(2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol
Description
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Properties
IUPAC Name |
[2-(3,5-dimethylphenyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c1-8-3-9(2)5-10(4-8)12-13-11(6-14)7-15-12/h3-5,7,14H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNVTPLJRBEDGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC(=CS2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol structural analysis and confirmation
An In-Depth Technical Guide: Structural Analysis and Confirmation of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol
Introduction: The Imperative for Rigorous Structural Elucidation
In the landscape of modern drug discovery and materials science, thiazole derivatives are foundational scaffolds, recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The compound this compound (CAS No. 885278-84-2) represents a key synthetic intermediate, a building block whose precise molecular architecture is paramount to the success of subsequent research and development. An error in structural confirmation can lead to misinterpreted biological data, wasted resources, and compromised intellectual property.
Caption: Molecular structure of this compound.
Synthetic Context: The Hantzsch Thiazole Synthesis
Understanding the synthetic origin of a compound is crucial for anticipating potential impurities. A common and efficient route to this class of molecules is the Hantzsch thiazole synthesis.[1]
Reaction: 3,5-Dimethylthiobenzamide reacts with 1,3-dichloroacetone, followed by reduction of the resulting intermediate.
This context informs our analytical strategy. We must confirm not only the presence of the desired product but also the absence of unreacted starting materials or potential side-products, such as isomers or over-oxidized species (e.g., the corresponding aldehyde or carboxylic acid).
The Analytical Workflow: A Triad of Spectroscopic Techniques
Our approach is built on the synergistic use of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined data constitutes a robust validation system.
Caption: The integrated workflow for structural analysis and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Rationale: NMR is the cornerstone of structural elucidation for organic molecules. ¹H NMR provides a precise count and electronic environment of hydrogen atoms, while ¹³C NMR maps the carbon framework. The combination allows for the piecing together of molecular fragments.
¹H NMR Spectroscopy
Protocol:
-
Accurately weigh 5-10 mg of the purified sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).[4]
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Process the data, including Fourier transform, phase correction, and baseline correction.
-
Integrate all signals and assign chemical shifts (δ) and coupling constants (J).
Expected Data & Interpretation: The ¹H NMR spectrum provides a unique fingerprint. The key is not just to see the peaks, but to understand why they appear where they do.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift & Multiplicity |
| Phenyl-H (Ar-H) | ~7.5-7.6 | Singlet (or narrow multiplet) | 2H | Protons at positions 2' and 6' of the phenyl ring. Deshielded by aromatic ring current. Equivalent due to symmetry. |
| Phenyl-H (Ar-H) | ~7.1-7.2 | Singlet | 1H | Proton at position 4' of the phenyl ring. Less deshielded than 2',6'-H. |
| Thiazole-H | ~7.3-7.4 | Singlet | 1H | The lone proton on the electron-deficient thiazole ring (C5-H) is significantly deshielded.[1] |
| Methylene (-CH₂OH) | ~4.8-4.9 | Singlet (or Doublet if coupling to OH) | 2H | Protons are adjacent to the thiazole ring and the oxygen atom, causing deshielding. Often appears as a singlet in CDCl₃. |
| Alcohol (-OH) | ~2.0-3.0 (variable) | Broad Singlet | 1H | Chemical shift is concentration and solvent dependent. The proton exchanges rapidly, resulting in a broad signal. |
| Methyl (-CH₃) | ~2.3-2.4 | Singlet | 6H | Protons on the two equivalent methyl groups on the phenyl ring. Appear as a sharp singlet. |
¹³C NMR Spectroscopy
Protocol:
-
Use the same sample prepared for ¹H NMR. A more concentrated sample (~20-30 mg) may be required for a better signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Assign chemical shifts based on known ranges and, if necessary, 2D NMR experiments like HSQC/HMBC.
Expected Data & Interpretation: The ¹³C spectrum confirms the carbon backbone and the presence of quaternary carbons.
| Carbon Assignment | Expected δ (ppm) | Rationale for Chemical Shift |
| Thiazole C2 | ~168-170 | Quaternary carbon double-bonded to N and single-bonded to S. Highly deshielded.[1] |
| Thiazole C4 | ~150-155 | Quaternary carbon attached to the CH₂OH group. |
| Thiazole C5 | ~115-120 | The only CH carbon on the thiazole ring. |
| Phenyl C1' | ~132-134 | Quaternary carbon attached to the thiazole ring. |
| Phenyl C3', C5' | ~138-140 | Quaternary carbons bearing the methyl groups. |
| Phenyl C2', C6' | ~125-127 | Aromatic CH carbons. |
| Phenyl C4' | ~128-130 | Aromatic CH carbon. |
| Methylene (-CH₂OH) | ~60-65 | Aliphatic carbon attached to an electronegative oxygen atom. |
| Methyl (-CH₃) | ~20-22 | Standard chemical shift for aromatic methyl carbons. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
Rationale: FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule.[5] It works by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). This method serves as a crucial cross-validation for the functionalities inferred from NMR.
Protocol:
-
Ensure the sample is dry and free of solvent.
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance for Confirmation |
| 3500-3200 (broad) | O-H stretch | Alcohol (-OH) | Confirms the presence of the primary alcohol. The broadness is due to hydrogen bonding.[5] |
| 3100-3000 | C-H stretch | Aromatic & Thiazole | Indicates the presence of sp² C-H bonds. |
| 2980-2850 | C-H stretch | Aliphatic (CH₃, CH₂) | Confirms the methyl and methylene groups. |
| ~1600, ~1470 | C=C / C=N stretch | Aromatic / Thiazole Ring | Characteristic skeletal vibrations of the heterocyclic and aromatic rings.[1] |
| 1260-1050 | C-O stretch | Primary Alcohol | A strong band that confirms the carbon-oxygen single bond of the alcohol.[5] |
| Below 900 | C-H bend | Aromatic Substitution | Out-of-plane bending patterns can help confirm the 1,3,5-substitution pattern on the phenyl ring. |
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Rationale: Mass spectrometry provides two critical pieces of information: the exact molecular weight and, by extension, the elemental formula (via HRMS), and the fragmentation pattern, which reveals the stability of different parts of the molecule and helps confirm its connectivity.
Protocol (Electron Ionization - GC/MS):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., ethyl acetate).
-
Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
The sample is vaporized and ionized in the source (typically via electron impact at 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio (m/z).
-
For High-Resolution Mass Spectrometry (HRMS), an ESI or APCI source coupled to a ToF or Orbitrap analyzer is typically used to achieve the necessary mass accuracy.
Expected Data & Interpretation:
-
Molecular Formula: C₁₂H₁₃NOS
-
Exact Mass: 219.0718
-
Nominal Mass: 219
| m/z (Mass/Charge) | Proposed Fragment | Formula | Interpretation |
| 219 | [M]⁺˙ | [C₁₂H₁₃NOS]⁺˙ | Molecular Ion Peak. Confirms the molecular weight of the compound. |
| 202 | [M - OH]⁺ | [C₁₂H₁₂NS]⁺ | Loss of a hydroxyl radical, a common fragmentation for primary alcohols. |
| 188 | [M - CH₂OH]⁺ | [C₁₁H₁₀NS]⁺ | Cleavage of the entire hydroxymethyl group, resulting in a stable thiazolyl-phenyl cation. This is often a prominent peak. |
| 119 | [C₈H₉N]⁺˙ or [C₉H₁₁]⁺ | [C₉H₁₁]⁺ | Represents the 3,5-dimethylphenyl fragment cation. |
| 101 | [C₄H₄NOS]⁺ | [C₃H₂NS-CH₂OH]⁺ | Represents the thiazol-4-yl-methanol fragment after cleavage from the phenyl ring. |
Definitive Proof: Single-Crystal X-ray Diffraction
When all other data points strongly suggest a structure, single-crystal X-ray diffraction provides the final, unambiguous proof. It is the "gold standard" for structural determination.
Rationale: This technique maps the electron density of a crystalline solid, allowing for the precise determination of atomic positions in three-dimensional space. It yields absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions.[2][6]
Protocol:
-
Grow a single, high-quality crystal of the compound (often the most challenging step). This is typically achieved by slow evaporation from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Mount the crystal on a goniometer head.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Process the data to solve and refine the crystal structure.
The resulting crystallographic information file (CIF) is an irrefutable confirmation of the molecular structure, validating the interpretations made from all spectroscopic data.
Conclusion
The structural confirmation of this compound is not achieved by a single experiment but by the convergence of evidence from orthogonal analytical techniques. The NMR data defines the H and C framework, the FTIR confirms the essential functional groups, and mass spectrometry validates the molecular weight and connectivity through fragmentation. Each result corroborates the others, creating a self-validating dataset that ensures the highest degree of confidence for researchers and drug development professionals. When obtainable, a single-crystal X-ray structure provides the ultimate and final proof.
References
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Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (n.d.). PMC - NIH. [Link]
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Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI. [Link]
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GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. (2016). ResearchGate. [Link]
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C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (2004). Taylor & Francis Online. [Link]
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Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (n.d.). PMC - NIH. [Link]
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Thiazoles: iii. Infrared spectra of methylthiazoles. (n.d.). ResearchGate. [Link]
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FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.). ResearchGate. [Link]
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[2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. (n.d.). PMC. [Link]
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Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2020). MDPI. [Link]
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Studying the composition of alcohols using IR spectroscopy. (2020). International Journal of Multidisciplinary Research and Development. [Link]
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THE MASS SPECTRA OF HETEROAROMATICS. III.i) MASS-SPECTRAL FRAGMENTATION OF. (n.d.). CORE. [Link]
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FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. (2025). Chinese Journal of Chemical Physics. [Link]
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This compound. (n.d.). Fluorochem. [Link]methanol_885278-84-2.html)
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Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. (2010). ResearchGate. [Link]
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1H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride. (n.d.). ResearchGate. [Link]
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Mass spectral study of 3-[2-(3,5-dimethylpyrazol)thiazol]-2H-chromen-2-one. (2024). Your Paper. [Link]
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Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. (2010). MDPI. [Link]
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Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. (2022). NIH. [Link]
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X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. (2016). MDPI. [Link]
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High-resolution mass spectrometric elucidation of electron ionization induced fragmentation pathways of methylated warfarin and. (2024). OPUS. [Link]
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Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one. (n.d.). PMC. [Link]
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mass spectral study on the fragmentation of 3-[2-(3,5-dimethyl-1h-pyrazol-1-yl)thiazol-4-yl]-2h-chromen-2-one by am1 method. (2018). ResearchGate. [Link]
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Crystal structureof2-(3-chloro-phenyl)-5-methyl-4-[1-(5-methyl-4-p-. tolyl-thiazol-2-ylimino)-ethyl]-2,4-dihydro-pyrazol-3-one, C23H21ClN4OS. (2017). ResearchGate. [Link]
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Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. (2000). ResearchGate. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol is a heterocyclic organic compound featuring a thiazole ring substituted with a 3,5-dimethylphenyl group at the 2-position and a hydroxymethyl group at the 4-position. The thiazole moiety is a well-established pharmacophore found in a wide array of biologically active compounds and approved drugs, exhibiting activities such as antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The substitution pattern on the phenyl ring and the presence of the hydroxymethyl group are expected to significantly influence the molecule's physicochemical properties, and consequently its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, its synthesis, characterization, and potential biological significance.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely characteristics based on its structure and data from closely related analogs.
| Property | Value | Source/Method |
| CAS Number | 885278-84-2 | Chemical Supplier Databases |
| Molecular Formula | C₁₂H₁₃NOS | |
| Molecular Weight | 219.31 g/mol | |
| Melting Point | Not available. Predicted to be a solid at room temperature based on similar structures like (2-phenyl-1,3-thiazol-5-yl)methanol (m.p. 65 °C).[6] | |
| Boiling Point | Not available. Predicted to be >300 °C at atmospheric pressure. | |
| Solubility | Expected to have low aqueous solubility and good solubility in organic solvents like methanol, ethanol, and DMSO. | |
| pKa | Not available. The thiazole nitrogen is weakly basic. The alcohol proton is weakly acidic. | |
| LogP (predicted) | ~2.5 - 3.5 | Prediction based on analogs |
Synthesis of this compound
The most probable and widely used method for the synthesis of this class of compounds is the Hantzsch thiazole synthesis.[7][8][9][10][11] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target molecule, the likely precursors are 3,5-dimethylthiobenzamide and 1,3-dichloroacetone, followed by reduction of the resulting aldehyde or ester.
Proposed Synthetic Workflow
Sources
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(2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol is a member of the thiazole family, a class of heterocyclic compounds renowned for their diverse and significant pharmacological activities. The thiazole ring is a core structural motif in numerous clinically approved drugs and biologically active molecules, demonstrating a broad spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comprehensive overview of the chemical identifiers, synthesis, and characterization of this compound, offering valuable insights for researchers engaged in drug discovery and development.
Chemical Identity and Nomenclature
A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the key chemical identifiers for this compound.
| Identifier | Value |
| CAS Number | 885278-84-2[1] |
| Molecular Formula | C₁₂H₁₃NOS |
| Molecular Weight | 219.30 g/mol |
| IUPAC Name | (2-(3,5-Dimethylphenyl)-1,3-thiazol-4-yl)methanol |
| SMILES | Cc1cc(cc(c1)C)c2csc(n2)CO |
Synthetic Strategy and Plausible Protocol
Workflow for the Synthesis of this compound
Sources
An In-depth Technical Guide to the Initial Synthesis and Characterization of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis for the novel compound, (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol. The synthesis employs the well-established Hantzsch thiazole synthesis to construct the core heterocyclic scaffold, followed by a chemoselective reduction of the corresponding ethyl ester. This document details the underlying chemical principles, provides step-by-step experimental protocols, and outlines the analytical characterization of the final product. The information presented herein is intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery, facilitating the synthesis and further exploration of this and related thiazole derivatives. Thiazole-containing compounds are of significant interest due to their prevalence in a wide array of biologically active molecules and FDA-approved drugs.[1][2]
Introduction and Significance
The thiazole ring is a privileged five-membered heterocyclic motif containing both sulfur and nitrogen atoms.[3] This structural unit is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1] The unique electronic properties and the ability of the thiazole ring to participate in various non-covalent interactions make it an attractive scaffold for the design of novel drug candidates.[4] The target molecule, this compound, incorporates a 3,5-dimethylphenyl substituent at the 2-position, a common feature in pharmacologically active compounds that can influence metabolic stability and target engagement. The primary alcohol at the 4-position provides a versatile handle for further chemical modification and derivatization.
This guide presents a logical and field-proven synthetic strategy, beginning with readily available starting materials, to afford the target compound in good yield and high purity. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic process.
Synthetic Strategy
The synthesis of this compound is approached in a two-step sequence as illustrated below. This strategy was designed for its efficiency and reliability, utilizing well-established and high-yielding reactions.
Figure 1: Overall synthetic workflow for this compound.
Step 1: Hantzsch Thiazole Synthesis. The core thiazole ring is constructed via the Hantzsch thiazole synthesis, a classic and highly reliable method for forming this heterocycle.[5][6] This reaction involves the condensation of an α-haloketone, in this case, ethyl 2-chloroacetoacetate, with a thioamide, 3,5-dimethylbenzothioamide. The reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to yield the aromatic thiazole ring.[7]
Step 2: Reduction of the Ester. The resulting ethyl ester, ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate, is then reduced to the corresponding primary alcohol using a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its ability to efficiently reduce esters to primary alcohols.[7][8] This reduction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF).
Experimental Protocols
Materials and Instrumentation
All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents were obtained from a solvent purification system or by standard drying techniques. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography was performed using silica gel (230-400 mesh).[9] NMR spectra were recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Infrared (IR) spectra were recorded on an FT-IR spectrometer. Mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer.
Synthesis of 3,5-Dimethylbenzothioamide (Precursor)
3,5-Dimethylbenzothioamide can be prepared from the corresponding 3,5-dimethylbenzoyl chloride.
Protocol:
-
To a solution of 3,5-dimethylbenzoyl chloride (1.0 eq) in an appropriate anhydrous solvent such as toluene, add a suitable sulfur source like Lawesson's reagent (0.5 eq) or by bubbling hydrogen sulfide gas through a basic solution of the corresponding amide.
-
The reaction mixture is typically heated to reflux and monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 1: Synthesis of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate
Figure 2: Hantzsch thiazole synthesis of the ester intermediate.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylbenzothioamide (1.0 eq) in ethanol.
-
To this solution, add ethyl 2-chloroacetoacetate (1.05 eq).[4]
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Table 1: Reagents and Conditions for Hantzsch Thiazole Synthesis
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| 3,5-Dimethylbenzothioamide | 1.0 | 165.25 |
| Ethyl 2-chloroacetoacetate | 1.05 | 164.59 |
| Solvent | - | Ethanol |
| Temperature | - | Reflux |
| Reaction Time | - | 4-6 hours |
Step 2: Synthesis of this compound
Figure 3: Reduction of the thiazole ester to the target alcohol.
Protocol: Safety Note: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent that reacts violently with water and protic solvents. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. Appropriate personal protective equipment, including a fire-retardant lab coat, safety glasses, and gloves, must be worn.[1][3]
-
To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C (ice bath) under an inert atmosphere, add a solution of ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Table 2: Reagents and Conditions for Ester Reduction
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate | 1.0 | 275.36 |
| Lithium Aluminum Hydride (LiAlH₄) | 1.5 | 37.95 |
| Solvent | - | Anhydrous THF |
| Temperature | - | 0 °C to room temperature |
| Reaction Time | - | 2-4 hours |
Characterization of this compound
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.50 | s | 2H | Ar-H (H2', H6') |
| ~7.15 | s | 1H | Ar-H (H4') |
| ~7.10 | s | 1H | Thiazole-H (H5) |
| ~4.80 | d, J ≈ 5.5 Hz | 2H | -CH₂OH |
| ~2.35 | s | 6H | Ar-(CH₃)₂ |
| ~2.10 | t, J ≈ 5.5 Hz | 1H | -CH₂OH |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | Thiazole C2 |
| ~154.0 | Thiazole C4 |
| ~138.5 | Ar-C (C3', C5') |
| ~133.0 | Ar-C (C1') |
| ~130.0 | Ar-C (C4') |
| ~126.0 | Ar-C (C2', C6') |
| ~115.0 | Thiazole C5 |
| ~60.0 | -CH₂OH |
| ~21.0 | Ar-(CH₃)₂ |
Predicted Infrared (IR) Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Broad, Strong | O-H stretch (alcohol) |
| ~3100 | Medium | C-H stretch (aromatic/thiazole) |
| ~2920, 2850 | Medium | C-H stretch (aliphatic) |
| ~1600, 1480 | Medium | C=C stretch (aromatic) |
| ~1520 | Medium | C=N stretch (thiazole) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₂H₁₃NOS
-
Molecular Weight: 219.31 g/mol
-
Predicted [M+H]⁺: 220.0791
Conclusion
This technical guide has detailed a reliable and efficient two-step synthesis for this compound. The described protocols, based on the Hantzsch thiazole synthesis and subsequent LiAlH₄ reduction, are readily adaptable for laboratory-scale production. The provided predicted characterization data serves as a valuable reference for the structural elucidation of the final product. The synthetic handles present in the target molecule offer numerous possibilities for further derivatization, making it an attractive building block for the development of novel compounds with potential therapeutic applications.
References
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Princeton University Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]
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A Technical Guide to the Solubility and Stability Profiling of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol
Abstract
This guide provides a comprehensive technical framework for assessing the aqueous solubility and chemical stability of the novel thiazole derivative, (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol. Thiazole moieties are prevalent in numerous FDA-approved drugs, highlighting their significance as a pharmacophore.[1] Early and thorough characterization of fundamental physicochemical properties such as solubility and stability is paramount in the drug development pipeline. Poor aqueous solubility can lead to erratic absorption and low bioavailability, while chemical instability compromises shelf-life, safety, and efficacy. This document outlines detailed, field-proven protocols for determining kinetic and thermodynamic solubility, conducting forced degradation studies in accordance with international guidelines, and developing a stability-indicating analytical method. The causality behind experimental choices is explained to provide researchers with a robust understanding of the principles underpinning a successful preformulation assessment.
Introduction: The Critical Role of Preformulation Studies
The molecule this compound, hereafter referred to as "the compound," belongs to the thiazole class of heterocyclic compounds. Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Before any meaningful pharmacological or toxicological evaluation can occur, a foundational understanding of the compound's physicochemical characteristics is essential.
Solubility and stability are not merely data points; they are critical determinants of a drug candidate's "developability."
-
Aqueous Solubility directly influences the dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for the absorption of orally administered drugs. It dictates the achievable concentration in in vitro assays and impacts the feasibility of developing parenteral formulations.
-
Chemical Stability determines how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[4] Degradation can lead to a loss of potency and the formation of potentially toxic impurities.
This guide provides the necessary protocols to build a comprehensive preformulation data package for the compound, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5][6]
Physicochemical Properties Overview
While specific experimental data for this compound is not widely published, its structure allows for the prediction of key properties that will influence the study design.
-
Structure: The molecule contains a thiazole ring, a substituted phenyl group, and a primary alcohol. The aromatic rings contribute to its lipophilicity, while the methanol and thiazole nitrogen atoms offer sites for hydrogen bonding.
-
Ionization (pKa): The thiazole ring is weakly basic. The pKa will be a critical parameter, as solubility can be highly dependent on the pH of the medium.
-
Lipophilicity (LogP): The presence of two methyl groups and a phenyl ring suggests a moderate to high lipophilicity, which may correlate with low aqueous solubility.
A summary of predicted properties is presented below.
| Property | Predicted Value/Characteristic | Implication for Study Design |
| Molecular Weight | ~219.3 g/mol | Falls within typical "drug-like" range. |
| logP (Lipophilicity) | Moderately high | Suggests that aqueous solubility may be a challenge. |
| pKa (acid/base) | Weakly basic (Thiazole N) | pH-dependent solubility is expected; studies in buffered media are essential. |
| Hydrogen Bond Donors/Acceptors | Donors: 1 (OH), Acceptors: 1 (N), 1 (S), 1 (O) | Potential for hydrogen bonding can influence crystal lattice energy and solvation. |
Comprehensive Solubility Assessment
A multi-tiered approach is recommended, starting with high-throughput kinetic assays and progressing to the gold-standard thermodynamic equilibrium method. A good solubility goal for discovery compounds is often considered to be >60 µg/mL.[7]
Kinetic Solubility Profiling
Kinetic solubility measures the concentration of a compound upon its rapid addition to an aqueous buffer from a concentrated DMSO stock solution.[8][9] This method is prone to generating supersaturated solutions and can overestimate true solubility, but its high-throughput nature makes it invaluable for early screening.[7][10] The nephelometric method, which detects precipitation by measuring light scattering, is a common approach.[7][11]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microplate.
-
Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1% and a nominal compound concentration of 100 µM.
-
Mixing & Incubation: Seal the plate and mix vigorously on a plate shaker for 10 minutes at room temperature.
-
Measurement: Immediately measure the light scattering (turbidity) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
-
Data Analysis: The concentration at which a significant increase in light scattering is observed, compared to a DMSO-only control, is reported as the kinetic solubility.
Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility represents the true equilibrium saturation concentration of a compound and is the definitive value for preformulation. The Shake-Flask method is the universally recognized gold-standard procedure for this measurement.[10][12]
-
System Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to several glass vials. Causality Note: Using an excess of solid ensures that equilibrium is established with the undissolved solid phase.
-
Media Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous medium to each vial. Recommended media include:
-
pH 1.2 (Simulated Gastric Fluid, without pepsin)
-
pH 4.5 Acetate Buffer
-
pH 6.8 (Simulated Intestinal Fluid, without pancreatin)
-
pH 7.4 Phosphate Buffer (PBS)
-
-
Equilibration: Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for at least 24 hours.[13] Causality Note: 24-48 hours is usually sufficient to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.
-
Sample Processing: After equilibration, allow the vials to stand for a short period to let larger particles settle. Carefully withdraw an aliquot of the supernatant.
-
Separation of Solid: Immediately filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved solid. Causality Note: This is a critical step. Failure to remove all solid particles will lead to a gross overestimation of solubility.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound against a standard curve using a validated analytical method, typically HPLC-UV (see Section 4.2).
-
pH Verification: Measure the final pH of the suspension in each vial to ensure it has not shifted during the experiment.[10]
Workflow for Solubility Assessment
Caption: Workflow for forced degradation and SIM development.
Data Summary and Interpretation
All quantitative data should be summarized in clear, concise tables.
Table 1: Example pH-Solubility Profile
| Medium | pH (Final) | Solubility (µg/mL) | Solubility (µM) |
| 0.1N HCl | 1.2 | 150.5 | 686.2 |
| Acetate Buffer | 4.5 | 45.2 | 206.1 |
| Phosphate Buffer | 6.8 | 5.8 | 26.4 |
| Phosphate Buffer | 7.4 | 4.1 | 18.7 |
Interpretation: The data clearly show a pH-dependent solubility profile, with significantly higher solubility at low pH. This is characteristic of a weak base and suggests that absorption may be better in the acidic environment of the stomach.
Table 2: Example Forced Degradation Summary
| Stress Condition | Duration (h) | % Assay of Parent Compound | % Total Degradation | No. of Degradants >0.1% |
| Control (Unstressed) | 48 | 99.8 | 0.2 | 1 |
| 1N HCl, 60°C | 24 | 88.5 | 11.3 | 2 |
| 1N NaOH, RT | 8 | 85.1 | 14.7 | 3 |
| 3% H₂O₂, RT | 24 | 92.3 | 7.5 | 1 |
| Thermal, 60°C | 48 | 98.9 | 0.9 | 1 |
| Photolytic | - | 96.4 | 3.4 | 2 |
Interpretation: The compound shows the most significant degradation under basic and acidic conditions, indicating susceptibility to hydrolysis. It is also moderately sensitive to oxidation and light but relatively stable to heat. The developed HPLC method was able to resolve all generated degradants from the parent peak.
Conclusion and Next Steps
This guide provides the foundational strategy for a thorough investigation into the solubility and stability of this compound. The experimental results from these studies are indispensable for informed decision-making in the drug development process. They guide formulation development (e.g., exploring enabling technologies for the poor neutral pH solubility), define appropriate storage and handling conditions, and establish the analytical methods required for quality control throughout the product lifecycle. The identification and potential characterization of major degradants observed in stress studies would be a critical next step to ensure product safety.
References
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An In-Depth Technical Guide to the Spectroscopic Data Interpretation of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol
Foreword: The Imperative of Structural Elucidation in Modern Drug Discovery
In the landscape of contemporary drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. The efficacy, safety, and novelty of a potential therapeutic agent are intrinsically linked to its precise three-dimensional architecture. For researchers and scientists in this field, proficiency in the interpretation of spectroscopic data is not merely a technical skill but a fundamental necessity. This guide is intended to provide a comprehensive, in-depth analysis of the spectroscopic data for (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol, a compound of interest due to its substituted thiazole and phenyl moieties, which are common pharmacophores. By dissecting the predicted Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, we will not only confirm the structure of this molecule but also illustrate the logic and expertise that underpin robust spectroscopic analysis. This document is structured to serve as a practical reference for professionals engaged in the synthesis and characterization of novel chemical entities.
Molecular Structure and Numbering Scheme
A clear and consistent numbering scheme is crucial for the unambiguous assignment of spectroscopic signals. The following diagram illustrates the IUPAC numbering for this compound, which will be used throughout this guide.
Caption: Molecular structure and numbering of this compound.
¹H NMR Spectroscopy Analysis (Predicted)
The ¹H NMR spectrum is paramount for elucidating the proton environment within a molecule. For this compound, we can predict the chemical shifts and multiplicities based on the electronic effects of the substituents and data from analogous structures.[1][2] The analysis is performed assuming a standard deuterated solvent such as CDCl₃.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H5 (thiazole) | ~7.1-7.3 | Singlet (s) | 1H | The proton at the C5 position of the thiazole ring is expected to appear as a singlet, influenced by the adjacent nitrogen and the C4 substituent. |
| H2', H6' (phenyl) | ~7.5-7.6 | Singlet (s) or narrow multiplet | 2H | These protons are ortho to the thiazole substituent and are chemically equivalent due to the meta-substitution of the methyl groups. Their signal will be downfield due to the anisotropic effect of the thiazole ring. |
| H4' (phenyl) | ~7.2-7.3 | Singlet (s) or narrow multiplet | 1H | This proton is para to the thiazole substituent and will appear as a singlet. |
| -CH₂OH | ~4.8-5.0 | Singlet (s) or Doublet (d) | 2H | The methylene protons are adjacent to the thiazole ring and the hydroxyl group. The signal may appear as a singlet, but coupling to the hydroxyl proton (if exchange is slow) could result in a doublet. |
| -OH | ~2.5-3.5 | Broad Singlet (br s) | 1H | The hydroxyl proton signal is typically broad due to hydrogen bonding and exchange with residual water in the solvent. Its chemical shift is concentration and temperature-dependent. |
| -CH₃ (phenyl) | ~2.3-2.4 | Singlet (s) | 6H | The two methyl groups on the phenyl ring are chemically equivalent and will appear as a sharp singlet. |
¹³C NMR Spectroscopy Analysis (Predicted)
The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed, resulting in a spectrum of singlets for each unique carbon atom.[3][4]
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 (thiazole) | ~168-172 | This carbon is bonded to nitrogen and sulfur and is part of an aromatic system, resulting in a significant downfield shift.[5] |
| C4 (thiazole) | ~150-155 | The C4 carbon is substituted with the hydroxymethyl group and is part of the thiazole ring. |
| C5 (thiazole) | ~115-120 | This carbon is adjacent to the nitrogen and is expected to be the most upfield of the thiazole ring carbons. |
| C1' (phenyl) | ~132-135 | The ipso-carbon of the phenyl ring attached to the thiazole. |
| C2', C6' (phenyl) | ~126-129 | These carbons are ortho to the thiazole substituent. |
| C3', C5' (phenyl) | ~138-141 | These carbons are substituted with methyl groups and are expected to be downfield.[6] |
| C4' (phenyl) | ~129-132 | The para-carbon of the phenyl ring. |
| -CH₂OH | ~60-65 | The methylene carbon is attached to the thiazole ring and the electronegative oxygen atom, resulting in a downfield shift.[3] |
| -CH₃ (phenyl) | ~21-23 | The methyl carbons on the phenyl ring are expected in the typical aliphatic region.[6] |
Experimental Protocols for NMR Spectroscopy
A self-validating experimental protocol is essential for obtaining high-quality, reproducible NMR data.
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication can be employed if necessary.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 16-32.
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds (a longer delay ensures proper relaxation of quaternary carbons).
-
Number of Scans (ns): 1024 or more, depending on sample concentration.
Caption: Experimental workflow for NMR analysis.
FT-IR Spectroscopy Analysis (Predicted)
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3200-3500 | Broad, Medium-Strong | O-H stretch | The broadness of this peak is characteristic of the hydrogen-bonded hydroxyl group of the alcohol. |
| 3050-3150 | Medium-Weak | Aromatic C-H stretch | These absorptions are typical for C-H stretching vibrations in the thiazole and phenyl rings.[8] |
| 2850-2960 | Medium | Aliphatic C-H stretch | These peaks correspond to the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups.[9] |
| ~1600, ~1470 | Medium-Weak | C=C and C=N stretching | These absorptions are characteristic of the aromatic ring stretching vibrations of the phenyl and thiazole rings. |
| 1000-1100 | Strong | C-O stretch | A strong absorption in this region is indicative of the C-O single bond stretching in the primary alcohol. |
Mass Spectrometry Analysis (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The expected molecular weight of this compound (C₁₂H₁₃NOS) is approximately 219.07 g/mol . A prominent molecular ion peak at m/z = 219 should be observed.
-
Major Fragmentation Pathways:
-
Loss of -OH (m/z 202): Cleavage of the hydroxyl radical.
-
Loss of -CH₂OH (m/z 188): Benzylic-type cleavage of the hydroxymethyl group is a likely fragmentation pathway.[10][11]
-
Fragmentation of the thiazole ring: The thiazole ring can undergo characteristic fragmentation, leading to smaller charged species.
-
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive interpretation of spectroscopic data from multiple analytical techniques provides a robust and self-validating system for the structural elucidation of this compound. While direct experimental data for this specific molecule is not widely published, a thorough analysis of the expected spectroscopic signatures based on its constituent chemical moieties allows for a confident prediction of its NMR, FT-IR, and MS spectra. The detailed protocols and interpretations presented in this guide are designed to empower researchers, scientists, and drug development professionals to confidently characterize this and other novel chemical entities, ensuring the scientific integrity of their work and accelerating the pace of discovery.
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- 3,5-Dimethylphenol(108-68-9) 1H NMR spectrum - ChemicalBook. (n.d.).
- 3,5-Dimethylphenol(108-68-9)IR1 - ChemicalBook. (n.d.).
- Spectroscopic Analysis and Confirmation of 4-(Methoxymethyl)thiazole Structure: A Comparative Guide - Benchchem. (n.d.).
- 3,5-Dimethylphenol - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.).
- Spectroscopic data of "4-(Methoxymethyl)thiazole" (NMR, IR, Mass Spec) - Benchchem. (n.d.).
- Tables For Organic Structure Analysis. (n.d.).
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- a guide to 13c nmr chemical shift values - Compound Interest. (n.d.).
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- 13 C NMR Chemical Shifts - Oregon State University. (n.d.).
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
- (PDF) Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications - ResearchGate. (n.d.).
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.).
- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032930) - Human Metabolome Database. (n.d.).
- Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.).
- The ¹H & ¹³C NMR spectra of thiazole derivative 10d - ResearchGate. (n.d.).
- Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed. (n.d.).
- Thiazole(288-47-1) 1H NMR spectrum - ChemicalBook. (n.d.).
- Vibrational spectra of 3,5-dimethylpyrazole and deuterated derivatives - ResearchGate. (2025, August 5).
- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - MDPI. (n.d.).
- Vibrational spectra of 3,5-dimethylpyrazole and deuterated derivatives - PubMed. (n.d.).
- Crystal structure and Hirshfeld surface analysis of 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one - NIH. (n.d.).
- 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. (n.d.).
- FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.).
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Preliminary biological screening of novel dimethylphenyl thiazole compounds
An In-depth Technical Guide to the Preliminary Biological Screening of Novel Dimethylphenyl Thiazole Compounds
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the initial biological evaluation of newly synthesized dimethylphenyl thiazole compounds. Our focus is on establishing a robust, multi-tiered screening cascade designed to efficiently identify and characterize promising lead candidates for further drug development. We will move beyond simple protocol recitation to explore the strategic rationale behind each experimental choice, ensuring a self-validating and scientifically rigorous approach.
Introduction: The Therapeutic Potential of the Thiazole Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer agents. Its unique electronic properties and ability to form key hydrogen bonds make it an attractive pharmacophore for interacting with a wide range of biological targets. The introduction of dimethylphenyl substituents offers an opportunity to modulate lipophilicity, steric hindrance, and metabolic stability, potentially leading to compounds with enhanced potency and improved pharmacokinetic profiles.
This guide outlines a preliminary screening strategy to elucidate the cytotoxic, antimicrobial, and potential enzyme-inhibitory activities of a novel library of dimethylphenyl thiazole derivatives.
Initial Compound Characterization and Preparation
Prior to any biological assessment, the purity and identity of each compound must be rigorously confirmed.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of small molecules. An acceptable purity level for initial screening is generally considered to be ≥95%.
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential to confirm the chemical structure of the synthesized compounds.
-
Solubility Determination: The solubility of each compound in dimethyl sulfoxide (DMSO) and aqueous buffers (e.g., phosphate-buffered saline, PBS) should be determined. This is critical for preparing accurate stock solutions and avoiding compound precipitation in biological assays.
Protocol for Stock Solution Preparation:
-
Accurately weigh 1-5 mg of the purified dimethylphenyl thiazole compound.
-
Dissolve the compound in a minimal volume of 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
For biological assays, create intermediate dilutions from the stock solution in the appropriate cell culture medium or assay buffer. The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced toxicity.
Tier 1 Screening: Cytotoxicity Profiling
The initial step in evaluating any new chemical entity is to assess its general cytotoxicity. This provides a therapeutic window and helps to distinguish between targeted biological activity and non-specific toxicity.
Rationale for Cell Line Selection
The choice of cell lines should be guided by the therapeutic hypothesis for the compound library. For a broad initial screen, a panel of cell lines is recommended, including:
-
A non-cancerous cell line: To assess general toxicity to "normal" cells (e.g., human embryonic kidney cells, HEK293, or human fibroblasts).
-
A panel of cancer cell lines: Representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) to identify potential anti-cancer activity.
Experimental Workflow: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the dimethylphenyl thiazole compounds in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at approximately 570 nm.
Data Analysis and Interpretation
The absorbance data is used to calculate the percentage of cell viability relative to the vehicle control. This data is then plotted against the compound concentration to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) value can be determined.
Data Presentation:
| Compound ID | Cell Line | IC50 (µM) |
| DPT-001 | HEK293 | > 100 |
| DPT-001 | MCF-7 | 15.2 |
| DPT-001 | A549 | 22.8 |
| DPT-002 | HEK293 | 85.4 |
| DPT-002 | MCF-7 | > 100 |
| DPT-002 | A549 | > 100 |
Tier 2 Screening: Antimicrobial Activity
Thiazole-containing compounds have a rich history as antimicrobial agents. A preliminary screen against representative bacterial and fungal strains is a logical next step.
Rationale for Strain Selection
A panel of clinically relevant and standard laboratory strains should be used:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922)
-
Fungus/Yeast: Candida albicans (e.g., ATCC 90028)
Experimental Workflow: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow Diagram:
Caption: Workflow for the broth microdilution MIC assay.
Detailed Protocol:
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the thiazole compounds in the appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a positive control (no compound) and a negative control (no microbes).
-
Incubation: Incubate the plate under optimal growth conditions for the specific microbe.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microbe.
Data Presentation
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| DPT-001 | 16 | > 128 | 64 |
| DPT-002 | > 128 | > 128 | > 128 |
| DPT-003 | 8 | 32 | 16 |
Tier 3 Screening: Mechanistic Exploration (Example: Kinase Inhibition)
If the initial screening suggests a potential anti-cancer effect, a logical next step is to investigate whether the compounds interact with common cancer-related targets, such as protein kinases. Many small molecule kinase inhibitors feature heterocyclic scaffolds.
Rationale for Target Selection
A commercially available, broad-spectrum kinase panel can provide a high-level overview of a compound's selectivity. Alternatively, a single, well-characterized kinase can be used for an initial proof-of-concept study (e.g., Src kinase, a non-receptor tyrosine kinase often dysregulated in cancer).
Experimental Workflow: In Vitro Kinase Assay
A common format is a luminescence-based assay that quantifies the amount of ATP remaining in solution after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.
Logical Relationship Diagram:
Caption: Logic of a luminescence-based kinase inhibition assay.
Conclusion and Next Steps
This guide has outlined a systematic, three-tiered approach for the preliminary biological screening of novel dimethylphenyl thiazole compounds. The data generated from this cascade allows for a robust initial assessment of a compound's therapeutic potential.
-
Hit Identification: Compounds exhibiting potent and selective activity in any of the primary assays (e.g., low micromolar IC50 against a cancer cell line with low toxicity to normal cells, or a low MIC against a specific microbial strain) are considered "hits."
-
Next Steps: Promising hits should be subjected to further investigation, including:
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to improve potency and selectivity.
-
Secondary, more specific mechanistic assays: To confirm the presumed biological target.
-
In vivo studies: To assess efficacy and safety in animal models.
-
By following this structured and rationale-driven approach, researchers can efficiently navigate the early stages of drug discovery and identify novel dimethylphenyl thiazole compounds with the highest potential for further development.
References
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. URL: [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. URL: [Link]
In Silico Modeling of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol Bioactivity: A Prospective Analysis
An In-Depth Technical Guide
This guide provides a comprehensive, in-depth framework for the in silico evaluation of the novel compound (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol. As a molecule with limited published bioactivity data, this document outlines a prospective computational workflow to predict its pharmacological profile, identify potential protein targets, and assess its drug-likeness. This approach is designed for researchers and scientists in drug discovery and computational biology, offering a robust, self-validating methodology rooted in established principles.
Part 1: Foundational Strategy & Target Selection
The thiazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. The initial step in our in silico investigation is to hypothesize a primary biological target. Given the structural alerts within this compound, a plausible and compelling target to investigate is Cyclooxygenase-2 (COX-2) . The rationale for this selection is twofold: many non-steroidal anti-inflammatory drugs (NSAIDs) feature aromatic rings and heterocyclic systems that interact with the COX-2 active site, and the dimethylphenyl group can be hypothesized to interact with the hydrophobic pocket of the enzyme.
This guide will, therefore, focus on a detailed in silico workflow to predict and characterize the interaction of this compound with human COX-2.
Part 2: Ligand and Protein Preparation: The Digital Laboratory
The fidelity of any in silico model is critically dependent on the quality of the input structures. This section details the meticulous preparation of both our ligand of interest and the protein target.
Ligand Preparation Workflow
The initial phase involves generating a high-quality 3D conformation of this compound.
Protocol 2.1: Ligand 3D Structure Generation and Optimization
-
2D Structure Sketching: Using a chemical drawing tool such as MarvinSketch or ChemDraw, create the 2D representation of the molecule.
-
Conversion to 3D: Employ a tool like Open Babel to convert the 2D structure into a preliminary 3D model.
-
Energy Minimization: This is a crucial step to obtain a low-energy, physically realistic conformation. Utilize a force field like MMFF94 (Merck Molecular Force Field 94) for this purpose. This process refines bond lengths, angles, and dihedrals.
-
File Format Conversion: The optimized structure should be saved in a format compatible with docking software, such as .pdbqt, which includes atomic coordinates, partial charges, and atom types.
Caption: Workflow for preparing the ligand for molecular docking.
Protein Target Preparation
For this study, we will utilize the crystal structure of human COX-2. A suitable entry can be sourced from the Protein Data Bank (PDB).
Protocol 2.2: COX-2 Structure Preparation
-
PDB Structure Retrieval: Download the crystal structure of human COX-2, for instance, PDB ID: 5KIR. This particular structure is co-crystallized with a known inhibitor, which helps in defining the active site.
-
Structure Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the original co-crystallized ligand. This is critical to ensure that the docking simulation is not influenced by extraneous molecules.
-
Addition of Polar Hydrogens: X-ray crystallography often does not resolve hydrogen atom positions. Add polar hydrogens to the protein structure, as these are vital for forming hydrogen bonds.
-
Charge Assignment: Assign appropriate partial charges to all atoms in the protein. The Gasteiger charge calculation method is a commonly used and reliable approach for this step.
-
Final Formatting: Save the prepared protein structure in the .pdbqt format for use in docking software.
Part 3: Molecular Docking Simulation: Predicting Binding Affinity and Pose
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool to predict the binding affinity and interaction patterns.
Defining the Binding Site
The binding site, or "grid box," for the docking simulation must encompass the active site of COX-2. A reliable method is to define the grid box around the position of the co-crystallized ligand in the original PDB file. For PDB ID 5KIR, this would be centered on the celecoxib binding pocket.
Docking with AutoDock Vina
AutoDock Vina is a widely used and validated open-source program for molecular docking.
Protocol 3.2: Molecular Docking Procedure
-
Input Files: Provide the prepared ligand (.pdbqt) and protein (.pdbqt) files to the software.
-
Grid Box Configuration: Define the center and dimensions of the grid box to encompass the entire active site. An example configuration for PDB ID 5KIR would be:
-
Center X: 34.5, Y: 21.8, Z: 216.4
-
Dimensions (Angstroms): X: 25, Y: 25, Z: 25
-
-
Exhaustiveness Parameter: Set the exhaustiveness of the search, which controls the computational effort. A value of 8 is typically a good balance between accuracy and time. Higher values increase the likelihood of finding the true energy minimum but require more computational resources.
-
Execution: Run the docking simulation. Vina will generate a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).
Analysis of Docking Results
The output from AutoDock Vina will provide several key pieces of information:
-
Binding Affinity: A lower (more negative) binding affinity score indicates a more stable protein-ligand complex.
-
Binding Pose: The 3D orientation of the ligand within the protein's active site.
-
Intermolecular Interactions: Analysis of the best-ranked pose will reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the active site. Visualization tools like PyMOL or Chimera are essential for this analysis.
Table 1: Predicted Binding Affinities
| Ligand | Predicted Binding Affinity (kcal/mol) |
|---|---|
| This compound | TBD (Result from Docking) |
| Celecoxib (Reference) | -11.5 (Reported Value for 5KIR) |
This table will be populated with the results from the docking simulation, allowing for a direct comparison of our test compound with a known COX-2 inhibitor.
Caption: The workflow for performing and analyzing molecular docking simulations.
Part 4: ADMET Prediction: Assessing Drug-Likeness
A high binding affinity is only one aspect of a successful drug candidate. It must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Web-based tools like SwissADME provide a rapid and reliable assessment of these parameters.
Protocol 4.1: In Silico ADMET Profiling
-
Input: Submit the SMILES (Simplified Molecular Input Line Entry System) string of this compound to the SwissADME server.
-
Analysis: The server will calculate a wide range of physicochemical properties and predict its pharmacokinetic and drug-likeness characteristics.
-
Data Interpretation: Pay close attention to the following parameters:
-
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.
-
Bioavailability Score: An overall score that predicts the probability of the compound having at least 10% oral bioavailability in rats.
-
Gastrointestinal (GI) Absorption: Prediction of whether the compound will be well-absorbed from the gut.
-
CYP450 Inhibition: Prediction of whether the compound is likely to inhibit key cytochrome P450 enzymes, which can lead to drug-drug interactions.
-
Table 2: Predicted ADMET Properties
| Property | Predicted Value | Optimal Range |
|---|---|---|
| Molecular Weight | TBD | < 500 g/mol |
| LogP | TBD | < 5 |
| H-bond Donors | TBD | < 5 |
| H-bond Acceptors | TBD | < 10 |
| GI Absorption | TBD | High |
| Bioavailability Score | TBD | > 0.5 |
This structured data allows for a quick assessment of the compound's potential as a viable drug candidate.
Part 5: Synthesis and Future Directions
This in silico workflow provides a robust, multi-faceted approach to characterizing the potential bioactivity of this compound. The results from molecular docking will provide a quantitative prediction of its binding affinity for COX-2, while the ADMET profiling will offer crucial insights into its drug-likeness.
A strong predicted binding affinity, coupled with a favorable ADMET profile, would provide a strong rationale for the chemical synthesis and subsequent in vitro biological evaluation of this compound. This computational pre-screening is an invaluable tool in modern drug discovery, enabling researchers to prioritize promising candidates and allocate resources more effectively.
References
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. [Link]
Postulated Mechanism of Action for (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol: A Mechanistic and Methodological Investigation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol is a synthetic organic compound featuring a 2-arylthiazole scaffold. While direct experimental evidence elucidating its specific mechanism of action is not yet available in peer-reviewed literature, its structural motifs are present in numerous biologically active agents. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] This technical guide synthesizes information from structure-activity relationship (SAR) studies of analogous compounds to postulate a plausible mechanism of action for this specific molecule. We propose that this compound is a candidate for investigation as a modulator of protein kinase signaling pathways, a hypothesis grounded in the established activity of many 2-arylthiazole derivatives.[4] This document provides a comprehensive framework for validating this hypothesis, detailing robust experimental protocols and the scientific rationale behind them.
Introduction: The Thiazole Scaffold in Drug Discovery
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of numerous pharmaceuticals.[5][6] Its aromatic nature, ability to participate in hydrogen bonding through the nitrogen atom, and the diverse substitution patterns it allows make it an ideal scaffold for interacting with biological targets.[4][6] Marketed drugs such as the kinase inhibitor Dasatinib and the antiretroviral Ritonavir feature a thiazole core, highlighting its therapeutic versatility.[3][5]
Derivatives of thiazole exhibit a wide spectrum of pharmacological activities, including:
-
Anticancer: Many thiazole-containing compounds function as inhibitors of protein kinases, disrupting signaling pathways essential for cancer cell proliferation and survival.[4]
-
Anti-inflammatory: Certain thiazole derivatives have demonstrated potent anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenases (COX).[2][7]
-
Antimicrobial: The thiazole nucleus is present in various antibacterial and antifungal agents, showcasing its utility in combating infectious diseases.[3][8]
The specific biological activity of a thiazole derivative is dictated by the nature and position of its substituents. A rigorous analysis of the structure of this compound is therefore the first step in postulating its function.
Structural Analysis and Mechanistic Postulation
The structure of this compound can be deconstructed into three key components, each contributing to its potential pharmacodynamic and pharmacokinetic profile.
-
2-(3,5-Dimethylphenyl) Group: This lipophilic aryl substituent is critical. In many 2-arylthiazole kinase inhibitors, this group occupies a hydrophobic pocket within the ATP-binding site of the target kinase. The meta-positioning of the two methyl groups creates a specific steric profile that can enhance binding affinity and selectivity for certain kinases over others. SAR studies have repeatedly confirmed that substitutions on the phenyl ring are a primary determinant of potency and target specificity.[5]
-
Thiazole Core: The central thiazole ring acts as a rigid scaffold. The nitrogen atom at position 3 is a key hydrogen bond acceptor, a common interaction motif in the binding of inhibitors to the hinge region of protein kinases.[4]
-
4-Methanol Group (-CH₂OH): The hydroxymethyl substituent at the C4 position introduces a polar, hydrogen-bonding functional group. This group can serve as both a hydrogen bond donor (from the -OH) and acceptor (at the oxygen atom). This functionality can form critical interactions with amino acid residues (e.g., aspartate, glutamate, serine) at the solvent-exposed edge of a binding site, further anchoring the molecule and enhancing its affinity.
Based on this analysis, we postulate that This compound acts as a competitive inhibitor of one or more protein kinases implicated in oncogenic signaling. The dimethylphenyl group likely engages with a hydrophobic region of the kinase's active site, while the thiazole nitrogen and the terminal hydroxyl group form key hydrogen bonds that stabilize the drug-target complex.
Postulated Signaling Pathway Interference
Given the prevalence of 2-arylthiazoles as kinase inhibitors, a plausible mechanism involves the disruption of pathways frequently dysregulated in cancer, such as the MAPK/ERK or PI3K/Akt pathways. By inhibiting a key kinase in one of these cascades (e.g., MEK, Akt, or a receptor tyrosine kinase like EGFR), the compound could block downstream signaling, leading to cell cycle arrest and apoptosis.
Caption: Phased experimental workflow for mechanism of action validation.
Stage 1: In Vitro Activity Screening
Objective: To determine if the compound exhibits cytotoxic or cytostatic effects against cancer cells and to gain initial insights into the pathways involved.
Protocol 1: Cell Viability and Proliferation Assay
-
Cell Line Selection: Choose a panel of human cancer cell lines representing different tissues and known genetic backgrounds (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon). Include a non-cancerous cell line (e.g., HEK293) to assess selectivity.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM).
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).
-
Incubation: Incubate cells for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT) and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve. Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
Expected Outcome: A low micromolar or nanomolar IC₅₀ value in cancer cell lines, with a significantly higher IC₅₀ in the non-cancerous line, would support the hypothesis of a targeted anticancer mechanism.
| Cell Line | Cancer Type | Postulated Target Pathway | Expected IC₅₀ (µM) |
| A549 | Lung Carcinoma | KRAS/MAPK | 1 - 10 |
| MCF-7 | Breast Adenocarcinoma | PI3K/Akt | 1 - 10 |
| HCT116 | Colorectal Carcinoma | PI3K/Akt | < 1 |
| HEK293 | Normal Embryonic Kidney | N/A | > 50 |
Stage 2: Target Identification and Validation
Objective: To identify the specific protein(s) that the compound binds to.
Protocol 2: Kinase Inhibition Profiling
-
Assay Format: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega) to test the compound at two concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant human kinases (>400).
-
Detection Method: Assays typically measure the remaining kinase activity after incubation with the inhibitor, often using ADP-Glo™ or similar technologies that quantify ATP-to-ADP conversion.
-
Data Analysis: Results are reported as percent inhibition relative to a vehicle control. Hits are defined as kinases inhibited by >50% at 1 µM.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Principle: This method assesses target engagement in intact cells. Ligand binding stabilizes a target protein, increasing its melting temperature (Tₘ).
-
Cell Treatment: Treat intact cells (e.g., HCT116) with the compound (e.g., 10x IC₅₀) or vehicle.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Protein Separation: Centrifuge to pellet aggregated, denatured proteins. Collect the supernatant containing soluble proteins.
-
Detection: Analyze the soluble fraction by Western blot using antibodies against candidate kinases identified in the kinase screen.
-
Data Analysis: A shift in the melting curve to a higher temperature in the compound-treated sample confirms direct binding to the protein in a cellular context.
Expected Outcome: The kinase screen will identify a small number of candidate kinases. CETSA will then validate which of these kinases are engaged by the compound inside the cell.
Stage 3: Mechanistic and Structural Studies
Objective: To confirm the mode of inhibition and visualize the binding interaction.
Protocol 4: Enzyme Kinetics
-
Assay: Perform an in vitro kinase assay using the purified, validated target kinase, the compound, and the kinase's specific substrate.
-
Procedure: Measure the initial reaction velocity at various substrate (ATP) concentrations while holding the inhibitor concentration constant. Repeat for several inhibitor concentrations.
-
Data Analysis: Generate a Lineweaver-Burk or Michaelis-Menten plot. A competitive inhibitor will increase the apparent Kₘ of ATP without changing the Vₘₐₓ.
Protocol 5: Molecular Docking
-
Software: Use molecular modeling software (e.g., Schrödinger Maestro, AutoDock Vina).
-
Preparation: Obtain the crystal structure of the target kinase from the Protein Data Bank (PDB). Prepare the protein by adding hydrogens and assigning charges. Generate a low-energy 3D conformer of the compound.
-
Docking: Define the binding site (typically the ATP pocket) and run the docking algorithm.
-
Analysis: Analyze the top-scoring poses. A plausible pose will show the dimethylphenyl group in a hydrophobic pocket and hydrogen bonds between the thiazole nitrogen/methanol hydroxyl group and key hinge-region residues, validating the initial hypothesis.
Conclusion and Future Directions
This guide outlines a scientifically rigorous, hypothesis-driven approach to elucidating the mechanism of action for this compound. While its precise biological function remains to be experimentally determined, its structure strongly suggests a role as a protein kinase inhibitor. The proposed workflow, moving from broad cellular screening to specific target validation and mechanistic studies, provides a clear and efficient path for investigation.
Successful validation of this hypothesis would position this compound as a valuable lead compound. Subsequent research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as on ADME/Tox profiling to assess its drug-like properties for potential therapeutic development.
References
- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). Google Scholar.
- Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). Google Scholar.
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.).
- Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (n.d.).
- Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (n.d.).
- Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (n.d.). MDPI.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.).
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.
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A Comprehensive Review of Substituted Thiazole-4-yl-methanol Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The thiazole ring is a cornerstone of medicinal chemistry, present in a multitude of natural products and synthetic drugs.[1][2] Among the vast landscape of thiazole-containing compounds, derivatives featuring a methanol group at the 4-position (thiazole-4-yl-methanol) are emerging as a class of significant interest due to their versatile biological activities. This technical guide provides a comprehensive literature review of substituted thiazole-4-yl-methanol derivatives, with a focus on their synthesis, biological evaluation, and structure-activity relationships (SAR). We delve into established and modern synthetic protocols, including the venerable Hantzsch thiazole synthesis, and explore their applications in anticancer and antimicrobial research. This review aims to serve as an in-depth resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights to guide future research in this promising area of medicinal chemistry.
Introduction: The Significance of the Thiazole Moiety in Medicinal Chemistry
The Thiazole Scaffold: A Privileged Structure
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a recurring motif in a vast number of pharmacologically active compounds.[3] Its prevalence in both natural products, such as Vitamin B1 (Thiamine), and a wide array of synthetic drugs, underscores its status as a "privileged scaffold" in drug discovery.[3] The unique electronic properties of the thiazole ring and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules contribute to its therapeutic versatility.[1] Marketed drugs containing the thiazole moiety span a wide range of therapeutic areas, including antimicrobial (sulfathiazole), antiretroviral (ritonavir), and anticancer (dasatinib) agents.[4][5][6]
Emergence of Thiazole-4-yl-methanol Derivatives
While substitutions at the 2- and 5-positions of the thiazole ring have been extensively explored, functionalization at the 4-position, particularly with a hydroxymethyl (methanol) group, offers unique opportunities for modulating a compound's physicochemical and pharmacological properties. The introduction of a methanol group can enhance solubility, provide a key hydrogen bonding motif for target interaction, and serve as a handle for further chemical modification. This has led to a growing interest in the synthesis and biological evaluation of substituted thiazole-4-yl-methanol derivatives.
Scope and Objectives of this Review
This in-depth technical guide aims to provide a comprehensive overview of the current state of research on substituted thiazole-4-yl-methanol derivatives. The core objectives are to:
-
Detail the primary synthetic routes for accessing this scaffold.
-
Provide exemplary, step-by-step experimental protocols for key synthetic transformations.
-
Summarize and critically analyze the reported biological activities, with a focus on anticancer and antimicrobial applications.
-
Present quantitative biological data in a clear, tabular format to facilitate comparison.
-
Elucidate structure-activity relationships (SAR) to guide the design of future analogs.
-
Utilize diagrams to visualize key synthetic workflows and biological mechanisms.
Synthetic Strategies for Thiazole-4-yl-methanol Derivatives
The synthesis of substituted thiazole-4-yl-methanol derivatives typically involves the initial construction of the thiazole ring, followed by the introduction or modification of the C4-substituent.
The Hantzsch Thiazole Synthesis: A Cornerstone Approach
First reported in 1887, the Hantzsch thiazole synthesis remains one of the most widely used methods for the construction of the thiazole ring.[7][8][9] The reaction involves the condensation of an α-haloketone with a thioamide.[7][8][9]
The mechanism of the Hantzsch synthesis proceeds through a multi-step pathway, beginning with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[9] The versatility of this reaction allows for the introduction of a wide variety of substituents at the 2-, 4-, and 5-positions of the thiazole ring by choosing appropriately substituted starting materials.
Caption: Generalized workflow of the Hantzsch thiazole synthesis.
This protocol provides a general procedure for the synthesis of a 2-aminothiazole derivative, which can be a precursor to more complex structures.[7]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate at a moderate temperature (e.g., 60-70 °C) for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, remove the reaction from heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 5% sodium carbonate solution and swirl to mix.
-
Collect the precipitated solid by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with water.
-
Dry the collected solid to obtain the 2-amino-4-phenylthiazole product.
Functionalization at the C4-Position: Accessing the Methanol Moiety
A common strategy to introduce the 4-hydroxymethyl group is through the reduction of a pre-existing carbonyl functionality at the C4-position, such as an ester or an aldehyde. These precursors are readily accessible through modifications of the Hantzsch synthesis, for instance, by using an α-haloketoester as the starting material.
Standard reducing agents can be employed for this transformation. For example, lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) can effectively reduce thiazole-4-carboxylates or thiazole-4-carbaldehydes to the corresponding thiazole-4-yl-methanol. The choice of reducing agent will depend on the presence of other functional groups in the molecule.
This protocol outlines a general procedure for the reduction of a thiazole-4-carboxylate to a thiazole-4-yl-methanol.
Materials:
-
Ethyl 2-aryl-5-methylthiazole-4-carboxylate (1.0 mmol)
-
Lithium aluminium hydride (LiAlH4) (2.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Saturated aqueous sodium sulfate solution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the ethyl thiazole-4-carboxylate in anhydrous THF to the LiAlH4 suspension.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the dropwise addition of saturated aqueous sodium sulfate solution at 0 °C.
-
Filter the resulting mixture and wash the solid with THF.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired thiazole-4-yl-methanol.
Alternative and Green Synthetic Methodologies
In recent years, there has been a significant push towards the development of more environmentally benign and efficient synthetic methods.
Microwave irradiation has been shown to significantly accelerate the Hantzsch thiazole synthesis, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating.[10]
One-pot, multi-component reactions are highly desirable as they reduce the number of synthetic steps and purification procedures. Several green methods have been developed for the synthesis of thiazole derivatives using reusable catalysts and environmentally friendly solvents like water or ethanol-water mixtures.[11]
Chiral Synthesis of Thiazole-4-yl-methanol Derivatives
The synthesis of enantiomerically pure thiazole-4-yl-methanol derivatives is of great interest, as the stereochemistry of a drug molecule can have a profound impact on its biological activity. Enzymatic and asymmetric synthesis approaches are being explored to achieve this. For example, enzymatic kinetic resolution can be employed to separate enantiomers of a racemic thiazole-4-yl-methanol.
Biological Activities and Therapeutic Applications
Substituted thiazole-4-yl-methanol derivatives have been investigated for a range of biological activities, with anticancer and antimicrobial properties being the most prominent.
Anticancer Activity
The thiazole scaffold is a key component of several approved anticancer drugs, and numerous thiazole derivatives are under investigation for their potential as novel chemotherapeutic agents.[6]
A primary mechanism through which many thiazole derivatives exert their anticancer effects is through the inhibition of protein kinases.[1][12][13] Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[1] By inhibiting specific kinases involved in tumor growth, proliferation, and survival, these compounds can effectively halt cancer progression.[1] For example, some thiazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[14]
Caption: Mechanism of action of thiazole derivatives as kinase inhibitors.
SAR studies of anticancer thiazole derivatives have revealed several key features that contribute to their potency. The nature and position of substituents on the thiazole ring and any appended aromatic rings can significantly influence activity. For instance, in a series of 2,4-disubstituted thiazoles, certain substitutions on the phenyl ring at the 2-position were found to be crucial for activity against specific cancer cell lines.[4] The 4-hydroxymethyl group can act as a key hydrogen bond donor, enhancing binding affinity to the target protein.
The following table summarizes the in vitro anticancer activity of selected thiazole derivatives against various cancer cell lines. It is important to note that while not all of these compounds are strictly thiazole-4-yl-methanol derivatives, they represent closely related structures and provide valuable insights into the potential of this scaffold.
| Compound ID | R1 (at C2) | R2 (at C4/C5) | Cancer Cell Line | IC50 (µM) | Reference |
| PVS 03 | Substituted phenyl | Substituted | MDAMB-231 | - | [4] |
| Compound 4c | 2-(4-hydroxybenzylidene)hydrazinyl | - | MCF-7 | 2.57 ± 0.16 | [14] |
| Compound 4c | 2-(4-hydroxybenzylidene)hydrazinyl | - | HepG2 | 7.26 ± 0.44 | [14] |
| Compound 11c | - | - | HepG-2 | ~4 µg/mL | [15] |
| Compound 6g | - | - | MCF-7 | ~4 µg/mL | [15] |
| Compound 9 | - | - | HepG-2 | 1.61 ± 1.92 µg/mL | [16] |
| Compound 10 | - | - | HepG-2 | 1.98 ± 1.22 µg/mL | [16] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Thiazole derivatives have long been recognized for their antibacterial and antifungal properties.[17]
A number of substituted thiazole derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[17][18] The antimicrobial potency is often dependent on the specific substitution pattern around the thiazole core.
For antimicrobial thiazole derivatives, lipophilicity and the presence of specific electron-withdrawing or -donating groups on appended aryl rings can play a crucial role in determining their spectrum of activity and potency. The 4-hydroxymethyl group can contribute to the overall polarity of the molecule, which may influence its ability to penetrate the bacterial cell wall or fungal cell membrane.
The following table presents the antimicrobial activity of selected thiazole derivatives.
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Thiazole Derivatives | S. aureus | - | [17] |
| Thiazole Derivatives | B. subtilis | - | [17] |
| Thiazole Derivatives | E. coli | - | [17] |
| Thiazole Derivatives | P. aeruginosa | - | [17] |
| Thiazole Derivatives | C. albicans | - | [17] |
| Thiazole Derivatives | A. niger | - | [17] |
| Compound 3 | Various bacteria | 0.23-0.70 | [19] |
Other Reported Biological Activities
In addition to their anticancer and antimicrobial properties, substituted thiazole derivatives have been investigated for a variety of other biological activities, including:
Structure-Activity Relationship (SAR) Analysis
The biological activity of substituted thiazole-4-yl-methanol derivatives is intricately linked to their molecular structure. Understanding the SAR is crucial for the rational design of more potent and selective analogs.
Influence of Substituents at the C2-Position
The C2-position of the thiazole ring is a common site for substitution. The introduction of various aryl, heteroaryl, or amino groups at this position has been shown to have a significant impact on biological activity. For example, in a series of anticancer agents, the nature of the substituent on a phenyl ring at the C2-position was a key determinant of potency.[4]
Impact of Modifications at the C5-Position
The C5-position offers another avenue for structural modification. The introduction of small alkyl or aryl groups at this position can influence the overall shape and lipophilicity of the molecule, which in turn can affect its interaction with biological targets.
Role of the 4-yl-methanol Group in Biological Activity
The 4-hydroxymethyl group is a key feature of this class of compounds. It can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the active site of a target enzyme or receptor. Additionally, its polarity can enhance the aqueous solubility of the compound, which is a desirable property for drug candidates.
Future Perspectives and Conclusion
Current Challenges and Unexplored Areas
While significant progress has been made in the synthesis and biological evaluation of substituted thiazole derivatives, there are still several challenges and unexplored areas. A more systematic exploration of the chemical space around the thiazole-4-yl-methanol core is needed. Furthermore, detailed mechanistic studies are required to fully elucidate the mode of action of many of these compounds.
Future Directions in the Development of Thiazole-4-yl-methanol Derivatives
Future research in this area should focus on:
-
The development of more efficient and stereoselective synthetic methods.
-
The synthesis and evaluation of a wider range of derivatives with diverse substitution patterns.
-
In-depth mechanistic studies to identify the specific molecular targets of the most potent compounds.
-
Preclinical development of the most promising candidates.
Concluding Remarks
Substituted thiazole-4-yl-methanol derivatives represent a promising class of compounds with a wide range of biological activities. Their versatile synthesis and the potential for fine-tuning their pharmacological properties through structural modification make them an attractive scaffold for drug discovery. The insights provided in this review are intended to serve as a valuable resource for researchers in the field and to stimulate further investigation into the therapeutic potential of this important class of molecules.
References
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Technical Support Center: 2-Aminothiazole Deriv
- Design and synthesis of 2, 4 disubstituted thiazole derivatives as a potential anticancer agent: Molecular docking, synthesis, analysis, and biological activity study. (2023). Inorganic and Nano-Metal Chemistry.
- Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Process of producing 2-aminothiazole. (n.d.).
- Synthesis and antimicrobial evaluation of substituted thiazole compounds. (2025).
- Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. (2025). Bulletin of the Korean Chemical Society.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- A facile one-pot procedure for the synthesis of 2-aminothiazole deriv
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
- Synthesis and antimicrobial evaluation of new thiazolyl-1,2,3-triazolyl-alcohol derivatives. (2020). Medicinal Chemistry Research.
- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021).
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). Molecules.
- Design and synthesis of 2, 4 disubstituted thiazole derivatives as a potential anticancer agent. (n.d.). Inorganic and Nano-Metal Chemistry.
- 2-aminothiazole derivative, preparation method, and use. (n.d.).
- Enzymatic Synthesis of Chiral Intermediates for Drug Development. (2001). Semantic Scholar.
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- Hantzsch Thiazole Synthesis 2010. (n.d.). Scribd.
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- Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
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- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). Heliyon.
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- Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. (2013). Bioorganic & Medicinal Chemistry Letters.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Aryl-Thiazole-4-Methanols via Hantzsch Thiazole Synthesis
Introduction: The Significance of 2-Aryl-Thiazole-4-Methanols in Modern Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the development of therapeutics for a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[3] Among the vast landscape of thiazole derivatives, the 2-aryl-thiazole-4-methanol subclass has emerged as a particularly promising motif. The presence of an aryl group at the 2-position allows for extensive structure-activity relationship (SAR) studies to optimize target engagement, while the hydroxymethyl group at the 4-position provides a crucial handle for improving solubility, modulating pharmacokinetic properties, and establishing key hydrogen bond interactions within biological targets.
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-aryl-thiazole-4-methanols, tailored for researchers, medicinal chemists, and drug development professionals. While the classic Hantzsch thiazole synthesis provides a direct route to the thiazole core, the incorporation of a reactive hydroxymethyl group often necessitates a strategic, multi-step approach to ensure high yields and purity.[4] Herein, we detail a robust two-step synthetic pathway that proceeds through a stable 4-(chloromethyl)thiazole intermediate.
Synthetic Strategy Overview
The direct one-pot Hantzsch synthesis of 2-aryl-thiazole-4-methanols using 1-halo-3-hydroxy-2-propanone presents challenges due to the reactivity of the free hydroxyl group. A more reliable and higher-yielding strategy involves a two-step sequence:
-
Step 1: Hantzsch Thiazole Synthesis of a 2-aryl-4-(chloromethyl)thiazole intermediate from an appropriate aryl thioamide and 1,3-dichloroacetone.
-
Step 2: Nucleophilic Substitution and Hydrolysis to convert the 4-(chloromethyl) group into the desired 4-(hydroxymethyl) functionality.
This approach offers greater control over the reaction and facilitates easier purification of the intermediates and the final product.
Diagram 1: Overall Synthetic Workflow. A two-step process for the synthesis of 2-aryl-thiazole-4-methanols.
Detailed Experimental Protocols
Part 1: Synthesis of 2-Aryl-4-(chloromethyl)thiazole (Intermediate)
This protocol outlines the Hantzsch condensation to form the key chloromethylated thiazole intermediate.
Materials and Reagents:
-
Aryl thioamide (1.0 eq)
-
1,3-Dichloroacetone (1.1 eq)
-
Absolute Ethanol (approx. 0.2 M concentration of thioamide)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aryl thioamide (1.0 eq) in absolute ethanol.
-
Addition of α-Haloketone: To the stirred solution, add 1,3-dichloroacetone (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting thioamide is consumed.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-aryl-4-(chloromethyl)thiazole.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Part 2: Synthesis of 2-Aryl-Thiazole-4-Methanol (Final Product)
This two-step conversion of the chloromethyl intermediate to the final methanol product proceeds via an acetate intermediate to ensure a clean reaction and high yields.
Materials and Reagents:
-
2-Aryl-4-(chloromethyl)thiazole (1.0 eq)
-
Sodium acetate (1.5 eq)
-
Dimethylformamide (DMF)
-
Sodium hydroxide (2.0 eq)
-
Methanol
-
Water
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Formation of Acetate Intermediate:
-
In a round-bottom flask, dissolve the 2-aryl-4-(chloromethyl)thiazole (1.0 eq) in DMF.
-
Add sodium acetate (1.5 eq) to the solution.
-
Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 2-aryl-4-(acetoxymethyl)thiazole, which can be used in the next step without further purification.
-
-
Hydrolysis to the Final Product:
-
Dissolve the crude 2-aryl-4-(acetoxymethyl)thiazole in methanol.
-
Add an aqueous solution of sodium hydroxide (2.0 eq).
-
Stir the mixture at room temperature for 1-2 hours, monitoring the hydrolysis by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-aryl-thiazole-4-methanol.
-
-
Purification: The final product can be purified by recrystallization or column chromatography on silica gel.
Reaction Mechanism
The Hantzsch thiazole synthesis is a classic condensation reaction. The generally accepted mechanism proceeds as follows:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the α-haloketone in an SN2 reaction.[5][6]
-
Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered hydroxythiazoline intermediate.[1]
-
Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[6]
Diagram 2: Hantzsch Thiazole Synthesis Mechanism. A stepwise representation of the formation of the thiazole ring.
Optimization and Troubleshooting
The success of the Hantzsch synthesis can be influenced by several factors. The following table summarizes key parameters and their potential impact on the reaction outcome.
| Parameter | Recommended Conditions | Rationale and Potential Issues |
| Solvent | Ethanol, Methanol, Isopropanol | Alcohols are generally effective solvents.[7] The choice can influence reaction rate and solubility of reactants and products. |
| Temperature | Reflux | Heating is typically required to drive the reaction to completion. Insufficient heat may lead to slow or incomplete conversion. |
| Reaction Time | 2-6 hours | Monitor by TLC. Prolonged reaction times at high temperatures can lead to byproduct formation or decomposition. |
| Stoichiometry | Slight excess of α-haloketone (1.1-1.2 eq) | Ensures complete consumption of the often more valuable thioamide. A large excess can complicate purification. |
| Workup | Basic wash (e.g., NaHCO₃) | Neutralizes any hydrohalic acid formed during the reaction, which can prevent side reactions and aid in product isolation.[5] |
Conclusion
The two-step protocol presented provides a reliable and scalable method for the synthesis of 2-aryl-thiazole-4-methanols, an important class of compounds in contemporary drug discovery. By proceeding through a stable 4-(chloromethyl)thiazole intermediate, this approach circumvents potential complications associated with a direct one-pot synthesis and allows for high yields of the desired products. The versatility of the Hantzsch synthesis allows for the introduction of a wide variety of aryl substituents at the 2-position, making this protocol a valuable tool for building libraries of novel thiazole derivatives for biological screening.
References
- Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus Acetessigäther und verwandten Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of Hantzsch reaction in the synthesis of new drug candidates. European Journal of Medicinal Chemistry, 97, 735-763.
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Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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PubChem. (n.d.). 1-Chloro-3-hydroxy-2-propanone. Retrieved from [Link]
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Application Notes & Protocols: Utilizing (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol as a Versatile Scaffold for Drug Discovery
Abstract
The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone in the design of novel therapeutic agents. This guide focuses on the (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol scaffold, a promising yet underexplored starting point for generating diverse chemical libraries. We present a comprehensive framework for leveraging this scaffold in drug discovery campaigns, encompassing synthetic derivatization strategies, detailed protocols for in vitro biological evaluation across oncology, inflammation, and infectious diseases, and in silico approaches to guide rational drug design.
Introduction: The Thiazole Scaffold in Medicinal Chemistry
Thiazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4] The thiazole nucleus is a five-membered aromatic ring containing one sulfur and one nitrogen atom, which imparts a unique set of physicochemical properties that are conducive to interactions with various biological targets.[5] The versatility of the thiazole ring allows for substitution at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize therapeutic efficacy.
The subject of this guide, this compound, presents three key points for chemical modification: the phenyl ring, the thiazole core, and the hydroxymethyl group at the 4-position. This multi-functional nature makes it an ideal starting point for the construction of diverse molecular architectures.
Figure 1: Core structure of this compound and its key modification points.
Synthetic Strategies and Derivatization
The Hantzsch thiazole synthesis is a cornerstone for the preparation of the core scaffold.[6][7] Further derivatization can be achieved through various organic reactions targeting the key modification points.
Core Scaffold Synthesis: Hantzsch Thiazole Synthesis
The synthesis of this compound can be achieved via a modified Hantzsch synthesis.
Protocol 1: Synthesis of this compound
-
Step 1: Synthesis of 3,5-dimethylbenzothioamide.
-
React 3,5-dimethylbenzonitrile with Lawesson's reagent in a suitable solvent like toluene or THF under reflux.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, purify the product by column chromatography.
-
-
Step 2: Cyclization to form the thiazole ring.
-
React the synthesized 3,5-dimethylbenzothioamide with 1,3-dichloroacetone in a solvent such as acetone or ethanol.[8]
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
The resulting 2-(3,5-dimethylphenyl)-4-(chloromethyl)thiazole is then hydrolyzed to the corresponding alcohol.
-
Alternatively, using ethyl bromopyruvate as the α-halocarbonyl compound followed by reduction of the ester group will also yield the desired product.
-
Figure 2: Synthetic workflow for the core scaffold.
Library Generation: Derivatization Strategies
A diverse library of compounds can be generated by modifying the core scaffold at its key functionalization points.
| Modification Point | Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Hydroxymethyl Group | Esterification | Acyl chlorides or carboxylic acids with coupling agents (e.g., DCC, EDC) | Ester |
| Etherification | Alkyl halides with a base (e.g., NaH) | Ether | |
| Oxidation | Mild oxidizing agents (e.g., PCC, DMP) | Aldehyde | |
| Phenyl Ring | Electrophilic Aromatic Sub. | Nitrating agents (HNO₃/H₂SO₄), Halogenating agents (NBS, NCS) with a catalyst | Nitro, Halogen |
| Thiazole Ring | C-H Functionalization | Palladium or copper catalysts with appropriate coupling partners (e.g., aryl halides) | Aryl, Alkyl |
Protocol 2: General Procedure for Esterification of the Hydroxymethyl Group
-
Dissolve this compound (1.0 eq) in a dry aprotic solvent (e.g., dichloromethane, THF).
-
Add a suitable carboxylic acid (1.1 eq) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Biological Evaluation
Based on the known activities of thiazole derivatives, we propose screening the synthesized library for anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity Screening
Protocol 3: MTT Cell Proliferation Assay [9][10]
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[2][11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well microtiter plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Table 1: Hypothetical Anticancer Activity Data
| Compound ID | R Group (at 4-position) | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| Scaffold | -CH₂OH | > 100 | > 100 |
| Deriv-01 | -CH₂O-Acetyl | 25.4 | 32.1 |
| Deriv-02 | -CH₂O-Benzoyl | 10.2 | 15.8 |
| Deriv-03 | -CHO | 5.6 | 8.9 |
| Doxorubicin | - | 0.5 | 0.8 |
Anti-inflammatory Activity Screening
Protocol 4: Inhibition of Protein Denaturation Assay [1][12]
This assay is a simple and effective method to screen for anti-inflammatory activity, as protein denaturation is a hallmark of inflammation.
-
Materials:
-
Bovine serum albumin (BSA) or egg albumin.
-
Phosphate buffered saline (PBS).
-
Test compounds dissolved in DMSO.
-
Diclofenac sodium or aspirin as a positive control.
-
-
Procedure:
-
Prepare a reaction mixture containing the test compound at various concentrations and a solution of BSA or egg albumin.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating at 72°C for 5 minutes.
-
After cooling, measure the turbidity of the solution at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
-
Antimicrobial Activity Screening
Protocol 5: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [13][14]
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Fungal strains (e.g., Candida albicans).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Test compounds dissolved in DMSO.
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
96-well microtiter plates.
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a growth control (no compound) and a sterility control (no microorganism).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
In Silico Studies for Target Identification and SAR Analysis
Computational methods can accelerate the drug discovery process by predicting the binding affinity of compounds to specific protein targets and elucidating structure-activity relationships (SAR).
Protocol 6: Molecular Docking [5][15]
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
-
Software:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE).
-
-
Procedure:
-
Prepare the 3D structure of the ligand (synthesized derivative) and the target protein (e.g., EGFR, COX-2, bacterial DNA gyrase).
-
Define the binding site on the protein.
-
Perform the docking simulation to generate various binding poses.
-
Analyze the docking results based on scoring functions and binding interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Sources
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Application Note & Protocol Guide: Preclinical Investigation of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol
An in-depth guide for researchers, scientists, and drug development professionals on the preclinical evaluation of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol as a novel anticancer therapeutic.
Introduction: The Rationale for Investigating Novel Thiazole Derivatives in Oncology
The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of several clinically approved drugs.[1][2] In oncology, thiazole-containing compounds have demonstrated remarkable efficacy by targeting a wide array of biological pathways crucial for cancer cell survival and proliferation.[2][3][4] Approved anticancer agents such as the kinase inhibitor Dasatinib and the microtubule stabilizer Ixabepilone feature this versatile scaffold.[1][3] Thiazole derivatives can exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, disruption of tubulin polymerization, and inhibition of key signaling pathways like PI3K/Akt/mTOR.[4][5]
This document provides a comprehensive framework for the preclinical investigation of a novel compound, This compound , hereafter referred to as TDM-4M . We will outline a phased, systematic approach, beginning with broad-spectrum in vitro screening and progressing to detailed mechanistic studies and preliminary in vivo efficacy assessment. Each protocol is designed to be a self-validating system, providing researchers with the rationale behind experimental choices and robust methodologies for generating reliable data.
Compound Profile: TDM-4M
-
Compound Name: this compound
-
Internal Designation: TDM-4M
-
Core Scaffold: 2-Aryl-Thiazole
-
Hypothesis: Based on the established anticancer properties of the thiazole scaffold, TDM-4M is hypothesized to exhibit cytotoxic activity against cancer cells by inducing cell cycle arrest and apoptosis. The dimethylphenyl moiety may enhance lipophilicity and target engagement.
Phased Preclinical Evaluation Workflow
The investigation of TDM-4M follows a logical progression designed to efficiently assess its potential as a therapeutic candidate. This workflow ensures that resources are directed toward the most promising avenues of inquiry.
Caption: Principles of key apoptosis detection assays.
Protocol: Cell Cycle Analysis via PI Staining and Flow Cytometry
Materials:
-
Cancer cells (e.g., HCT116)
-
6-well plates
-
TDM-4M
-
Phosphate-Buffered Saline (PBS)
-
70% ice-cold ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed 0.5 x 10⁶ HCT116 cells per well in 6-well plates. After 24 hours, treat cells with TDM-4M at concentrations corresponding to 1x and 2x of its IC₅₀ value for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet once with ice-cold PBS. Resuspend the pellet gently and add 1 mL of ice-cold 70% ethanol dropwise while vortexing at low speed. Causality: Fixation permeabilizes the cell membrane and preserves the cellular structure. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase staining buffer. Causality: RNase A is crucial to degrade RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect fluorescence data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases.
Representative Data Presentation
Table 2: Hypothetical Cell Cycle Distribution in HCT116 Cells After 24h TDM-4M Treatment
| Treatment | % Sub-G1 | % G0/G1 | % S | % G2/M |
|---|---|---|---|---|
| Vehicle Control | 2.1% | 55.4% | 25.3% | 17.2% |
| TDM-4M (1x IC₅₀) | 8.5% | 20.1% | 15.6% | 55.8% |
| TDM-4M (2x IC₅₀) | 15.3% | 10.7% | 9.8% | 64.2% |
Interpretation: The data suggests TDM-4M induces significant G2/M phase arrest and apoptosis (increased Sub-G1 peak).
Phase III: Target Pathway Analysis
Objective: To identify the molecular changes underlying the observed apoptosis and cell cycle arrest by analyzing the expression of key regulatory proteins.
Rationale for Experimental Design
Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. [6][7]Based on the cell cycle data suggesting G2/M arrest and apoptosis, we will probe for proteins that regulate these processes.
-
Apoptosis Markers: Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic) are key regulators of the intrinsic apoptotic pathway. Cleavage of Caspase-3 is a hallmark of apoptosis execution.
-
Cell Cycle Markers: Cyclin B1 and CDK1 form a complex that drives entry into mitosis. A change in their expression could explain the G2/M arrest.
Caption: Hypothetical signaling pathway targeted by TDM-4M.
Protocol: Western Blot Analysis
Materials:
-
Treated cell pellets from Phase II experiments
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. [8]Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size using SDS-PAGE. [6][9]3. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. [6][7]4. Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle shaking. [10]Causality: β-actin is used as a loading control to ensure equal protein loading across all lanes.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
Phase IV: In Vivo Efficacy Studies
Objective: To evaluate the antitumor activity of TDM-4M in a preclinical animal model.
Rationale for Experimental Design
In vivo studies are a critical step to assess a drug's efficacy and potential toxicity in a whole-organism context. [11]A cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunocompromised mice, is a standard and valuable tool for initial efficacy assessment. [12][13][14][15]This model allows for the evaluation of the compound's ability to inhibit tumor growth in a physiological environment. [13]
Protocol: HCT116 Xenograft Model
Materials:
-
Immunocompromised mice (e.g., Athymic Nude or SCID)
-
HCT116 cells
-
Matrigel
-
TDM-4M formulated for injection (e.g., in a solution of saline/DMSO/Tween-80)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of 2-5 x 10⁶ HCT116 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Monitor the mice until tumors reach a palpable volume (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle Control, TDM-4M at 25 mg/kg, TDM-4M at 50 mg/kg).
-
Dosing: Administer treatment via an appropriate route (e.g., intraperitoneal injection) daily or as determined by preliminary pharmacokinetic studies.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage.
Representative Data Presentation
Table 3: Hypothetical Tumor Growth Inhibition in HCT116 Xenograft Model
| Treatment Group | Dosing (mg/kg, IP) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | - | 1250 ± 150 | - | +2.5% |
| TDM-4M | 25 | 680 ± 95 | 45.6% | -1.8% |
| TDM-4M | 50 | 350 ± 70 | 72.0% | -4.5% |
Conclusion and Future Directions
This guide outlines a systematic approach to evaluate the anticancer potential of this compound (TDM-4M). The phased workflow provides a robust framework for generating comprehensive preclinical data, from initial cytotoxicity screening to in vivo efficacy. Positive results from this series of investigations would warrant further studies, including:
-
Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of TDM-4M. [16][17]* Advanced In Vivo Models: Utilizing patient-derived xenograft (PDX) models to better recapitulate human tumor heterogeneity. [12][18]* Lead Optimization: Synthesizing analogs of TDM-4M to improve potency, selectivity, and pharmacokinetic properties.
By following these detailed protocols and applying rigorous scientific principles, researchers can effectively assess the therapeutic promise of novel thiazole derivatives like TDM-4M.
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Application Notes and Protocol for Antimicrobial Susceptibility Testing of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed protocol for determining the in vitro antimicrobial susceptibility of the novel synthetic compound, (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol. The thiazole moiety is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of antimicrobial activities.[1][2] This protocol is designed to provide a robust and reproducible framework for researchers to assess the potential efficacy of this specific thiazole derivative against a panel of clinically relevant bacterial and fungal pathogens. The methodologies outlined herein are grounded in internationally recognized standards, primarily those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity and comparability across different laboratories.[3][4][5][6][7][8]
Introduction: The Rationale for Thiazole-Based Antimicrobial Discovery
The increasing prevalence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health. Consequently, there is an urgent and ongoing need for the discovery and development of new antimicrobial agents with novel mechanisms of action. Thiazole-containing compounds have emerged as a promising class of therapeutic agents due to their diverse biological activities, including antibacterial and antifungal properties.[9][10][11] The core thiazole ring can be readily functionalized, allowing for the synthesis of a vast library of derivatives with potentially enhanced potency and an improved spectrum of activity. The subject of this protocol, this compound, is a novel synthetic compound. Its antimicrobial potential is yet to be fully elucidated. This guide, therefore, serves as a foundational document for initiating its microbiological evaluation.
Core Principles of Antimicrobial Susceptibility Testing (AST)
The primary objective of AST is to determine the concentration of an antimicrobial agent that is required to inhibit the visible growth of a microorganism in vitro. This is most commonly expressed as the Minimum Inhibitory Concentration (MIC). The MIC value is a critical parameter in the early stages of drug discovery, as it provides a quantitative measure of a compound's potency. The two most widely accepted methods for determining the MIC of a novel compound are the broth microdilution and agar disk diffusion methods. This protocol will focus on the broth microdilution method, as it is more readily quantifiable and is the reference method recommended by both CLSI and EUCAST.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the overall workflow for the antimicrobial susceptibility testing of this compound.
Figure 1. High-level workflow for determining the MIC of the test compound.
Detailed Protocol: Broth Microdilution Method
This section provides a step-by-step guide for performing the broth microdilution assay.
Materials and Reagents
-
This compound (Purity >95%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi
-
Sterile 96-well microtiter plates (U-bottom)
-
Sterile reagent reservoirs
-
Multichannel pipettes and sterile tips
-
Spectrophotometer
-
Vortex mixer
-
Incubator (35-37°C)
-
Reference antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Quality control (QC) microbial strains (see Table 1)
Preparation of the Test Compound
The solubility of the test compound is a critical first step. Due to the aromatic nature of this compound, it is anticipated to have low aqueous solubility. Therefore, DMSO is the recommended solvent for creating a high-concentration stock solution.
-
Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in 100% DMSO to achieve a stock concentration of 10 mg/mL. Ensure complete dissolution by vortexing.
-
Solvent Toxicity Control: It is imperative to determine the highest concentration of DMSO that does not inhibit the growth of the test microorganisms. This is typically between 1-2% (v/v). All subsequent dilutions should be prepared in a manner that the final DMSO concentration in the assay wells does not exceed this non-inhibitory level.
Selection and Preparation of Microbial Strains
A representative panel of microorganisms should be selected to assess the spectrum of activity. This should include both Gram-positive and Gram-negative bacteria, as well as yeast.
Table 1: Recommended Microbial Strains for Initial Screening
| Microorganism | Gram Stain/Type | ATCC No. | Rationale |
| Staphylococcus aureus | Gram-positive | 29213 | Common cause of skin and soft tissue infections.[12] |
| Escherichia coli | Gram-negative | 25922 | Representative of enteric Gram-negative bacteria.[12] |
| Pseudomonas aeruginosa | Gram-negative | 27853 | Opportunistic pathogen, often multidrug-resistant.[13] |
| Candida albicans | Yeast | 90028 | Common cause of fungal infections.[12] |
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate test medium (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Broth Microdilution Assay Procedure
The following diagram outlines the serial dilution process in a 96-well plate.
Figure 2. Example of a 96-well plate layout for MIC determination.
-
Plate Preparation: Add 50 µL of the appropriate sterile broth to wells 2 through 12 of a 96-well microtiter plate.
-
Compound Addition: Add 100 µL of the working solution of the test compound to well 1. This working solution should be prepared to be twice the highest desired final concentration.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. This will result in a range of concentrations of the test compound.
-
Controls:
-
Growth Control (Well 11): Add 50 µL of sterile broth. This well will receive the microbial inoculum and should show visible growth.
-
Sterility Control (Well 12): Add 100 µL of sterile broth. This well will not be inoculated and should remain clear, indicating the sterility of the medium.
-
-
Inoculation: Add 50 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism as detected by the naked eye.
-
After incubation, examine the microtiter plates.
-
The growth control well (well 11) should be turbid.
-
The sterility control well (well 12) should be clear.
-
Identify the lowest concentration of the test compound that shows no visible turbidity. This is the MIC value.
Quality Control
To ensure the validity of the results, it is essential to perform quality control testing in parallel with each batch of experiments. This involves testing the reference antimicrobial agents against the recommended QC strains. The resulting MIC values should fall within the acceptable ranges specified by CLSI or EUCAST.[14]
Table 2: Example Quality Control Parameters (CLSI M100)
| QC Strain | Reference Antimicrobial | Acceptable MIC Range (µg/mL) |
| E. coli ATCC 25922 | Ciprofloxacin | 0.004 - 0.016 |
| S. aureus ATCC 29213 | Ciprofloxacin | 0.12 - 0.5 |
| P. aeruginosa ATCC 27853 | Ciprofloxacin | 0.25 - 1 |
| C. albicans ATCC 90028 | Fluconazole | 0.25 - 1 |
Note: These ranges are for illustrative purposes and should be verified against the latest CLSI M100 document.[15][7][8]
Data Interpretation and Further Steps
The initial MIC values will provide a preliminary assessment of the antimicrobial activity of this compound. Compounds exhibiting potent activity (low MIC values) against the initial screening panel can then be advanced to further studies, including:
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To ascertain whether the compound is static (inhibits growth) or cidal (kills the organism).
-
Time-Kill Kinetic Assays: To evaluate the rate at which the compound kills the target microorganism.[9]
-
Testing against a broader panel of clinical isolates: Including drug-resistant strains to determine the spectrum of activity.
-
Mechanism of Action Studies: To identify the cellular target of the compound.
-
In vivo Efficacy Studies: In animal models of infection.
Conclusion
This document provides a comprehensive and standardized protocol for the initial in vitro antimicrobial susceptibility testing of this compound. By adhering to these guidelines, researchers can generate reliable and reproducible data that will be crucial in evaluating the potential of this novel thiazole derivative as a future antimicrobial agent. The rigorous application of these methods, including appropriate quality control measures, will ensure the scientific integrity of the findings and provide a solid foundation for further preclinical development.
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Pattan, S. R., et al. (2009). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Indian Journal of Pharmaceutical Sciences, 71(5), 586–589. [Link]
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Application Notes and Protocols for In Vitro Cytotoxicity Assays of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol on Human Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole scaffold is a cornerstone in the development of novel anticancer agents, with several thiazole-containing compounds having been approved for clinical use.[1][2] This document provides a comprehensive guide for evaluating the in vitro cytotoxic potential of a novel thiazole derivative, (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol. As there is no publicly available cytotoxicity data for this specific compound, these notes are designed to offer a robust framework for its initial screening and characterization. We present detailed, field-proven protocols for two standard cytotoxicity assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies cellular protein content.[3] Additionally, we include a protocol for the Lactate Dehydrogenase (LDH) assay to assess membrane integrity.[4] This guide explains the scientific rationale behind experimental choices, provides step-by-step methodologies, and outlines data analysis procedures to ensure the generation of reliable and reproducible results.
Introduction: The Rationale for Screening Thiazole Derivatives
Thiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer properties.[2][5] The thiazole ring is a key structural component of approved anticancer drugs like Dasatinib and Ixabepilone.[1] These compounds exert their effects through diverse mechanisms, such as inducing apoptosis, inhibiting tubulin polymerization, and modulating critical signaling pathways like PI3K/Akt/mTOR.[6]
The target compound, this compound, is a novel molecule whose cytotoxic potential has not yet been characterized. The initial and most critical step in its preclinical evaluation is to determine its effect on the viability and proliferation of cancer cells. In vitro cytotoxicity assays are fundamental tools for this purpose, providing essential data on a compound's potency and efficacy.[7] By screening the compound against a panel of human cancer cell lines, researchers can ascertain its spectrum of activity and potential selectivity.
This guide details the application of three distinct and complementary cytotoxicity assays. The selection of multiple assays with different endpoints is a self-validating approach that enhances the trustworthiness of the findings.
-
MTT Assay: Measures the metabolic activity of viable cells.
-
SRB Assay: Quantifies total cellular protein, providing a proxy for cell number.[3]
-
LDH Assay: Detects the release of lactate dehydrogenase from cells with compromised membrane integrity, a hallmark of late apoptosis or necrosis.[4]
General Experimental Workflow
A systematic approach is crucial for obtaining high-quality data. The general workflow for assessing the cytotoxicity of this compound is depicted below. This process ensures consistency from cell culture maintenance to final data analysis.
Caption: General workflow for in vitro cytotoxicity testing.
Materials and Reagents
-
Test Compound: this compound.
-
Human Cancer Cell Lines: A panel representing different cancer types is recommended (e.g., MCF-7 for breast adenocarcinoma, A549 for lung carcinoma, and HCT-116 for colorectal carcinoma).
-
Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade. The final concentration in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.[8][9]
-
Assay-Specific Reagents:
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Microplate reader
-
Multichannel pipette
-
96-well flat-bottom sterile microplates
-
Detailed Experimental Protocols
Cell Culture and Seeding
The reproducibility of cytotoxicity assays is highly dependent on consistent cell culture practices. It is imperative to use cells in the exponential growth phase and to determine the optimal seeding density for each cell line to ensure that the cells are not confluent at the end of the assay period.
Protocol:
-
Culture the selected cancer cell lines in their recommended complete medium in a humidified incubator at 37°C with 5% CO₂.
-
Harvest the cells using Trypsin-EDTA when they reach approximately 80% confluency.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and density.
-
Dilute the cell suspension to the predetermined optimal seeding density (typically 5,000–10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery before compound treatment.[10]
Compound Preparation and Treatment
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells of the 24-hour incubated plate and add 100 µL of the diluted compound solutions.
-
Essential Controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.
-
Untreated Control: Cells treated with culture medium only.
-
Blank Control: Wells containing medium but no cells, to measure background absorbance.
-
-
Incubate the plates for the desired exposure times (e.g., 48 or 72 hours).
Protocol 1: MTT Assay
Principle: This colorimetric assay measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of living cells.[15]
Procedure:
-
Following the treatment incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C.[16]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[10]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]
Protocol 2: Sulforhodamine B (SRB) Assay
Principle: The SRB assay is a colorimetric method that measures cell density by staining total cellular protein with the aminoxanthene dye Sulforhodamine B.[3] The amount of bound dye is proportional to the cell number.[17]
Procedure:
-
After the treatment period, gently add 50 µL of cold 10% (w/v) TCA to each well to fix the cells, and incubate at 4°C for 1 hour.[10]
-
Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove unbound dye and TCA.[11]
-
Allow the plates to air-dry completely.
-
Add 100 µL of 0.04% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[12]
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[11]
-
Allow the plates to air-dry again.
-
Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plate on an orbital shaker for 10 minutes.[11]
-
Measure the absorbance at 510 nm in a microplate reader.[11]
Protocol 3: Lactate Dehydrogenase (LDH) Assay
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or damage to the plasma membrane.[4] The LDH assay quantifies this released enzyme, providing a measure of cytotoxicity. This protocol is based on a commercially available kit.
Procedure:
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.[18]
-
Essential Controls for LDH Assay:
-
Spontaneous LDH Release: Supernatant from untreated control cells.
-
Maximum LDH Release: Supernatant from control cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.[13]
-
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm.[18]
Data Analysis and Presentation
Calculation of Percentage Cell Viability
The primary data output is the absorbance or luminescence reading from the microplate reader. The percentage of cell viability is calculated relative to the vehicle control.
Formula for MTT and SRB assays: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
Formula for LDH assay (% Cytotoxicity): % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Determination of IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that inhibits cell growth by 50%.[3] It is a key metric for comparing the cytotoxic potency of compounds.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve.
-
The IC₅₀ value is determined from this curve.
Data Presentation
Quantitative data should be summarized in a clear, tabular format for easy comparison of the cytotoxic activity of this compound across different cell lines and time points.
Table 1: Hypothetical Cytotoxic Activity of this compound
| Cell Line | Cancer Type | Incubation Time (h) | Assay | IC₅₀ (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 48 | MTT | [Insert Value] |
| A549 | Lung Carcinoma | 48 | MTT | [Insert Value] |
| HCT-116 | Colorectal Carcinoma | 48 | MTT | [Insert Value] |
| MCF-7 | Breast Adenocarcinoma | 72 | SRB | [Insert Value] |
| A549 | Lung Carcinoma | 72 | SRB | [Insert Value] |
| HCT-116 | Colorectal Carcinoma | 72 | SRB | [Insert Value] |
Potential Mechanisms of Action
Thiazole derivatives are known to induce cancer cell death through various signaling pathways.[6] Should this compound show significant cytotoxic activity, further studies would be warranted to elucidate its mechanism of action. Potential pathways to investigate include the induction of apoptosis and the inhibition of key protein kinases.
Caption: Potential mechanisms of action for thiazole derivatives.
Conclusion
The protocols detailed in this document provide a robust and validated framework for the initial in vitro cytotoxic evaluation of this compound. By employing multiple assays with different biological endpoints, researchers can generate high-quality, reliable data to determine the compound's anticancer potential. The results from these foundational assays will guide future studies into its mechanism of action and its potential as a novel therapeutic agent.
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. Retrieved from [Link]
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Kaur, R., Chaudhary, S., Kumar, K., Gupta, M. K., & Rawal, R. K. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Organic Chemistry, 26(14), 1349–1381. Retrieved from [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., El-Emam, A. A., Al-Obaid, A. M., Al-Abdullah, E. S., ... & El-Shaer, S. S. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 735626. Retrieved from [Link]
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Sangani, C. B., Makawana, J. A., Shah, A. K., & Patel, D. J. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. Retrieved from [Link]
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Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Bio-protocol, 3(1), e328. Retrieved from [Link]
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Chander, P., Nargotra, M., & Singh, S. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 189, 112016. Retrieved from [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. Retrieved from [Link]
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Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). Retrieved from [Link]
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synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. (n.d.). Niner Commons. Retrieved from [Link]
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Thiazol-2-yl-methanol. (n.d.). Georganics. Retrieved from [Link]
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Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025). National Institutes of Health. Retrieved from [Link]
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Development of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol as a Specific VEGFR-2 Kinase Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the characterization of a novel small molecule, (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol, as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, a process hallmark to solid tumor growth and metastasis. The inhibition of VEGFR-2 signaling is a clinically validated strategy in oncology. This guide will detail the scientific rationale, synthesis of the compound, and provide in-depth, field-proven protocols for its evaluation, including in-vitro kinase assays and cell-based angiogenesis models.
Introduction: The Rationale for Targeting VEGFR-2 with this compound
The thiazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of various protein kinases.[1][2] Our focus is on the specific inhibition of VEGFR-2, a receptor tyrosine kinase. Upon binding its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that culminate in endothelial cell proliferation, migration, and survival, essential steps in angiogenesis.[3] Dysregulation of this pathway is a key driver of tumor neovascularization, supplying tumors with the necessary oxygen and nutrients for growth.
The designed inhibitor, this compound, incorporates a 3,5-dimethylphenyl group at the 2-position of the thiazole ring. This substitution is hypothesized to provide critical hydrophobic interactions within the ATP-binding pocket of VEGFR-2, while the thiazole core acts as a hinge-binding motif. The 4-methanol group is postulated to enhance solubility and potentially form hydrogen bonds with nearby amino acid residues, contributing to both potency and a favorable pharmacokinetic profile.
Synthesis of this compound
The synthesis of the title compound can be achieved via a modified Hantzsch thiazole synthesis, a robust and widely employed method for the preparation of thiazole derivatives.[1][4]
Reaction Scheme:
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Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol Analogues
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on conducting structure-activity relationship (SAR) studies of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol and its analogues. The thiazole moiety is a prominent scaffold in medicinal chemistry, known for a wide range of biological activities, including anticancer properties.[1][2][3][4][5] This guide outlines the strategic design, synthesis, and biological evaluation of novel analogues based on this core structure. We present detailed, field-proven protocols for chemical synthesis via the Hantzsch thiazole synthesis, purification, and subsequent biological screening. The causality behind experimental choices is explained to empower researchers to make informed decisions in their drug discovery programs. The protocols are designed as self-validating systems, incorporating necessary controls and data analysis steps to ensure scientific integrity.
Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of many clinically approved drugs and biologically active compounds.[6] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][4][5] The structural rigidity of the thiazole ring, combined with its capacity for diverse substitutions at the C2, C4, and C5 positions, makes it an ideal scaffold for probing interactions with biological targets and establishing robust structure-activity relationships (SAR).
The lead compound, this compound, presents a promising starting point for an SAR campaign. The 2-aryl substitution allows for exploration of electronic and steric effects on target engagement, while the 4-hydroxymethyl group provides a handle for further derivatization or can be varied to probe the importance of this hydrogen-bonding moiety. Based on the literature for structurally related 2,4-disubstituted thiazoles, a plausible mechanism of action for this class of compounds is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[7][8][9] This guide will, therefore, focus on a hypothetical SAR study aimed at optimizing the kinase inhibitory activity of this series.
Strategic Approach to SAR Studies
A systematic SAR study is crucial for identifying analogues with improved potency, selectivity, and pharmacokinetic properties. The following logical workflow outlines the key stages of this process.
Caption: High-level workflow for SAR studies.
Chemical Synthesis: Protocols and Methodologies
The synthesis of this compound analogues can be efficiently achieved through a multi-step process, beginning with the well-established Hantzsch thiazole synthesis.[3][4][10]
Synthesis of the Thiazole Core Structure
The core scaffold, ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate, is synthesized by the condensation of 3,5-dimethylthiobenzamide with ethyl bromopyruvate.
Protocol 1: Synthesis of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,5-dimethylthiobenzamide (1.0 eq) in absolute ethanol.
-
Addition of α-haloketone: To the stirred solution, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Filter the crude product and wash with cold ethanol. Recrystallize from ethanol to yield the pure ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS.
Reduction to the Parent Alcohol
The parent alcohol is obtained by the reduction of the corresponding ester. Lithium aluminium hydride (LiAlH₄) is a potent reducing agent suitable for this transformation.[11][12][13]
Protocol 2: Reduction of Ethyl Ester to this compound
-
Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminium hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Ester: Cool the suspension to 0 °C using an ice bath. Dissolve the ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate (1.0 eq) from Protocol 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by slowly adding water dropwise at 0 °C, followed by 15% aqueous NaOH, and then more water.
-
Extraction: Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate. Collect the filtrate and separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Synthesis of Analogues (R-Group Modification)
To build an SAR library, modifications can be introduced at various positions. The following table outlines potential modifications and the corresponding synthetic strategies.
| Modification Site | R-Group Examples | Synthetic Strategy |
| Phenyl Ring (Position 2) | -F, -Cl, -Br, -OCH₃, -CF₃ | Start with the appropriately substituted thiobenzamide in Protocol 1. |
| Methanol (Position 4) | -CH₂NH₂, -CH₂OR, -C(O)NHR | Derivatize the alcohol from Protocol 2 or the ester from Protocol 1. |
| Thiazole Ring (Position 5) | -Cl, -Br | Use a halogenated ethyl bromopyruvate in Protocol 1. |
Biological Evaluation: Protocols and Assays
The primary biological evaluation will focus on assessing the inhibitory activity of the synthesized analogues against a target kinase, followed by cellular assays to determine their anticancer effects.
Primary Screening: In Vitro Kinase Inhibition Assay
The initial screening of compounds should be performed using a biochemical assay to determine their half-maximal inhibitory concentration (IC₅₀) against the target kinase (e.g., EGFR).
Protocol 3: In Vitro EGFR Kinase Assay (Luminescence-based)
-
Reagent Preparation: Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT). Prepare solutions of recombinant human EGFR enzyme, a suitable peptide substrate, and ATP.
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO, and then further dilute in the kinase buffer.
-
Assay Plate Setup: In a 96-well plate, add the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Enzyme and Substrate Addition: Add a master mix containing the EGFR enzyme and the peptide substrate to each well. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The concentration of ATP should be close to its Kₘ for the enzyme.
-
Reaction Incubation: Allow the reaction to proceed for 30-60 minutes at 30 °C.
-
Detection: Stop the reaction and quantify the remaining ATP using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). Luminescence is inversely proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Secondary Screening: Cell-Based Antiproliferative Assay
Compounds showing promising activity in the primary screen should be evaluated for their ability to inhibit the growth of cancer cell lines that overexpress the target kinase. The MTT assay is a common method for this purpose.[7]
Protocol 4: MTT Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, a human lung cancer cell line with high EGFR expression) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
Structure-Activity Relationship (SAR) Analysis
The data from the biological assays should be compiled to establish clear SAR trends. The following table provides a hypothetical example of how this data can be structured.
| Compound ID | Phenyl Ring Substituent (R¹) | 4-Position Group (R²) | EGFR IC₅₀ (nM) | A549 GI₅₀ (µM) |
| Lead-1 | 3,5-di-CH₃ | -CH₂OH | 150 | 2.5 |
| Analogue-1a | 3,5-di-Cl | -CH₂OH | 50 | 0.8 |
| Analogue-1b | 4-OCH₃ | -CH₂OH | 300 | 5.1 |
| Analogue-1c | 4-CF₃ | -CH₂OH | 75 | 1.2 |
| Analogue-2a | 3,5-di-CH₃ | -COOH | >1000 | >20 |
| Analogue-2b | 3,5-di-CH₃ | -CH₂OCH₃ | 200 | 3.0 |
From this hypothetical data, several SAR insights can be drawn:
-
Electron-withdrawing groups on the phenyl ring (e.g., Cl, CF₃) appear to enhance potency (Analogue-1a and 1c vs. Lead-1).
-
Electron-donating groups (e.g., OCH₃) may decrease activity (Analogue-1b).
-
The 4-hydroxymethyl group is crucial for activity , as its replacement with a carboxylic acid (Analogue-2a) leads to a significant loss of potency, likely due to unfavorable interactions or altered physicochemical properties.
Caption: Key SAR takeaways from hypothetical data.
Conclusion and Future Directions
This guide provides a robust framework for conducting SAR studies on this compound analogues. By following the detailed protocols for synthesis and biological evaluation, researchers can systematically explore the chemical space around this promising scaffold. The iterative process of design, synthesis, and testing is fundamental to optimizing lead compounds for increased potency and selectivity. Future work should involve expanding the analogue library based on initial SAR findings, conducting selectivity profiling against a panel of kinases to assess off-target effects, and evaluating promising compounds in more complex biological systems, including in vivo models.
References
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Jain, A. K., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Available at: [Link]
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Ayati, A., et al. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules, 25(22), 5434. Available at: [Link]
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Asif, M. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 173-186. Available at: [Link]
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SynArchive. (2024). Hantzsch Thiazole Synthesis. Available at: [Link]
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Organic Chemistry Portal. (2024). Synthesis of thiazoles. Available at: [Link]
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Salem, M. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14, 25565-25597. Available at: [Link]
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Li, W., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 55(11), 5394-5407. Available at: [Link]
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Clark, J. (2023). reduction of carboxylic acids. Chemguide. Retrieved from [Link]
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Organic Chemistry. (n.d.). Acid to Alcohol - Common Conditions. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the application of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol, a representative of the versatile thiazole class of compounds, in high-throughput screening (HTS) platforms. Thiazole-containing molecules have demonstrated a wide range of biological activities, making them a compelling scaffold for drug discovery.[1][2] While the specific biological target of this compound is not yet fully elucidated, its structural features suggest potential interactions with various biological targets. This application note will, therefore, present a detailed, hypothetical HTS protocol to screen this compound and similar derivatives against a relevant target class, such as protein kinases. The protocols and workflows described herein are designed to be robust, reproducible, and adaptable to various research settings.
Introduction: The Thiazole Scaffold and Rationale for Screening
The thiazole ring is a privileged structure in medicinal chemistry, found in a variety of natural products and synthetic drugs with diverse therapeutic applications.[2] Derivatives of thiazole have been reported to possess antimicrobial, anti-inflammatory, and anticancer properties, among others.[1][3][4] The compound this compound, with its substituted phenyl and thiazole core, represents a valuable candidate for inclusion in small molecule screening libraries.
Given the prevalence of thiazole-containing compounds as kinase inhibitors, this application note will focus on a hypothetical HTS campaign to identify potential inhibitors of a generic protein kinase. Protein kinases are a large family of enzymes that play crucial roles in cell signaling and are frequently dysregulated in diseases like cancer. Therefore, they are a major class of drug targets.
Assay Principle: Luminescence-Based Kinase Activity Assay
To screen for inhibitors of a given protein kinase, a luminescence-based assay that measures the amount of ATP remaining in solution after a kinase reaction is a robust and widely used HTS method.[5] The principle is as follows:
-
The kinase, its substrate, and ATP are incubated with the test compound.
-
If the compound inhibits the kinase, the phosphorylation of the substrate will be reduced, and a larger amount of ATP will remain in the well.
-
A luciferase-based reagent is then added, which utilizes the remaining ATP to produce a luminescent signal.
-
The intensity of the luminescent signal is directly proportional to the amount of remaining ATP and, therefore, inversely proportional to the kinase activity.
This "glow" luminescence format is highly sensitive, has a large dynamic range, and is less prone to interference from fluorescent compounds, making it ideal for HTS.[5]
High-Throughput Screening Workflow
The following diagram illustrates the general workflow for a high-throughput screening campaign to identify kinase inhibitors.
Caption: High-throughput screening workflow for kinase inhibitor identification.
Detailed HTS Protocol
This protocol is designed for a 384-well plate format, which is a common standard in HTS to increase throughput and reduce reagent consumption.[6][7][8]
Materials and Reagents
| Reagent/Material | Supplier | Catalog # | Storage |
| This compound | Vendor of Choice | e.g., 885278-84-2 | RT |
| Protein Kinase (e.g., PKA) | Commercial Source | Varies | -80°C |
| Kinase Substrate (e.g., Kemptide) | Commercial Source | Varies | -20°C |
| ATP | Commercial Source | Varies | -20°C |
| Kinase-Glo® Luminescent Kinase Assay | Promega | Varies | -20°C |
| DMSO, ACS Grade | Commercial Source | Varies | RT |
| 384-well white, flat-bottom plates | Commercial Source | Varies | RT |
| Staurosporine (Positive Control) | Commercial Source | Varies | -20°C |
Assay Plate Preparation
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Compound Plating: Using an acoustic liquid handler or a pin tool, transfer 50 nL of the compound stock solution to the appropriate wells of a 384-well assay plate. This will result in a final compound concentration of 10 µM in a 5 µL assay volume.
-
Control Wells:
-
Negative Control (0% inhibition): Add 50 nL of DMSO to designated wells.
-
Positive Control (100% inhibition): Add 50 nL of a 10 mM staurosporine stock solution to designated wells.
-
Assay Execution
-
Kinase/Substrate Mix: Prepare a 2X kinase/substrate mix in kinase buffer. The final concentration of each component should be optimized based on the specific kinase being used.
-
Addition of Kinase/Substrate: Add 2.5 µL of the 2X kinase/substrate mix to all wells of the assay plate.
-
ATP Addition: Prepare a 2X ATP solution in kinase buffer. Add 2.5 µL of the 2X ATP solution to all wells to initiate the kinase reaction. The final volume in each well is now 5 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for 1 hour.
-
Luminescence Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 5 µL of the Kinase-Glo® reagent to all wells.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Signal Reading: Read the luminescence on a plate reader compatible with 384-well plates.
Data Analysis and Quality Control
Rigorous data analysis and quality control are essential to ensure the reliability of HTS results.[9][10][11][12]
Data Normalization
The raw luminescence data should be normalized to percent inhibition using the following formula:
% Inhibition = 100 * (1 - (Sample_Signal - Positive_Control_Mean) / (Negative_Control_Mean - Positive_Control_Mean))
Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[13] It is calculated using the following formula:
Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 - 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[13]
Hit Identification
A common method for hit identification is the Z-score, which measures how many standard deviations a data point is from the mean of the sample population.[8]
Z-score = (Sample_Value - Sample_Mean) / Sample_SD
A Z-score threshold (e.g., Z-score > 3 or < -3) is typically set to identify compounds with significant activity.
Confirmatory and Secondary Assays
Initial hits identified from the primary screen should be subjected to further testing to confirm their activity and rule out false positives.
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Troubleshooting & Optimization
How to improve the yield of the (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol synthesis
Welcome to the technical support center for the synthesis of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Overview of the Synthetic Pathway
The most reliable and common route to synthesizing this compound is a two-step process. First, the thiazole heterocycle is constructed via the Hantzsch thiazole synthesis.[1][2][3] Second, the ester functional group at the 4-position is reduced to the desired primary alcohol. Understanding the nuances of each step is critical to maximizing your overall yield.
Caption: Overall two-step synthetic workflow.
Troubleshooting and Optimization Guide (Q&A)
This section addresses common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable steps for improvement.
Stage 1: Hantzsch Thiazole Synthesis
The Hantzsch synthesis involves the reaction of an α-haloketone (or its ester equivalent) with a thioamide.[2][4] While generally high-yielding, several factors can lead to suboptimal results.[1][5][6]
Q1: My yield of the thiazole ester is consistently low (<60%). What are the primary factors to investigate?
A1: Low yields in this step typically trace back to one of four areas: reagent quality, reaction conditions, or work-up procedure.
-
Reagent Purity:
-
3,5-Dimethylthiobenzamide: Ensure the thioamide is pure and dry. Thioamides can be susceptible to hydrolysis. If its purity is questionable, consider recrystallizing it or synthesizing it fresh from 3,5-dimethylbenzonitrile and sodium hydrosulfide.
-
Ethyl Bromopyruvate: This reagent is a lachrymator and can degrade upon storage. Use a freshly opened bottle or distill it under reduced pressure before use. Impurities can significantly inhibit the reaction.
-
-
Reaction Conditions:
-
Solvent: Ethanol is the standard and most effective solvent for this reaction.[7] Ensure it is anhydrous, as water can promote side reactions.
-
Temperature & Time: The reaction requires heating to proceed at a reasonable rate.[7][8] Refluxing in ethanol is a good starting point. Monitor the reaction progress by Thin Layer Chromatography (TLC). If starting materials persist after several hours, the issue may lie with reagent purity. Conversely, prolonged heating beyond reaction completion can lead to decomposition.[7]
-
-
Work-up Procedure:
-
Precipitation: The product, ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate, should precipitate upon cooling and neutralization. The reaction mixture is typically poured into a weak base solution like aqueous sodium carbonate to neutralize the HBr formed during the cyclization.[1][7] If the product remains in solution, the pH may not be sufficiently basic, or the product concentration may be too low.
-
Caption: Troubleshooting decision tree for low yield.
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?
A2: The most common "impurities" are simply unreacted starting materials. However, other side products can form.
-
Unreacted Starting Materials: If you see spots corresponding to both 3,5-dimethylthiobenzamide and ethyl bromopyruvate, the reaction has not gone to completion. Extend the reaction time and re-check by TLC.[7]
-
Hydrolysis Products: If there is water in your reaction mixture, the ethyl bromopyruvate can hydrolyze to bromopyruvic acid. The thioamide can also hydrolyze back to the corresponding amide. Using anhydrous solvent is critical.
-
Alternative Cyclization Products: While less common under standard conditions, acidic conditions can sometimes lead to the formation of isomeric 2-imino-2,3-dihydrothiazoles, especially if N-substituted thioureas are used.[9] For this specific synthesis, it is a low probability but worth considering if the product characterization is inconsistent.
Stage 2: Reduction of the Ester
The reduction of an ester to a primary alcohol requires a strong reducing agent. The work-up of these reactions is a frequent source of yield loss.
Q3: The reduction of my ester is incomplete or fails entirely. How can I fix this?
A3: This issue almost always comes down to the choice and handling of the reducing agent.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is not strong enough to reduce an ester to an alcohol. You must use a more powerful hydride donor like Lithium aluminum hydride (LiAlH₄) .
-
Stoichiometry: The reduction of an ester consumes two equivalents of hydride. A common mistake is not using enough LiAlH₄. A standard protocol would use 1.5 to 2.0 molar equivalents of LiAlH₄ to ensure the reaction goes to completion.
-
Reaction Conditions: The reaction should be started at 0°C in an anhydrous ether solvent like THF. After the initial addition, allow the reaction to warm to room temperature. Gentle heating can be applied if TLC analysis shows the reaction is sluggish, but this is often unnecessary.
-
LiAlH₄ Quality: LiAlH₄ is highly reactive with moisture. Use a fresh bottle or a previously opened bottle that has been stored under an inert atmosphere. Degraded LiAlH₄ will have significantly reduced activity.
Q4: My yield is very low after the reduction work-up. Where did my product go?
A4: The work-up for a LiAlH₄ reaction is critical and a common point of failure. The goal is to quench the excess LiAlH₄ and hydrolyze the aluminum alkoxide intermediate to release the alcohol product. Improper quenching can form gelatinous aluminum salts that trap the product, making extraction difficult or impossible.
-
Fieser Work-up: A reliable method is the Fieser work-up. For a reaction using 'X' grams of LiAlH₄, proceed as follows at 0°C:
-
Slowly and cautiously add 'X' mL of water.
-
Add 'X' mL of 15% aqueous NaOH.
-
Add '3X' mL of water.
-
Stir vigorously for 15-30 minutes. This procedure should produce a granular, white precipitate of aluminum salts that is easily filtered off. The product will be in the organic filtrate.
-
-
Acidic Work-up (Alternative): An alternative is to quench the reaction with ethyl acetate, followed by a slow addition of 1M HCl to dissolve the aluminum salts. The product can then be extracted into an organic layer. Caution: Ensure the final solution is acidic enough to fully dissolve the salts.
Frequently Asked Questions (FAQs)
Q1: What is a typical, optimized overall yield for this two-step synthesis? A1: With pure starting materials and optimized protocols, a yield of 80-90% for the Hantzsch synthesis and 85-95% for the LiAlH₄ reduction are achievable. This results in a very good overall yield of approximately 68-85%.
Q2: How can I confirm the identity and purity of my final product? A2: Standard characterization techniques should be used.
-
¹H and ¹³C NMR: This will confirm the structure. Key signals for the final product include the benzylic CH₂ protons (around 4.7 ppm), the thiazole proton (a singlet around 7.1 ppm), the aromatic protons, and the methyl groups.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: A sharp melting point is a good indicator of purity.
-
TLC/LC-MS: To assess purity and identify any minor impurities.
Q3: Can I use a different reducing agent, like catalytic hydrogenation? A3: Catalytic hydrogenation (e.g., H₂/Pd-C) is generally not effective for reducing esters. Furthermore, some hydrogenation catalysts, particularly Raney Nickel, can cause desulfurization and destruction of the thiazole ring.[10] LiAlH₄ remains the most reliable reagent for this transformation.
Optimized Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-dimethylthiobenzamide (1.0 eq) and anhydrous ethanol (approx. 5 mL per mmol of thioamide).
-
Stir the mixture to achieve a suspension.
-
Add ethyl bromopyruvate (1.05 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Once the reaction is complete (disappearance of the thioamide spot), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing a stirred 5% aqueous sodium carbonate solution (approx. 20 mL per mmol of thioamide).[1]
-
A pale yellow solid should precipitate. Stir the suspension for 30 minutes.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Dry the solid under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.
Protocol 2: Reduction to this compound
CAUTION: LiAlH₄ reacts violently with water. This procedure must be conducted under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents.
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF (approx. 10 mL per mmol of LiAlH₄).
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve the ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate (1.0 eq) from the previous step in anhydrous THF.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor by TLC until the starting ester is consumed.
-
Cool the reaction back to 0°C and perform a Fieser work-up:
-
Slowly add water (1 mL for every 1 g of LiAlH₄ used).
-
Slowly add 15% aqueous NaOH (1 mL for every 1 g of LiAlH₄ used).
-
Slowly add water (3 mL for every 1 g of LiAlH₄ used).
-
-
Remove the ice bath and stir the mixture vigorously for 30 minutes. A white, granular precipitate should form.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) to afford this compound as a white or off-white solid.
Data Summary: Hantzsch Synthesis Optimization
| Parameter | Condition | Expected Outcome | Rationale / Reference |
| Solvent | Anhydrous Ethanol | High Yield | Standard, effective solvent for thiazole synthesis.[7] |
| Ethanol/Water (50/50) | Potentially Higher Yield | Can improve yields for certain substrates in multi-component reactions.[5][6] | |
| Aqueous Ethanol | Lower Yield | Risk of hydrolysis of starting materials and intermediates. | |
| Temperature | Room Temperature | Slow/No Reaction | Insufficient energy to overcome the activation barrier. |
| 40-60 °C (Gentle Heat) | Moderate to Good Yield | A good starting point for optimization if reflux causes decomposition.[7] | |
| Reflux (~80 °C) | High Yield | Provides sufficient energy for a reasonable reaction rate.[1] | |
| Catalyst | None (Standard) | Good to High Yield | The reaction is often efficient without a catalyst.[1][4] |
| Acidic (e.g., HCl) | Variable Yield | Can promote the reaction but may alter regioselectivity.[9] |
References
-
Hantzsch Thiazole Synthesis. Chem Help ASAP. [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
Synthesis of thiazoles. YouTube. [Link]
-
Thiazole. CUTM Courseware. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 1987. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
Alcohols from Carbonyl Compounds: Reduction. Chemistry LibreTexts. [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. youtube.com [youtube.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
Identifying and minimizing side products in 2-aryl-thiazole-4-methanol synthesis
Welcome to the technical support center for the synthesis of 2-aryl-thiazole-4-methanol. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.
Introduction: The Synthetic Strategy
The 2-aryl-thiazole-4-methanol scaffold is a key structural motif in medicinal chemistry.[1][2] Its synthesis is most reliably achieved via a two-step sequence, beginning with the classic Hantzsch thiazole synthesis to construct the core heterocycle, followed by a targeted reduction.[3][4][5] This approach offers high yields and a modular route to a wide range of derivatives.
This guide will dissect this two-step process, focusing on common pitfalls and the identification and minimization of key side products.
Overall Synthetic Workflow
The process involves the cyclocondensation of an aryl thioamide with an α-halo ketoester to form a thiazole-4-carboxylate ester, which is subsequently reduced to the target primary alcohol.
Caption: Overall two-step synthesis workflow.
Part 1: The Hantzsch Cyclization (Step 1)
This foundational step involves the reaction of a thioamide with an α-halocarbonyl compound to form the thiazole ring.[5]
Mechanism of Hantzsch Thiazole Synthesis
The reaction proceeds through a well-established pathway involving nucleophilic attack, cyclization, and dehydration.[1][3] Understanding this mechanism is crucial for diagnosing issues related to side product formation.
Caption: Simplified mechanism of the Hantzsch reaction.
Frequently Asked Questions (FAQs) - Step 1
Q1: My Hantzsch reaction yield is consistently low. What are the primary causes? A: Low yields in Hantzsch synthesis typically stem from three areas: reactant purity, reaction conditions, or competing side reactions.[6] Thioamides can be susceptible to hydrolysis, and α-haloketones can degrade. Ensure starting materials are pure. Additionally, the choice of solvent and temperature is critical; suboptimal conditions can stall the reaction or promote side product formation.[7][8]
Q2: What is the most common side product in this reaction and how can I avoid it? A: When using certain α-oxothioamides, a significant side product can be a thioether, formed by an alternative reaction pathway.[9] This is particularly prevalent if a base like triethylamine is added. The standard Hantzsch synthesis should ideally be run under neutral or slightly acidic conditions to favor the desired cyclization pathway.[9][10] Running the reaction in a solvent like DMF in the absence of a base has been shown to highly favor thiazole formation.[9]
Q3: I see a persistent intermediate on my TLC plate that doesn't seem to be starting material or product. What is it? A: You are likely observing the stable hydroxythiazoline intermediate.[1] This is the species formed after intramolecular cyclization but before the final dehydration step to form the aromatic thiazole ring. Its presence indicates that the dehydration is slow or incomplete. Extending the reaction time or increasing the temperature can often drive the reaction to completion.
Troubleshooting Guide - Step 1
| Problem | Possible Cause | Recommended Solution |
| Low or No Conversion | Impure Starting Materials: Thioamide or α-halo ester may be degraded or contain inhibitors. | Verify Purity: Use NMR and melting point to confirm the identity and purity of reactants.[8] Recrystallize the thioamide and distill the α-halo ester if necessary. |
| Suboptimal Temperature: Reaction may be too slow at lower temperatures or degrading at higher temperatures. | Optimize Temperature: Screen temperatures systematically. Many Hantzsch reactions proceed well at reflux in ethanol, but your specific substrates may require milder or more forceful conditions.[6][8] | |
| Incorrect Solvent: Solvent polarity and proticity can significantly affect reaction rates. | Solvent Screening: While ethanol is common, consider screening other solvents like isopropanol, 1-butanol, or DMF.[6][9] Anhydrous conditions are often beneficial.[6] | |
| Formation of Thioether Side Product | Presence of Base: Unintentional or intentional addition of a base (e.g., Et3N) can favor a competing pathway. | Avoid Base: Perform the reaction under neutral conditions. If a base was used, omit it. A recent study showed that switching from acetonitrile with triethylamine to DMF without a base switched the major product from a thioether to the desired thiazole.[9] |
| Incomplete Dehydration | Insufficient Driving Force: The elimination of water from the hydroxythiazoline intermediate is slow. | Increase Temperature/Time: Continue to reflux the reaction and monitor by TLC until the intermediate spot disappears.[8] The addition of a catalytic amount of a mild acid might be considered, but must be done cautiously. |
Part 2: Ester Reduction (Step 2)
This step converts the stable thiazole ester into the desired primary alcohol. The choice of reducing agent is critical to avoid unwanted reactions with the thiazole ring.
Frequently Asked Questions (FAQs) - Step 2
Q1: What is the best reducing agent for converting the C4-ester to a methanol group? A: Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this transformation.[11] It readily reduces esters to primary alcohols. It must be used under strictly anhydrous conditions in a suitable ether solvent like THF or diethyl ether.
Q2: My reduction reaction is messy, with multiple spots on the TLC. What are the likely side products? A: The most common side product is the corresponding aldehyde, resulting from incomplete reduction. This can happen if an insufficient amount of LiAlH₄ is used or if the reaction is quenched prematurely. Over-reduction is less of a concern for the robust thiazole ring, but functional groups on the 'aryl' portion of your molecule could be affected.
Q3: The product seems to degrade during the aqueous workup. How can I improve my recovery? A: The standard "Fieser workup" for quenching LiAlH₄ reactions is highly recommended. It involves the sequential, careful addition of water, followed by aqueous sodium hydroxide, and then more water. This procedure is designed to precipitate the aluminum salts into a granular, easily filterable solid, minimizing the product's exposure to harsh pH conditions and improving isolation.
Troubleshooting Guide - Step 2
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reduction | Insufficient LiAlH₄: Not enough reducing agent was used to fully convert the ester to the alcohol. | Increase Equivalents: Use a larger excess of LiAlH₄ (e.g., 2-3 equivalents). Ensure the LiAlH₄ is fresh and has not been deactivated by atmospheric moisture. |
| Reaction Time/Temp Too Low: The reaction was not allowed to proceed to completion. | Monitor by TLC: Allow the reaction to stir at 0 °C to room temperature until the starting ester spot has completely disappeared by TLC analysis. | |
| Low Product Recovery | Difficult Workup: Emulsions or fine precipitates during quenching trap the product. | Use Fieser Workup: Sequentially add 'x' mL of H₂O, 'x' mL of 15% aq. NaOH, and '3x' mL of H₂O, where 'x' is the mass of LiAlH₄ in grams. Stir vigorously until a white, granular precipitate forms, then filter. |
| Product is an Oil | Residual Impurities or Solvent: The product may not crystallize due to the presence of impurities. | Purification: Purify via column chromatography on silica gel.[7] After purification, attempt to induce crystallization by dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and adding a poor solvent (e.g., hexanes) until cloudy (trituration). |
Protocols & Analytical Methods
Protocol 1: General Procedure for Hantzsch Synthesis (Step 1)
-
In a round-bottom flask, dissolve the aryl thioamide (1.0 eq) in a suitable solvent (e.g., ethanol or DMF, approx. 0.2 M).
-
Add ethyl 3-bromo-2-oxopropanoate (1.0-1.1 eq) to the solution at room temperature.
-
Heat the mixture to reflux (typically 80-100 °C) and stir for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 30% ethyl acetate in hexanes).[8]
-
Upon completion, cool the reaction to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[7]
Protocol 2: General Procedure for LiAlH₄ Reduction (Step 2)
-
Suspend LiAlH₄ (2.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the ethyl 2-aryl-thiazole-4-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Once the starting material is consumed, cool the reaction back to 0 °C and carefully quench using the Fieser workup procedure.
-
Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Analytical Techniques
-
TLC: Essential for monitoring reaction progress and assessing purity.[12]
-
NMR (¹H, ¹³C): Confirms the structure of the product and intermediates.
-
HPLC: Provides quantitative information on product purity.[13][14]
-
Melting Point: A sharp melting point range is a good indicator of high purity for solid products.[15]
Troubleshooting Logic Flowchart
Sources
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. bepls.com [bepls.com]
- 5. synarchive.com [synarchive.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08118K [pubs.rsc.org]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Thiazole Ring Closure Reactions
Welcome to the technical support guide for the optimization of thiazole ring closure reactions. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established chemical principles and field-proven experience. Our goal is to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing a thiazole ring?
The Hantzsch thiazole synthesis, first reported in 1887, remains the most notable and versatile method for constructing the thiazole core.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide-containing compound (like thiourea, thioamides, etc.).[1][3] Its popularity stems from its reliability, generally high yields, and the use of readily available starting materials.[3][4]
Q2: What are the critical starting materials for the Hantzsch synthesis, and how does their purity impact the reaction?
The two key reactants are an α-haloketone (e.g., 2-bromoacetophenone) and a thioamide (e.g., thiourea or a substituted thioamide).[3] The purity of these reagents is paramount.[5]
-
α-Haloketones: These reagents can be unstable and are often lachrymatory. It is highly recommended to use them freshly prepared or purified (e.g., by recrystallization) to remove any acidic impurities (like HBr) that can promote side reactions.[5]
-
Thioamides: Thioamides can degrade over time, especially if exposed to moisture or air. Using high-purity thioamide is crucial for achieving good yields and minimizing byproduct formation.[5]
Q3: How do I select the appropriate solvent for my thiazole synthesis?
Solvent choice is critical for controlling reaction rate and selectivity. Protic solvents like ethanol, methanol, or ethanol/water mixtures are most commonly employed.[6]
-
Mechanism Insight: These solvents are effective because they can facilitate the necessary proton transfers during the cyclization and dehydration steps of the Hantzsch mechanism.
-
Practical Choice: Ethanol is a frequent choice due to its excellent solvating properties for the typical reactants and its suitable boiling point for reflux conditions.[6] In some cases, greener conditions using an ethanol/water mixture have been shown to be highly effective.[4][6]
-
Microwave Synthesis: For microwave-assisted syntheses, methanol has been shown to give excellent yields, sometimes superior to ethanol, by allowing for rapid heating to the optimal reaction temperature.[7]
Q4: What is the typical temperature range for this reaction?
The optimal temperature depends on the specific reactivity of the substrates.
-
Conventional Heating: Many procedures call for refluxing the reaction mixture.[5] For an ethanol/water mixture, this is around 65°C.[6] For methanol, reflux occurs at a similar temperature. Higher temperatures may be needed for less reactive substrates.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly shorten reaction times from hours to minutes.[7] Typical temperatures in these protocols are higher, often in the 90-120°C range, achieved in a sealed vessel.[7]
-
Solvent-Free: Some modern, environmentally friendly methods involve grinding the reactants at room temperature, which generates localized heat through friction to drive the reaction.[8]
Troubleshooting Guide
Problem: My reaction yield is extremely low. What are the likely causes and how can I fix it?
Low yields are a common issue that can almost always be traced back to a few key factors.[5] Let's diagnose the problem systematically.
Possible Causes & Recommended Actions:
-
Impure Starting Materials: As mentioned in the FAQ, this is the most common culprit.[5]
-
Action: Purify your α-haloketone via recrystallization before use. Confirm the purity of your thioamide; purchase from a reliable source or synthesize it fresh if necessary.
-
-
Incorrect Stoichiometry: While a 1:1 molar ratio is mechanistically required, using a slight excess of the thioamide can sometimes improve yields.
-
Action: Try using 1.1 to 1.5 equivalents of the thioamide (e.g., thiourea) relative to the α-haloketone.[3] This can help drive the initial S-alkylation step to completion.
-
-
Suboptimal Temperature or Reaction Time: The reaction may be too slow at lower temperatures or side reactions may dominate if heated for too long.
-
Action: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at a lower temperature, gradually increase the heat. If you observe the formation of multiple spots on TLC over time, you may be experiencing product degradation or side reactions, indicating that a shorter reaction time is needed.
-
-
Improper pH Conditions: The reaction mechanism involves both nucleophilic attack and acid-catalyzed dehydration. Extreme pH in either direction can hinder the reaction.
-
Action: Unless a specific acidic or basic condition is required for regioselectivity, aim for a neutral reaction medium.[5] The use of an alcohol solvent typically provides a suitable environment.
-
Problem: I'm observing significant side product formation. How can I minimize it?
Side products often arise from the inherent reactivity of the starting materials.
Common Side Reactions & Mitigation Strategies:
-
Formation of Regioisomers: When using N-substituted thioureas, condensation can occur at two different nitrogen atoms, leading to two possible isomers.[5]
-
Control Strategy: The regioselectivity is often controlled by pH. Neutral solvents typically favor the formation of 2-(N-substituted amino)thiazoles. Conversely, strongly acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[5] Carefully control the pH of your reaction medium to favor your desired product.
-
-
Self-Condensation of α-Haloketone: α-Haloketones can react with themselves, particularly under basic conditions, leading to complex mixtures.
-
Control Strategy: Ensure your reaction conditions are not basic, unless required. Add the α-haloketone slowly to the solution of the thioamide to maintain a low instantaneous concentration, minimizing its opportunity to self-react.
-
-
Hydrolysis of Thioamide: In aqueous or acidic conditions, the thioamide can hydrolyze back to the corresponding amide, which is unreactive in the Hantzsch synthesis.
-
Control Strategy: Avoid unnecessarily harsh acidic conditions or prolonged reaction times in aqueous media, especially at high temperatures.
-
Problem: My reaction stalls and does not go to completion. What should I check?
A stalled reaction points to an issue with either the reagents' reactivity or the reaction conditions.
Troubleshooting Workflow:
-
Re-verify Reagent Quality: Run a quick purity check (e.g., melting point or NMR) on your starting materials. An old or degraded α-haloketone is a frequent cause.
-
Increase Temperature: If the reaction is clean but slow according to TLC, an increase in temperature is the most straightforward next step. Consider switching to a higher-boiling solvent or employing microwave heating.[7]
-
Consider a Catalyst: For sluggish reactions, a catalyst can be beneficial. While the classic Hantzsch synthesis is often uncatalyzed, modern variations have employed catalysts like silica-supported tungstosilisic acid to improve yields and shorten reaction times under milder conditions.[6]
Problem: The purification of my final thiazole product is challenging. What are the best practices?
Purification strategies depend heavily on the properties of your specific thiazole derivative and the nature of the impurities.[9]
Common Purification Methods:
-
Precipitation/Recrystallization: Many 2-aminothiazole products are poorly soluble in the reaction solvent upon cooling or after workup, allowing for simple isolation by filtration.[3] Often, the initial product precipitates as an HBr or HCl salt, which can be neutralized.[10] A common workup involves pouring the cooled reaction mixture into an aqueous sodium carbonate or bicarbonate solution to neutralize the acid and precipitate the free base product, which can then be filtered and washed.[3]
-
Column Chromatography: This is a versatile method for separating the target compound from soluble impurities of different polarities.[9] A silica gel column with a gradient of ethyl acetate in hexanes is a common starting point.
-
Liquid-Liquid Extraction: This can be used to remove water-soluble impurities (like salts) or highly nonpolar byproducts, depending on the solvent system chosen.[9]
Visualized Mechanisms and Workflows
Mechanism: The Hantzsch Thiazole Synthesis
The reaction proceeds through a sequence of S-alkylation, intramolecular cyclization, and dehydration to form the aromatic thiazole ring.[3][11]
Caption: A systematic approach to diagnosing low-yield issues.
Data Summary Table
Table 1: Influence of Reaction Conditions on a Model Hantzsch Synthesis
This table summarizes findings for the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine, demonstrating the powerful effect of solvent, time, and heating method.
| Condition | Solvent | Temperature (°C) | Time (min) | Heating Method | Yield (%) | Reference |
| 1 | Ethanol | 90-120 | 15 | Microwave | 79 | [7] |
| 2 | Ethanol | 90-120 | 30 | Microwave | 85 | [7] |
| 3 | Methanol | 90 | 15 | Microwave | 71 | [7] |
| 4 | Methanol | 90 | 30 | Microwave | 95 | **[7] |
| 5 | Methanol | Reflux | 480 (8h) | Conventional | Lower Yields* | [7] |
*Note: Conventional heating required significantly longer reaction times and resulted in lower yields that necessitated more rigorous purification. [7]
Experimental Protocol: General Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from established, high-yielding procedures and serves as an excellent starting point for optimization. [3] Materials:
-
2-Bromoacetophenone (5.0 mmol, ~0.995 g)
-
Thiourea (7.5 mmol, ~0.571 g)
-
Methanol (5 mL)
-
5% Aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Deionized Water
Procedure:
-
Reagent Preparation: In a 20 mL scintillation vial or round-bottom flask equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). [3]2. Reaction Setup: Add 5 mL of methanol to the vial. [3]If using a flask, attach a reflux condenser.
-
Reaction Execution: Heat the mixture with vigorous stirring. A hot plate set to 100°C is suitable for an open vial, or bring to a gentle reflux if using a condenser. [3]4. Monitoring: Stir for 30-60 minutes. The reaction progress can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes), observing the consumption of the 2-bromoacetophenone spot.
-
Cooling: Once the reaction is complete, remove the vessel from the heat source and allow it to cool to room temperature. [3]6. Work-up and Isolation: Pour the contents of the reaction vial into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl or stir the mixture to mix thoroughly. This step neutralizes the HBr byproduct and precipitates the product. [3]7. Filtration: Collect the resulting precipitate by vacuum filtration using a Büchner funnel. [3]8. Washing: Wash the collected solid (the filter cake) thoroughly with several portions of cold deionized water to remove any inorganic salts. [3]9. Drying: Spread the solid on a watch glass and allow it to air dry completely. The purity is often sufficient for characterization, but recrystallization from ethanol can be performed for further purification if needed. [3]
References
- Benchchem. (2025). Technical Support Center: Purification of Thiazole Reaction Mixtures.
- Benchchem. (2025). Technical Support Center: Minimizing Byproduct Formation During Thiazole Ring Closure.
- Al-Ghorbani, M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.
- Chem Help ASAP. Hantzsch Thiazole Synthesis.
- Hasanah, I., & Ziana, N. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology.
- ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis.
- SynArchive. Hantzsch Thiazole Synthesis.
- Al-Ghorbani, M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH.
- Hasanah, I., & Ziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. J-Sains.
- Gümüş, M., et al. (2013). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. NIH.
- ResearchGate. Mechanism of Hantzsch Thiazole Synthesis.
- ResearchGate. (2018). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.
- ResearchGate. Synthesis of Hantzsch thiazole derivatives under solvent free conditions.
- Organic Chemistry Portal. Thiazole synthesis.
- YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment.
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. synarchive.com [synarchive.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol - Solution Stability Guide
Welcome to the technical support center for (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Ensuring the integrity of your experimental solutions is paramount for generating reproducible and reliable data. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and storage of this compound.
Q1: What are the recommended storage conditions for the compound in its solid state? A: As a solid, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from direct sunlight.[1] For long-term storage, maintaining temperatures at or below room temperature is recommended.
Q2: Which solvents are recommended for dissolving this compound? A: Based on the structure, which contains both aromatic and polar alcohol functionalities, the compound is expected to have good solubility in a range of common organic solvents. Methanol, ethanol, acetone, and acetonitrile are suitable starting points.[2][3] For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice for creating stock solutions, which are then diluted in aqueous media. Always use anhydrous, high-purity solvents to prevent contamination-induced degradation.
Q3: What should a freshly prepared solution of the compound look like? A: A freshly prepared solution in a suitable solvent should be clear and colorless to pale yellow. Any immediate cloudiness, precipitation, or dark coloration suggests either poor solubility at the target concentration or rapid degradation.
Q4: What are the primary indicators of degradation in a solution? A: The first signs of degradation are often invisible. A progressive loss of potency in your assay is a key indicator. Visible signs include a change in color (e.g., yellowing or browning), the appearance of turbidity, or the formation of a precipitate. These changes are often due to the formation of degradation products that may be less soluble or colored.
Q5: Is this compound sensitive to pH in aqueous solutions? A: Yes, thiazole-containing compounds can be sensitive to pH. The thiazole ring contains a nitrogen atom that can be protonated under acidic conditions, which may increase its susceptibility to hydrolysis.[4] Conversely, strongly basic conditions can deprotonate the methanol group, potentially facilitating oxidation. It is advisable to maintain solutions at a neutral pH (around 7.0-7.4) using a suitable buffer system unless your experimental protocol requires otherwise.
Q6: Should I protect my solutions from light and heat? A: Absolutely. Thiazole rings, particularly those with aryl substituents, can be susceptible to photo-degradation.[5] Exposure to UV or even strong visible light can lead to the formation of reactive species like singlet oxygen, which may cause cleavage of the thiazole ring.[5] Additionally, elevated temperatures can accelerate oxidative and hydrolytic degradation pathways.[1] Always store stock solutions and working solutions in amber vials or wrapped in foil, and keep them refrigerated or frozen when not in use.
Part 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common stability-related problems.
Problem: My experiment shows a time-dependent loss of activity, or my analytical quantification shows a decreasing concentration of the parent compound.
This is the most common manifestation of solution instability. The workflow below will help you diagnose the root cause.
Click to expand: Troubleshooting Workflow Diagram
Caption: General troubleshooting workflow for stability issues.
Q7: My analysis shows new peaks appearing over time. What are the likely degradation pathways and how can I identify them?
A: The appearance of new peaks is a clear sign of chemical degradation. For a molecule like this compound, two primary non-photolytic degradation pathways are likely: oxidation and hydrolysis.
-
Causality - Why it happens: The methanol group (-CH₂OH) attached to the thiazole ring is analogous to a benzylic alcohol, making it susceptible to oxidation. It can be oxidized first to an aldehyde and subsequently to a carboxylic acid. The thiazole ring itself can be susceptible to hydrolytic cleavage under harsh acidic or basic conditions.[6]
To systematically identify the cause, a Forced Degradation (Stress Testing) study is the industry-standard approach.[7][8] This involves subjecting the compound to harsh conditions to intentionally induce degradation and identify the resulting products, which helps in developing a stability-indicating analytical method.
Click to expand: Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and determine the compound's susceptibility to hydrolysis, oxidation, and heat.
Methodology:
-
Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include an unstressed control sample (1 mL stock + 1 mL of 50:50 acetonitrile:water).
-
Acid Hydrolysis: 0.1 M Hydrochloric Acid (HCl). Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M Sodium Hydroxide (NaOH). Incubate at 60°C for 24 hours.
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂). Incubate at room temperature for 24 hours.
-
Thermal: Heat the control sample at 80°C for 48 hours.
-
-
Neutralization (for acid/base samples): Before analysis, neutralize the acid-stressed sample with an equivalent amount of 0.1 M NaOH and the base-stressed sample with 0.1 M HCl.
-
Analysis: Analyze all samples by HPLC-UV or LC-MS. Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks (degradants).
Data Interpretation:
-
Significant degradation in the HCl or NaOH sample indicates susceptibility to hydrolysis.
-
Degradation in the H₂O₂ sample points to oxidative instability.
-
Degradation in the heated sample indicates thermal lability.
The following table summarizes the conditions based on ICH guidelines.[8][9]
| Stress Condition | Reagent | Typical Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | RT or 60-80°C | Thiazole ring opening |
| Base Hydrolysis | 0.1 M - 1 M NaOH | RT or 60-80°C | Thiazole ring opening |
| Oxidation | 3-30% H₂O₂ | Room Temperature | Oxidation of methanol group |
| Thermal | Dry Heat / Solution | >60°C | General decomposition |
| Photolytic | UV/Visible Light | ICH specified light box | Ring cleavage, rearrangements[5] |
Table 1: Standard Conditions for Forced Degradation Studies.
Caption: Potential chemical degradation pathways.
Q8: My analysis shows a loss of the parent compound but no new peaks. What could be the cause?
A: If there are no degradant peaks, the two most likely causes are precipitation from the solution or adsorption of the compound onto the surface of the container.
-
Causality - Why it happens: Many organic molecules, especially those that are relatively planar and possess moderate polarity, can adsorb to plastic and glass surfaces through non-specific binding. This is particularly problematic at low micromolar or nanomolar concentrations. Alternatively, if the solvent is not optimal or the concentration is too high, the compound may slowly precipitate out of solution over time, especially if stored at a lower temperature than when it was prepared.
Click to expand: Protocol 2: Investigating Adsorption and Precipitation
Objective: To determine if compound loss is due to non-specific binding or precipitation.
Methodology:
-
Container Comparison:
-
Prepare identical solutions of your compound (at your typical experimental concentration) in three different types of vials:
-
Standard polypropylene tube.
-
Standard borosilicate glass vial.
-
Low-adsorption or silylated glass vial.
-
-
Incubate the vials under your normal experimental conditions for a set period (e.g., 24 hours).
-
Quantify the concentration in each vial using a validated analytical method (e.g., HPLC-UV).
-
Interpretation: A significantly higher recovery from the low-adsorption vial suggests non-specific binding is the issue.
-
-
Solubility Check (Protocol 3):
-
Visual Assessment: Prepare a solution at a concentration higher than your working concentration. Serially dilute it until no precipitate is visible. This gives a rough estimate of solubility.
-
"Shake-Flask" Method: Prepare a supersaturated solution of the compound in your chosen solvent. Agitate it at a constant temperature for 24-48 hours to ensure equilibrium is reached. Filter the solution through a 0.22 µm filter to remove undissolved solid. Quantify the concentration of the filtrate. This value represents the equilibrium solubility.
-
Interpretation: If your working concentration is close to or above the measured solubility limit, precipitation is the likely cause of compound loss. Consider lowering the concentration or using a co-solvent to improve solubility.[10]
-
Q9: How do I set up a reliable analytical method to monitor the stability of my compound?
A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable tool. The key is to develop a method that can separate the parent compound from all potential degradation products.
Click to expand: Protocol 4: Development of a Stability-Indicating HPLC-UV Method
Objective: To establish an HPLC method capable of resolving the parent compound from potential degradants.
Starting Point Method Parameters: This method is a general starting point and will likely require optimization for your specific system.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reversed-phase column suitable for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is mass spectrometry compatible. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography. |
| Gradient | 10% B to 90% B over 15 min | A broad gradient is a good starting point to elute all components, including less polar degradants. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Detection (UV) | 254 nm or Diode Array Scan | 254 nm is a common wavelength for aromatic compounds. A DAD allows for detection at the optimal wavelength and peak purity analysis. |
| Injection Vol. | 10 µL | Standard injection volume. |
Table 2: Example HPLC-UV Method Parameters.
Method Validation:
-
Specificity: Inject samples from your forced degradation study (Protocol 1). The method is specific if all degradation peaks are baseline-resolved from the parent peak.
-
Linearity: Prepare a calibration curve with at least five concentrations. The method is linear if the R² value is >0.999.
-
Accuracy & Precision: Analyze a known concentration multiple times. The results should be close to the true value (accuracy) and consistent with each other (precision).
References
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). National Institutes of Health (NIH). [Link]
-
[2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. (n.d.). National Institutes of Health (NIH). [Link]
-
Effect of solvent composition and temperature on polymorphism and crystallization behavior of thiazole-derivative. (2025). ResearchGate. [Link]
-
Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2022). ResearchGate. [Link]
-
A rapid method for methanol quantification in spirits using UV-visible spectroscopy and FTIR methods, making them invaluable tools for distilleries aiming to uphold high standards of quality. (2025). ResearchGate. [Link]
-
Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016). ResearchGate. [Link]
-
A simple and low-cost method for determination of methanol in alcoholic solutions. (n.d.). National Institutes of Health (NIH). [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]
-
Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.). Scientific Information Database. [Link]
-
Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (n.d.). ACS Publications. [Link]
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). PubMed. [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Publications. [Link]
-
Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions. (2025). ResearchGate. [Link]
-
METHANOL 2000. (2025). Centers for Disease Control and Prevention (CDC). [Link]
-
An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. (n.d.). Royal Society of Chemistry. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Safety Data Sheet: Methanol. (n.d.). Carl ROTH. [Link]
-
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (n.d.). National Institutes of Health (NIH). [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]
-
Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. (2025). ResearchGate. [Link]
-
Solubility Properties of Methanol in Inorganic Solvents. (2025). NU Research Portal. [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. research.nu.edu.kz [research.nu.edu.kz]
- 4. mdpi.com [mdpi.com]
- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. ajrconline.org [ajrconline.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for the storage and handling of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol to prevent degradation
Technical Support Center: (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound throughout your experiments. By understanding its potential liabilities and implementing best practices for storage and handling, you can prevent degradation and ensure the reliability of your results.
I. Compound Stability Profile
This compound is a molecule featuring a substituted aryl group, a thiazole ring, and a primary alcohol. Each of these structural motifs contributes to its chemical properties and potential degradation pathways. The primary concerns for this compound are oxidation, photodegradation, and, to a lesser extent, hydrolysis, particularly under acidic conditions.
-
Oxidative Degradation: The methanol group is susceptible to oxidation, which can convert it first to an aldehyde and subsequently to a carboxylic acid. The presence of atmospheric oxygen can facilitate this process.[1][2]
-
Photodegradation: Thiazole rings, especially when substituted with aryl groups, can be sensitive to light. Exposure to UV or even visible light can initiate degradation, potentially through photo-oxygenation involving singlet oxygen, leading to complex rearrangements and loss of integrity.[3][4]
-
Acid/Base Sensitivity: While the thiazole ring is aromatic, it possesses a basic nitrogen atom and acidic protons, with the proton at the C2 position being the most acidic.[5] Strong acidic or basic conditions should be avoided. A notable degradation pathway for a similar thiazolylmethanol involves acid-catalyzed oxidation to the corresponding ketone in the presence of oxygen.[1][2]
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the day-to-day handling and storage of this compound.
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For maximal stability, the solid compound should be stored under the conditions summarized in the table below. The primary goal is to mitigate exposure to oxygen, light, and moisture.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[6] | Reduces the rate of potential oxidative and hydrolytic degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen, a key reagent in oxidative degradation.[1][2] |
| Light | Amber glass vial, stored in the dark | Protects the compound from photodegradation, a known liability for aryl-thiazole structures.[3][4] |
| Container | Tightly sealed, airtight vial | Prevents moisture ingress and exposure to atmospheric oxygen. |
Q2: How should I prepare and store solutions of this compound?
A2: Solutions are generally more susceptible to degradation than the solid material.
-
Solvent Selection: Use high-purity, anhydrous solvents. Common choices for similar compounds include methanol, ethanol, DMSO, or DMF.[7] It is crucial to ensure the solvent is free of peroxide impurities, which can accelerate oxidation.
-
Preparation: Prepare solutions fresh for each experiment whenever possible. If a stock solution is required, prepare it in a high-purity, anhydrous solvent.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots under an inert atmosphere (argon or nitrogen) in amber vials to minimize freeze-thaw cycles and light exposure. Purging the solvent with an inert gas before dissolution can help remove dissolved oxygen.[4]
Q3: What are the visual or analytical signs of compound degradation?
A3: Degradation may be indicated by several observations:
-
Visual Signs: A noticeable change in color, such as the development of a yellow or brownish tint in the solid or solution, can be a sign of degradation.[4]
-
Analytical Signs: When analyzed by techniques like HPLC, you may observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. In NMR spectra, new signals may appear, or the integration of existing signals may change.[4][8]
Q4: Is this compound compatible with acidic or basic conditions?
A4: It is advisable to avoid strong acids and bases. The thiazole ring has a pKa of ~2.5 for its conjugate acid, making it weakly basic.[5] More importantly, acidic conditions, in the presence of water and oxygen, have been shown to promote the oxidation of the methanol group on a similar thiazole compound to a ketone.[1][2] Strong bases can deprotonate the thiazole ring, potentially leading to undesired reactions.[5] If pH adjustment is necessary, use well-buffered systems and conduct stability studies.
III. Troubleshooting Guide
This section provides a structured approach to resolving specific issues you might encounter during your experiments.
Issue 1: My solid compound, which was initially a white powder, has developed a yellow tint.
-
Potential Cause: This is a common indicator of degradation, likely due to slow oxidation or photodegradation from improper storage.[4]
-
Troubleshooting Workflow:
Caption: Potential degradation pathways for the compound.
-
Verification and Protocol:
-
Purity Check: Immediately assess the purity of both the solid stock and any working solutions using a validated HPLC method. [8][9][10] 2. Protocol Review: Examine your experimental protocol for steps where the compound is exposed to harsh conditions (e.g., elevated temperatures for long durations, non-pH-controlled aqueous buffers, prolonged light exposure).
-
Implement Best Practices: Strictly adhere to the storage and handling guidelines outlined in this document for all future experiments.
-
IV. Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general starting point for assessing the purity of this compound. Method optimization may be required.
| Parameter | Condition |
| Instrumentation | HPLC with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Start at 60% B, ramp to 95% B over 10 min, hold for 2 min, return to 60% B. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or 280 nm, determine λmax) |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve sample in mobile phase (50:50 A:B) to ~0.1 mg/mL. Filter through a 0.22 µm filter. |
Reference for general HPLC methods for similar compounds. [8][10]
V. References
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]
-
An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. ResearchGate. [Link]
-
An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Thiazole. Wikipedia. [Link]
-
Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC. [Link]
-
Degradation of Thiabendazole and Its Transformation Products by Two Photo-Assisted Iron-Based Processes in a Raceway Pond Reactor. ResearchGate. [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
(PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. ResearchGate. [Link]
-
Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. PMC. [Link]
-
Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. 23780-13-4|(2-Phenylthiazol-4-yl)methanol|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Strategies to overcome low aqueous solubility of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol in biological assays
Welcome to the technical support and troubleshooting guide for (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the low aqueous solubility of this compound in biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions and obtain reliable, reproducible data.
Low aqueous solubility is a common hurdle in drug discovery, often leading to underestimated compound activity, poor data variability, and inaccurate structure-activity relationships (SAR).[1][2][3] This guide provides a systematic approach to diagnosing and overcoming these issues.
Troubleshooting Guide: Compound Precipitation
This section addresses the most frequent issue encountered: the appearance of a precipitate or cloudiness after adding this compound to your aqueous assay buffer.
Q1: I've just added my compound to the assay plate and the wells have turned cloudy. What's happening and how do I fix it?
A: The cloudiness or precipitate you are observing is almost certainly due to the compound "crashing out" of solution. While your compound may be fully dissolved in a 100% organic solvent stock like Dimethyl Sulfoxide (DMSO), its solubility can plummet when diluted into an aqueous buffer.[4] This is a classic sign that the final concentration of the compound exceeds its thermodynamic solubility limit in the final assay conditions.
Follow this systematic workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for compound precipitation.
Frequently Asked Questions (FAQs) & Formulation Strategies
This section provides detailed answers and protocols for proactive strategies to enhance the solubility of this compound.
Q2: What is the first step to quantitatively assess my compound's solubility?
A: Before attempting complex formulations, you must first establish a baseline by performing a kinetic solubility assay in your specific biological buffer. This tells you the maximum concentration your compound can achieve under your exact assay conditions. A simple method for this is nephelometry, which measures light scattered by suspended particles (precipitate).[4]
Protocol 1: Basic Kinetic Solubility Determination by Nephelometry
-
Prepare Compound Stock: Create a high-concentration stock solution of this compound, typically 10-20 mM in 100% DMSO.
-
Serial Dilution: In a 96-well plate (polypropylene is preferred to reduce binding), perform a 2-fold serial dilution of your DMSO stock solution.
-
Dilution into Buffer: In a separate clear, flat-bottom 96-well assay plate, add your assay buffer to each well. Then, transfer a small, fixed volume (e.g., 2 µL) from your DMSO dilution plate into the buffer plate to achieve the desired final concentrations (e.g., 1:50 or 1:100 dilution). This step is critical as it mimics how you add the compound in your actual experiment.[4]
-
Mix and Incubate: Mix the plate immediately (e.g., orbital shaker for 1 minute) and incubate at your experimental temperature for a relevant period (e.g., 1-2 hours).
-
Measure: Read the plate on a nephelometer or a plate reader capable of measuring scattered light. The concentration at which the signal begins to rise sharply above the baseline indicates the kinetic solubility limit.
Q3: My compound is still precipitating at my desired concentration. What formulation strategies can I use?
A: Several formulation strategies can enhance solubility. The choice depends on the physicochemical properties of your compound and the tolerance of your biological assay to excipients.[5][6] The main approaches are using co-solvents, surfactants, cyclodextrins, or lipid-based formulations.[7]
Q4: Which co-solvents can I use, and what are their limitations?
A: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[7] While DMSO is the most common, others can be effective. However, they can impact protein stability and enzyme activity, so it's crucial to use the lowest effective concentration and always include vehicle controls.[8][9]
| Co-Solvent | Typical Final Conc. | Pros | Cons & Cautions |
| DMSO | 0.1% - 1.0% | Excellent solubilizing power for many compounds.[1] | Can be toxic to cells at >1%.[10][11] May precipitate upon freeze-thaw cycles.[1] |
| Ethanol | 0.1% - 2.0% | Good solubilizing power; often used for plant extracts. | Can affect cell viability and has immunosuppressive effects.[10] Higher volatility. |
| Polyethylene Glycol (PEG 300/400) | 1.0% - 5.0% | Generally low toxicity. Can stabilize proteins.[8] | More viscous. May not be as potent a solvent as DMSO for some compounds. |
| NMP (N-methyl-2-pyrrolidone) | < 1.0% | Strong solubilizer. | Higher potential for toxicity; must be used with caution. |
Expert Tip: When screening co-solvents, always test their effect on your assay's positive and negative controls to ensure the solvent itself isn't causing inhibition or activation.[9]
Q5: How do surfactants work, and when should I consider them?
A: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles that can encapsulate poorly soluble drugs, increasing their apparent solubility.[12][13] They are particularly useful when co-solvents alone are insufficient.
Caption: Surfactants form micelles to solubilize hydrophobic compounds.
Commonly Used Surfactants in Biological Assays:
-
Polysorbates (Tween® 20, Tween® 80): Non-ionic and generally well-tolerated in cell-based assays at low concentrations (e.g., 0.01% - 0.1%).
-
Sodium Lauryl Sulfate (SLS): Anionic and a very strong solubilizer, but often denatures proteins and is harsh on cells. More suitable for cell-free enzymatic assays.
-
Cremophor® EL: A non-ionic surfactant used in some drug formulations, but can have biological activity and should be used cautiously.[14]
Protocol 2: Screening Surfactants for Solubility Enhancement
-
Follow steps 1-2 from Protocol 1 to prepare a compound dilution plate in DMSO.
-
Prepare assay buffers containing various concentrations of your chosen surfactant (e.g., Tween 80 at 0.01%, 0.05%, and 0.1%).
-
Perform the 1:50 or 1:100 dilution from the DMSO plate into the surfactant-containing buffers.
-
Incubate and measure solubility via nephelometry as described in Protocol 1.
-
Crucially, run parallel controls with buffer containing only the surfactant to assess its effect on your assay system (e.g., cell viability, enzyme activity).
Q6: What are cyclodextrins and are they a good option?
A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can form "inclusion complexes" with poorly soluble drugs, effectively hiding the hydrophobic part of the molecule from the aqueous environment.[6][16][17] This makes them an excellent choice for increasing solubility with generally low biological interference.[18]
Caption: Cyclodextrins form inclusion complexes with guest molecules.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Natural CD, but has lower aqueous solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A chemically modified CD with much higher aqueous solubility and lower toxicity, making it a preferred choice for biological research.[19]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic modified CD, excellent for increasing the solubility of basic drugs.[19]
Expert Tip: The affinity of a compound for the cyclodextrin cavity depends on size and shape. HP-β-CD is often a good starting point for many small molecules. A typical starting concentration to test is 1-5% (w/v) in the final assay buffer.
Q7: I've heard of lipid-based formulations. Are they appropriate for in vitro assays?
A: Lipid-based formulations (LBFs), such as Self-Emulsifying Drug Delivery Systems (SEDDS), are mixtures of oils, surfactants, and co-solvents that form fine emulsions upon dilution in an aqueous medium.[20][21] While they are a powerful tool for in vivo oral bioavailability enhancement, their use in in vitro assays can be complex.[7][22] The resulting emulsion can interfere with optical-based readouts (e.g., absorbance, fluorescence) and the components can have biological effects. LBFs are generally recommended for more specialized in vitro models that mimic gastrointestinal digestion rather than standard biochemical or cell-based assays.[23] For most standard assays, co-solvents and cyclodextrins are more straightforward starting points.
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Scholars Research Library. (2024, November 29). Impact of Surfactants on Drug Release during Dissolution Testing. [Link]
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SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]
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MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
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Scaling up the synthesis of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol for preclinical studies
Technical Support Center: Synthesis of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals who are looking to scale up the synthesis of this compound for preclinical studies. Here, we will address common challenges, provide detailed protocols, and answer frequently asked questions to ensure a successful and efficient scale-up process.
The synthesis of thiazole derivatives is a cornerstone in medicinal chemistry due to their wide range of biological activities.[1][2][3][4] The target compound, this compound, is no exception and its progression into preclinical trials necessitates a robust and scalable synthetic route. This guide is structured to provide practical, field-tested advice to navigate the complexities of moving from bench-scale synthesis to producing the larger quantities required for preclinical evaluations, where purity, consistency, and yield are paramount.[5][6]
I. Troubleshooting Guide: Navigating Common Scale-Up Challenges
Scaling up organic syntheses is rarely a linear process; challenges that are manageable at the gram-scale can become significant hurdles at the kilogram-scale.[6][7][8] This section addresses specific issues you may encounter.
Question 1: Low Yield in the Hantzsch Thiazole Synthesis Step
-
Observed Problem: The initial condensation reaction between 3,5-dimethylthiobenzamide and 1,3-dichloroacetone to form the thiazole ring is providing yields significantly lower than expected upon scale-up.
-
Potential Causes & Solutions:
-
Inefficient Mixing: In larger reaction vessels, localized concentration gradients can form, leading to side reactions.
-
Solution: Employ mechanical overhead stirring instead of a magnetic stir bar to ensure homogenous mixing of the reactants. For very large volumes, consider a reactor with baffles to improve turbulence.
-
-
Poor Temperature Control: The Hantzsch thiazole synthesis can be exothermic.[9][10] Inadequate heat dissipation in a larger reactor can lead to thermal decomposition of reactants or products.
-
Solution: Use a jacketed reactor with a circulating temperature control unit. Monitor the internal reaction temperature closely and adjust the heating/cooling fluid temperature as needed. Consider a slower, controlled addition of one of the reactants to manage the exotherm.
-
-
Solvent Choice: The solvent used at the lab scale may not be optimal for larger volumes, especially concerning solubility and boiling point.[11]
-
Solution: While ethanol or methanol are common, consider a higher-boiling point solvent like isopropanol or n-butanol to maintain a consistent reaction temperature, especially if refluxing for extended periods. Ensure your thioamide and halo-ketone starting materials are sufficiently soluble in the chosen solvent at the reaction temperature.
-
-
Question 2: Difficulty in Purifying the Intermediate Aldehyde
-
Observed Problem: The intermediate, 2-(3,5-dimethylphenyl)thiazole-4-carbaldehyde, is difficult to purify by column chromatography at a larger scale, and residual impurities are carried over to the final reduction step.
-
Potential Causes & Solutions:
-
Over-reliance on Chromatography: Flash chromatography is often not economically or practically viable for multi-kilogram scale purifications.[8]
-
Solution: Develop a robust recrystallization or precipitation protocol. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, toluene) to find conditions that selectively crystallize the desired aldehyde, leaving impurities in the mother liquor.
-
-
Formation of Persistent Impurities: Side reactions during the oxidation of the primary alcohol to the aldehyde can generate impurities with similar polarity to the product.
-
Solution: Re-evaluate the oxidation conditions. If using a strong oxidant, consider a milder, more selective reagent like Dess-Martin periodinane or a Swern oxidation, even at scale, to minimize byproduct formation. Alternatively, a simple filtration through a plug of silica gel might be sufficient to remove baseline impurities before recrystallization.
-
-
Question 3: Incomplete Reduction of the Aldehyde to the Final Alcohol
-
Observed Problem: The reduction of the thiazole-4-carbaldehyde to this compound using sodium borohydride (NaBH₄) is sluggish or incomplete, even with an excess of the reducing agent.
-
Potential Causes & Solutions:
-
Reagent Activity: The activity of NaBH₄ can diminish with improper storage.
-
Solution: Use a freshly opened container of NaBH₄. For large-scale reactions, it is prudent to test the activity of a small sample of the reagent before committing the entire batch.
-
-
Solvent Effects: The choice of solvent can significantly impact the rate of reduction.
-
Solution: While methanol or ethanol are commonly used, the presence of water can accelerate the decomposition of NaBH₄. Ensure the use of anhydrous solvents if the reaction is slow. A mixture of THF and methanol can sometimes improve solubility and reaction rates.
-
-
Temperature: Low temperatures can slow down the reaction rate.
-
Solution: While the initial addition of NaBH₄ is often done at 0 °C to control the exotherm, allowing the reaction to slowly warm to room temperature and stir for an extended period (monitoring by TLC or LC-MS) can drive it to completion.[12]
-
-
Question 4: Final Product Purity Does Not Meet Preclinical Standards
-
Observed Problem: The final isolated this compound has a purity of <97% by HPLC, which is insufficient for preclinical toxicology studies.[13][14]
-
Potential Causes & Solutions:
-
Residual Solvents: Inefficient drying or the use of high-boiling point solvents can lead to their presence in the final product.
-
Solution: After the final filtration, wash the product cake with a low-boiling point solvent in which the product is insoluble (e.g., cold hexanes or diethyl ether). Dry the product under high vacuum at a slightly elevated temperature (ensure the temperature is well below the product's melting point to avoid decomposition).
-
-
Inorganic Salts: Salts from the workup (e.g., sodium sulfate, magnesium sulfate) can be carried through if not properly removed.
-
Solution: Ensure aqueous workups are thorough. A final wash of the organic layer with brine can help remove residual water and some inorganic impurities. If the product is isolated by filtration, a water wash of the crude solid (if the product is insoluble in water) can be effective.
-
-
Trace Metal Impurities: If any metal catalysts were used in preceding steps (not typical for this synthesis but possible in variations), they must be removed.
-
Solution: Specialized metal scavengers (resins or silica-based) can be used to treat a solution of the final product to reduce metal content to acceptable levels (typically <10 ppm).
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this class of compounds?
A1: The most prevalent and scalable method is a variation of the Hantzsch thiazole synthesis.[10][15][16] This typically involves the condensation of a substituted thioamide (in this case, 3,5-dimethylthiobenzamide) with an α-haloketone or its equivalent (like 1,3-dichloroacetone or ethyl bromopyruvate), followed by functional group manipulations at the 4-position of the thiazole ring.
Q2: How do I prepare the required 3,5-dimethylthiobenzamide starting material?
A2: 3,5-Dimethylthiobenzamide can be readily prepared from 3,5-dimethylbenzonitrile by reaction with sodium hydrosulfide (NaSH) or from 3,5-dimethylbenzamide by treatment with Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). The latter is often preferred for its reliability, though it requires careful handling due to the evolution of hydrogen sulfide gas.
Q3: What analytical methods are essential for quality control during the scale-up process?
A3: For preclinical batches, rigorous analytical characterization is mandatory.[14][17] Key methods include:
-
HPLC (High-Performance Liquid Chromatography): To determine purity and identify any impurities. A validated method with a reference standard is required.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Elemental Analysis (CHN): To confirm the elemental composition.
-
Karl Fischer Titration: To determine the water content.
-
Residual Solvent Analysis (by GC-HS): To quantify any remaining solvents from the synthesis.
Q4: Are there any specific safety precautions I should take when scaling up this synthesis?
A4: Yes. Beyond standard laboratory safety practices, pay close attention to:
-
Exothermic Reactions: Both the Hantzsch condensation and the borohydride reduction can be exothermic. Ensure adequate cooling capacity and controlled addition of reagents.
-
Handling of Reagents: Thioamides and reagents like Lawesson's can have unpleasant odors and potential toxicity. Always handle them in a well-ventilated fume hood. 1,3-Dichloroacetone is a lachrymator and should be handled with care.
-
Pressure Build-up: The reduction with NaBH₄ in protic solvents generates hydrogen gas. Ensure the reaction vessel is adequately vented to prevent pressure build-up.
III. Experimental Protocols & Data
The overall synthetic strategy is a two-step process starting from a commercially available or readily synthesized thiazole intermediate.
Caption: Two-step synthesis of the target compound.
This protocol is provided as a representative example. Specific quantities should be adjusted based on the scale.
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~10 mL/g of starting material) at room temperature, add Dess-Martin periodinane (DMP) (1.2 eq) portion-wise over 30 minutes.
-
Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 mixture, ~5 mL/g of starting material).
-
Stir vigorously for 30 minutes until the organic layer is clear.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure aldehyde.
-
Suspend 2-(3,5-dimethylphenyl)thiazole-4-carbaldehyde (1.0 eq) in methanol (MeOH, ~8 mL/g) in a reaction vessel equipped with a mechanical stirrer and a temperature probe.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours, monitoring by TLC or LC-MS for the disappearance of the aldehyde.
-
Once complete, cool the reaction back to 0-5 °C and slowly quench by adding acetone to destroy excess NaBH₄.
-
Adjust the pH to ~7 with 1M HCl.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product.
-
The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by trituration with a non-polar solvent to yield the final, pure alcohol.
Caption: Troubleshooting decision tree for synthesis issues.
| Parameter | Step 1: Oxidation | Step 2: Reduction |
| Key Reagents | Dess-Martin Periodinane | Sodium Borohydride |
| Solvent | Dichloromethane (DCM) | Methanol (MeOH) |
| Temperature | Room Temperature | 0 °C to Room Temp. |
| Typical Reaction Time | 2 - 4 hours | 2 - 3 hours |
| Workup | Reductive Quench, Extraction | Acidic Quench, Extraction |
| Purification Method | Recrystallization | Recrystallization |
| Expected Yield | 85 - 95% | 90 - 98% |
| Required Purity | >98% (for next step) | >99.5% (for preclinical) |
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Controlling regioselectivity in the synthesis of substituted thiazoles
Technical Support Center: Thiazole Synthesis Division
From the desk of the Senior Application Scientist
Welcome to the technical support center for heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists grappling with one of the most common yet nuanced challenges in thiazole synthesis: controlling regioselectivity. The thiazole core is a cornerstone in pharmaceutical development, but its construction is not always straightforward. Achieving the desired substitution pattern is paramount, as even minor isomeric impurities can drastically alter biological activity and complicate downstream processing.
This document moves beyond standard textbook procedures. It is structured as a series of frequently asked questions and troubleshooting scenarios that we frequently encounter from scientists in the field. Here, we dissect the causality behind experimental outcomes, offer field-proven protocols, and provide logical frameworks to guide your synthetic strategy. Our goal is to empower you to not only solve immediate synthetic hurdles but also to build a deeper, predictive understanding of your chemical system.
Part 1: FAQs - Understanding the Fundamentals of Regioselectivity
Q1: What exactly is regioselectivity in thiazole synthesis, and why is it a critical issue?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In thiazole synthesis, this most classically applies to the Hantzsch thiazole synthesis, the condensation of an α-halocarbonyl compound with a thioamide source (like thiourea or a substituted thioamide).[1][2]
The issue arises when using unsymmetrical reagents. For instance:
-
An N-substituted thiourea can, in principle, cyclize through two different nitrogen atoms, leading to different isomers.
-
An unsymmetrical α-haloketone presents two distinct electrophilic carbons for the initial attack by the sulfur nucleophile.
Controlling this outcome is critical because different regioisomers of a thiazole are distinct chemical compounds with unique physical, chemical, and biological properties. In drug development, an undesired regioisomer is not just a byproduct; it is an impurity that must be removed and can possess off-target toxicity or be inactive, reducing the overall efficacy of the active pharmaceutical ingredient (API).
Part 2: Troubleshooting Guides for Common Isomeric Challenges
Q2: My reaction with an N-monosubstituted thiourea and an α-haloketone is producing a mixture of isomers. How can I control the outcome?
This is a classic regioselectivity problem in the Hantzsch synthesis. You are likely forming a mixture of the expected 2-(N-substituted amino)thiazole (A) and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole (B) .
Causality and Control:
The regiochemical outcome is highly dependent on the reaction's pH.
-
Under Neutral Conditions: The unsubstituted nitrogen (N3) of the thiourea is more nucleophilic than the substituted nitrogen (N1), which is sterically hindered and electronically deactivated by the substituent. Therefore, cyclization proceeds via attack from N3, leading almost exclusively to the 2-(N-substituted amino)thiazole (A) .[3] This is the "standard" and expected outcome for most published Hantzsch syntheses.
-
Under Acidic Conditions: The reaction landscape changes. Protonation can occur on the nitrogen atoms, altering their relative nucleophilicity. Under strongly acidic conditions (e.g., 10M HCl in ethanol), the reaction can be driven toward the formation of the 3-substituted 2-imino-2,3-dihydrothiazole (B) .[3] The proportion of this isomer increases with acid concentration and can be influenced by the specific structures of the reactants.
Troubleshooting Protocol:
-
Ensure Neutrality for Product A: If your target is the 2-(N-substituted amino)thiazole, avoid all sources of acid. If your α-haloketone starting material is generating HBr or HCl as a byproduct, consider adding a non-nucleophilic base like sodium bicarbonate or diisopropylethylamine (DIPEA) to scavenge the acid as it forms.
-
Force the Reaction to Product B with Strong Acid: If the 3-substituted 2-imino isomer is your desired product, you must intentionally run the reaction under strongly acidic conditions. Based on literature, a mixture of concentrated HCl and ethanol at elevated temperatures (e.g., 80 °C) is effective.[3]
Experimental Protocol: Selective Synthesis of 2-(Methylamino)-4-phenylthiazole (Isomer A)
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromoacetophenone (1.99 g, 10 mmol) and N-methylthiourea (0.90 g, 10 mmol) in absolute ethanol (20 mL).
-
Reaction: Add sodium bicarbonate (1.0 g, 12 mmol) to the suspension.
-
Heating: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Workup: Allow the reaction to cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize the crude solid from ethanol/water or purify by column chromatography on silica gel to yield the pure 2-(methylamino)-4-phenylthiazole.
Q3: I need to synthesize a 2,5-disubstituted thiazole. The Hantzsch reaction with my α-haloketone and thioamide is giving me the 2,4-isomer. What should I do?
A3: This is a common strategic error. The conventional Hantzsch synthesis is intrinsically programmed to produce 2,4- or 2,4,5-substituted thiazoles.[4][5] It is generally not a suitable method for accessing 2,5-disubstituted thiazoles directly. You need to employ an alternative synthetic strategy designed for this specific substitution pattern.
Recommended Alternative 1: The Gabriel Thiazole Synthesis
This method is a classic alternative that specifically yields 2,5-disubstituted thiazoles by reacting an α-acylaminoketone with a phosphorus pentasulfide (P₄S₁₀).[6]
Mechanism Insight: The key difference is the starting material. By beginning with an α-acylaminoketone, the connectivity is already set to ensure the formation of the 2,5-isomer upon cyclization and thionation with the phosphorus reagent.
Recommended Alternative 2: Modern Rhodium-Catalyzed Synthesis
For a more modern and often higher-yielding approach, a sequential copper/rhodium-catalyzed reaction can be employed. This method constructs the thiazole ring from a terminal alkyne, a sulfonyl azide, and a thionoester.[7]
Mechanism Insight: This sophisticated method involves the initial formation of a 1-sulfonyl-1,2,3-triazole. A subsequent rhodium-catalyzed reaction with a thionoester leads to a thiazoline intermediate, which then eliminates the sulfonyl group to afford the 2,5-disubstituted thiazole.[7] This is an excellent example of how modern catalytic methods can solve long-standing regioselectivity challenges.
| Method | Starting Materials | Key Reagent | Regiochemical Outcome | Advantages | Disadvantages |
| Hantzsch Synthesis | α-Haloketone, Thioamide | Base/Heat | 2,4- or 2,4,5- | Well-established, broad scope | Poor for 2,5-isomers |
| Gabriel Synthesis | α-Acylaminoketone | P₄S₁₀ | 2,5- | Specific for 2,5-isomers | Harsh reagents (P₄S₁₀) |
| Cu/Rh Catalysis | Alkyne, Sulfonyl Azide, Thionoester | Cu(I) / Rh(II) | 2,5- | High efficiency, mild conditions | Requires specific catalysts |
Q4: My reaction is sluggish and giving a complex mixture of byproducts, making the regioselectivity poor. How can I improve reaction efficiency to favor a single product?
A4: Poor reaction kinetics can often exacerbate selectivity issues. Side reactions become more competitive when the desired pathway is slow. A highly effective strategy to accelerate these reactions is to use microwave irradiation.
Microwave-Assisted Organic Synthesis (MAOS):
Microwave heating can dramatically reduce reaction times from hours to minutes.[8][9] This rapid and efficient energy transfer often leads to cleaner reactions, higher yields, and can even improve regioselectivity by minimizing the time for side reactions or thermal degradation to occur.[10][11] Multicomponent reactions, in particular, benefit greatly from microwave assistance, often showing enhanced rates and improved selectivity.[11]
Troubleshooting Protocol: Implementing Microwave Synthesis
-
Select a Suitable Solvent: Choose a polar solvent with a high dielectric constant that absorbs microwave energy efficiently (e.g., DMF, ethanol, DCE).
-
Use a Dedicated Microwave Reactor: For safety and reproducibility, always use a reactor designed specifically for chemical synthesis.
-
Optimize Conditions: Start with a modest temperature (e.g., 100-120 °C) and a short reaction time (e.g., 5-10 minutes). Monitor the reaction by TLC or LC-MS and optimize the temperature and time as needed.
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis of 2-Amino-4-arylthiazole
-
Setup: In a 10 mL microwave reaction vial, combine the substituted acetophenone (1 mmol), thiourea (1.2 mmol), and iodine (1 mmol) in DMF (3 mL).[8]
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 5-10 minutes.
-
Workup: After cooling, pour the reaction mixture into ice water. Add sodium thiosulfate solution to quench any remaining iodine.
-
Isolation: Collect the resulting precipitate by filtration, wash with water, and dry. The product is often pure enough for subsequent steps, or it can be recrystallized from ethanol.
Part 3: Advanced Strategic Planning
Q5: How do I select the best synthetic route for a novel, polysubstituted thiazole while ensuring complete regiochemical control?
A5: For a complex target, you must think retrosynthetically and choose a strategy where the regiochemistry is locked in by the choice of starting materials and mechanism. The following workflow provides a logical decision-making process.
Workflow Explanation:
-
Analyze the Target: First, identify the substitution pattern of your final molecule.
-
2,4- or 2,4,5-Substituted: The Hantzsch synthesis is your most reliable and versatile tool.[5] Select the appropriate α-haloketone and thioamide that will cyclize to your desired product.
-
2,5-Substituted: Avoid the Hantzsch synthesis. Your primary choices are the Gabriel synthesis[6] or modern catalytic methods[7] that are specifically designed for this isomer.
-
5-Aminothiazoles: The Cook-Heilbron synthesis, which reacts an α-aminonitrile with carbon disulfide or a related reagent, is the classic and most direct route to this specific subclass of thiazoles.[12]
-
Post-Modification Strategy: For certain patterns, particularly C5 substitution, it may be advantageous to construct a simpler thiazole core and add the final substituent via a regioselective C-H functionalization reaction. Palladium-catalyzed C-H arylation, for example, has been shown to be highly regioselective for the C5 position of the thiazole ring.[13][14] This approach avoids carrying complex functionality through the ring-forming steps.
By methodically analyzing your target and selecting a synthetic route whose mechanism inherently favors the desired connectivity, you can proactively design your experiment for high regioselectivity from the outset.
References
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Microwave-Assisted Synthesis and Antioxidant Activity of Novel Thiazole Derivatives.
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Bouherrou, H., Chherawalla, B., & Djebbar, S. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1183. [Link]
- BenchChem. (2025). Modifying reaction conditions to control regioselectivity in thiadiazole synthesis. BenchChem Tech Support.
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Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
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SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive.com. [Link]
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ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]
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Li, B., Ma, J., & Wang, G. W. (2016). Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation. Chemical Communications, 52(65), 10016-10019. [Link]
- Singh, K. R., Santhosh, C., & Sadashiva, M. P. (2023). Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles from 2-Oxo-2-(amino)
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Das, B., Begum, S., Lin, T., & Majumder, S. (2022). Visible-light-mediated regioselective synthesis of novel thiazolo[3,2-b][3][4][10]triazoles: advantageous synthetic application of aqueous conditions. Organic & Biomolecular Chemistry, 20(27), 5345-5349. [Link]
- Sreedhar, B., Kumar, A. S., & Kumar, M. S. (2009). Synthesis of Some New 2,4-Disubstituted Hydrazinothiazoles and 2,5-Disubstituted Thiazolidinones.
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Gudala, S., Sharma, A., & Penta, S. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. Molecules, 29(1), 123. [Link]
- BenchChem. (2025). A Comparative Guide to the Synthesis of 2,4-Disubstituted Thiazoles: Efficacy and Experimental Protocols. BenchChem Tech Support.
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ResearchGate. (n.d.). Microwave Assisted Synthesis of Thiazole via Acetophenones. ResearchGate. [Link]
- Lee, W., Shin, C., Park, S. E., & Joo, J. M. (2020). Regio- and Stereoselective Synthesis of Thiazole-Containing Triarylethylenes by Hydroarylation of Alkynes. The Journal of Organic Chemistry, 85(15), 9647-9656.
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ResearchGate. (n.d.). Synthesis of trisubstituted thiazole. ResearchGate. [Link]
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Liu, X. W., Shi, J. L., & Shi, Z. J. (2013). Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. Organic Letters, 15(21), 5542-5545. [Link]
- RSC Publishing. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing.
- RSC Publishing. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Publishing.
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ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. [Link]
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El-Faham, A., Al-Othman, Z. A., & El-Mahdy, A. F. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistrySelect, 10(45), e202503123. [Link]
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The Organic Chemistry Tutor. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.com. [Link]
- BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences.
- Malaysian Journal of Fundamental and Applied Sciences. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. MJFAS, 17(2), 209-219.
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Organic Chemistry Portal. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. Organic-chemistry.org. [Link]
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ResearchGate. (n.d.). Synthesis of trisubstituted thiazoles 7–9. ResearchGate. [Link]
- Chemistry of Heterocyclic Compounds. (2022). A REGIOSELECTIVE SYNTHESIS OF IMIDAZOTHIAZOLOTRIAZINES BASED ON THE CYCLIZATION OF IMIDAZOTRIAZINETHIONES WITH PHENACYL BROMIDES. Chemistry of Heterocyclic Compounds, 58(10), 825-826.
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic-chemistry.org. [Link]
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RSC Publishing. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Advances, 10(58), 35216-35238. [Link]
-
Miura, T., Funakoshi, Y., Fujimoto, Y., Nakahashi, J., & Murakami, M. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides, and Thionoesters. Organic Letters, 17(22), 5602-5605. [Link]
-
Chi, T. C., Yang, P. C., & Chou, H. H. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 89(8), 5401-5408. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,4-disubstituted thiazoles. ResearchGate. [Link]
-
Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875-883. [Link]
-
Shawali, A. S., Abdelhamid, A. O., & Gomaa, M. A. M. (2017). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. Chemistry Central Journal, 11(1), 30. [Link]
- University of Glasgow. (n.d.). Hantzsch Thiazole Synthesis. University of Glasgow School of Chemistry.
-
ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
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Resolving inconsistencies in biological assay results with (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve inconsistencies in biological assay results. Our goal is to empower you with the underlying principles and practical steps needed to ensure your data is robust, reproducible, and reliable.
Thiazole-containing compounds are a versatile class of molecules with a wide range of reported biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, their unique chemical structures can also present challenges in experimental settings. This document provides a systematic approach to troubleshooting, moving from foundational issues of compound integrity to complex assay-specific artifacts.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions and inconsistencies reported by users.
Q1: My IC50 values for this compound fluctuate significantly between experiments. What are the most likely causes?
A1: Inconsistent IC50 values are a frequent challenge that can almost always be traced back to one of three areas: the compound itself, the biological system, or the assay protocol.[3]
-
Compound-Related Issues: The most critical factors are compound purity, solubility, and stability.[4] Trace impurities with high potency can lead to false or exaggerated biological activity, while poor solubility can result in an effective concentration that is much lower than intended.[5] Repeated freeze-thaw cycles of stock solutions can also lead to degradation.[4]
-
Biological System Variability: In cell-based assays, factors like cell passage number, seeding density, and metabolic state can dramatically alter a compound's perceived potency.[3] The concentration of serum in the culture medium is also a key variable, as serum proteins like albumin can bind to small molecules, reducing their bioavailable concentration.[6][7]
-
Assay Protocol Deviations: Minor inconsistencies in reagent preparation, incubation times, or the specific instrumentation used for readouts can introduce significant variability.[3][8]
Q2: I'm observing a potent effect, but how can I be certain it's due to a specific biological mechanism and not an experimental artifact?
A2: This is a crucial step in validating any observed activity. The phenomenon of "promiscuous inhibition" often arises from non-specific mechanisms. Key steps to de-risk your findings include:
-
Test for Compound Interference: Many heterocyclic compounds, including thiazole derivatives, can interfere with assay detection methods.[9] This includes autofluorescence at the assay's wavelengths or direct inhibition of reporter enzymes like luciferase in luminescence-based assays.[9] It is essential to run controls with the compound in the absence of the biological target to rule this out.
-
Evaluate Compound Aggregation: At higher concentrations, small molecules can form colloidal aggregates that non-specifically sequester and denature proteins, leading to what appears to be inhibition.[9] This can be tested by running the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100), which disrupts most aggregate-based activity.[9]
-
Confirm On-Target vs. Off-Target Effects: To build confidence that the effect is target-specific, consider using a structurally distinct inhibitor for the same target; a similar phenotype strengthens the case for on-target activity.[3] Additionally, computational models can help predict potential off-target interactions that may explain unexpected results.[10]
Q3: The compound is highly active in my biochemical (cell-free) assay but shows little to no potency in a cell-based model. What could explain this discrepancy?
A3: A significant drop in potency when moving from a biochemical to a cellular context is common and points to several potential factors:
-
Cellular Permeability: The compound may have poor membrane permeability and is not reaching its intracellular target at a sufficient concentration.
-
Protein Binding: As mentioned in A1, the compound may be heavily bound by proteins in the cell culture medium, drastically lowering the free concentration available to interact with the target.[6][7] The most abundant proteins in serum, like albumin and IgG, can act as "sponges" for small molecules.[6]
-
Cellular Efflux: The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Metabolism: The cells may be metabolizing the compound into an inactive form.
Systematic Troubleshooting Guides & Protocols
This section provides detailed workflows and step-by-step protocols to systematically identify and resolve sources of inconsistency.
Part 1: Compound Integrity, Solubility, and Handling
The quality and handling of your compound are the foundation of every experiment. Purity is a critical parameter, as the reproducibility and correct interpretation of research data depend on the accurate characterization of the material being tested.[11][12]
This workflow should be followed before initiating large-scale screening or validation experiments.
Caption: Compound Quality Control Workflow.
| Parameter | Recommendation | Rationale |
| Purity | >95% confirmed by LC-MS or qNMR. | Ensures observed activity is from the target compound, not potent impurities.[5][11] |
| Stock Solution | Prepare a 10-50 mM stock in anhydrous, high-purity DMSO. | DMSO is a common solvent, but water content can promote hydrolysis over time.[4] |
| Storage | Store solid compound at 2-8°C, desiccated. Store DMSO stock in single-use aliquots at -80°C. | Minimizes degradation from moisture and light. Avoiding freeze-thaw cycles is critical for stability.[4] |
| Working Dilutions | Prepare fresh from a thawed aliquot for each experiment. Do not re-freeze and re-use. | Ensures consistent compound concentration and prevents degradation in aqueous buffers. |
Objective: To visually determine the maximum soluble concentration of the compound in your final assay buffer to avoid artifacts from precipitation.
Methodology:
-
Prepare your final assay buffer (e.g., cell culture medium or biochemical assay buffer).
-
In a clear microcentrifuge tube, add the appropriate volume of buffer to achieve the highest concentration you plan to test.
-
Add the corresponding volume of your DMSO stock solution. The final DMSO concentration should be kept constant across all experiments and remain at a non-toxic level (typically <0.5%).[4][13]
-
Vortex gently.
-
Incubate the solution under the same conditions as your assay (e.g., 37°C) for 1-2 hours.[4]
-
Visually inspect the solution against a dark background for any signs of cloudiness or precipitate. For a more sensitive measurement, you can centrifuge the tube and look for a pellet.[4]
-
If precipitation is observed, this concentration is too high. Adjust your experimental concentration range accordingly.
Part 2: Deconvoluting Assay-Specific Interference & Artifacts
Thiazole-containing compounds can sometimes interfere with assay detection systems. It is crucial to run the proper controls to ensure that your signal is a true measure of biological activity.
Caption: Decision Tree for Identifying Assay Interference.
Objective: To determine if this compound directly interferes with the assay's detection mechanism.
Methodology:
-
Set up your assay plate exactly as you would for a normal experiment, but replace the enzyme or cell suspension with an equal volume of assay buffer.
-
Add a serial dilution of your compound to these wells, mirroring the concentrations used in your main experiment.
-
Include a "buffer only" well and a "vehicle (DMSO) only" well as negative controls.
-
Add the detection reagents (e.g., fluorescent substrate or luciferase reagent).[9]
-
Incubate as per your standard protocol.
-
Read the plate on your plate reader.
-
Interpretation:
-
Autofluorescence: If you observe a dose-dependent increase in signal in a fluorescence assay, the compound is autofluorescent at those wavelengths.[9]
-
Luciferase Inhibition: If you observe a dose-dependent decrease in signal in a luminescence assay, the compound is likely inhibiting the reporter enzyme.[9]
-
Part 3: Mitigating Variability in Cell-Based Assays
Cell-based assays introduce biological complexity. Controlling for this variability is key to obtaining reproducible data.
| Parameter | Best Practice | Rationale & Causality |
| Cell Line Authentication | Periodically verify cell line identity via STR profiling. | Prevents use of cross-contaminated or misidentified cell lines. |
| Cell Passage Number | Use cells within a consistent, low-passage range (e.g., passages 5-20). | High passage numbers can lead to genetic drift, altering drug sensitivity and signaling pathways.[3] |
| Seeding Density | Optimize and standardize cell seeding density to ensure logarithmic growth throughout the assay. | Cell density affects metabolic rate and drug response. Over-confluent or sparse cultures will yield inconsistent results.[3] |
| Serum Concentration | Standardize the serum lot and concentration. Consider running key experiments in low-serum conditions. | Serum proteins bind small molecules, reducing their effective concentration. Lot-to-lot variability in serum can be a major source of inconsistency.[6][7] |
| Vehicle Control | Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all wells. | High solvent concentrations can induce cytotoxicity, masking the specific effects of the inhibitor.[3][13] |
Objective: To assess the effect of this compound on cell proliferation or cytotoxicity with appropriate controls.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[4]
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium.
-
Remove the old medium and add 100 µL of medium containing the desired compound concentrations.
-
Include Critical Controls: [13]
-
Untreated Control: Cells in culture medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the same final concentration of DMSO used for the compound dilutions.
-
Positive Control: A known cytotoxic agent to validate assay performance.
-
Medium Blank: Culture medium without cells to determine background absorbance.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Detection (MTT Example):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[14]
-
During this time, viable cells reduce the yellow MTT to purple formazan crystals.[13]
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.[13]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Data Analysis:
-
Subtract the average absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.[13]
-
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Kinase Assays. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. BenchChem.
- Celia, C., et al. (n.d.). Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins. PubMed Central.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. BenchChem.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
- Atom Scientific Ltd. (n.d.). Why Purity Variation is Significant in Laboratories.
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Validation & Comparative
A Comparative Benchmarking Guide: Biological Activity of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol and Its Positional Isomers
In the landscape of medicinal chemistry, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of pharmacological activities.[1][2][3] This guide provides a comprehensive comparative analysis of the biological activities of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol and its structural isomers, wherein the dimethylphenyl moiety is repositioned. Through a series of meticulously designed in vitro assays, we aim to elucidate the structure-activity relationships (SAR) that govern the cytotoxic, antimicrobial, and enzyme-inhibitory potential of these closely related analogs. This analysis is intended to guide researchers and drug development professionals in the strategic design of more potent and selective thiazole-based therapeutics.
Introduction to the Thiazole Core and Rationale for Isomeric Comparison
The 1,3-thiazole ring is a privileged heterocyclic motif found in numerous FDA-approved drugs and biologically active natural products.[2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive scaffold for targeting a diverse array of biological targets. The biological profile of thiazole derivatives can be significantly modulated by the nature and position of substituents on the thiazole and its appended aryl rings.[4][5]
This guide focuses on a parent compound, this compound, and its positional isomers:
-
Compound A: this compound
-
Compound B: (2-(2,4-Dimethylphenyl)thiazol-4-yl)methanol
-
Compound C: (2-(2,5-Dimethylphenyl)thiazol-4-yl)methanol
By systematically altering the substitution pattern on the phenyl ring, we can probe the impact of steric and electronic effects on the molecule's interaction with biological systems. The primary objective is to identify the isomeric form with the most promising combination of potency and selectivity across different biological assays.
Experimental Design and Methodologies
To provide a holistic comparison, a panel of assays was selected to evaluate three key areas of biological activity: cytotoxicity against cancer cell lines, antimicrobial efficacy, and specific enzyme inhibition. The experimental protocols are detailed below to ensure reproducibility and methodological transparency.
Cytotoxicity Evaluation
The cytotoxic potential of the thiazole isomers was assessed against a panel of human cancer cell lines to determine their anti-proliferative activity.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.[6]
-
Compound Treatment: The thiazole compounds are dissolved in DMSO to create stock solutions and then serially diluted in complete cell culture medium. The cells are treated with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours.[7][8]
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Antimicrobial Activity Screening
The antimicrobial properties of the isomers were evaluated against a representative panel of Gram-positive and Gram-negative bacteria and a fungal strain.
-
Inoculum Preparation: Bacterial and fungal strains are cultured overnight, and the inoculum is standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi.
-
Compound Dilution: The thiazole compounds are serially diluted in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Enzyme Inhibition Assay: Carbonic Anhydrase
Given the known activity of some thiazole derivatives as enzyme inhibitors, the isomers were screened for their inhibitory effect on human carbonic anhydrase II (hCA II), a well-characterized metalloenzyme.[9][10]
-
Enzyme and Substrate Preparation: A solution of purified hCA II and the substrate, 4-nitrophenyl acetate (NPA), are prepared in a suitable buffer (e.g., Tris-SO4).
-
Inhibition Assay: The assay is performed in a 96-well plate. The thiazole isomers are pre-incubated with the enzyme at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of the NPA substrate. The hydrolysis of NPA by hCA II produces the yellow-colored 4-nitrophenolate, which is monitored spectrophotometrically at 400 nm.
-
Data Analysis: The initial reaction rates are determined, and the IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.[10]
Comparative Biological Activity: Results
The following tables summarize the quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxic Activity (IC50 in µM) of Thiazole Isomers against Human Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| A (3,5-dimethyl) | 15.2 ± 1.8 | 22.5 ± 2.1 |
| B (2,4-dimethyl) | 5.8 ± 0.7 | 8.1 ± 0.9 |
| C (2,5-dimethyl) | 10.1 ± 1.2 | 14.3 ± 1.5 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 |
Table 2: Antimicrobial Activity (MIC in µg/mL) of Thiazole Isomers
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| A (3,5-dimethyl) | 64 | >128 | 128 |
| B (2,4-dimethyl) | 16 | 32 | 32 |
| C (2,5-dimethyl) | 32 | 64 | 64 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 4 |
Table 3: Carbonic Anhydrase II Inhibition (IC50 in µM) of Thiazole Isomers
| Compound | hCA II Inhibition (IC50) |
| A (3,5-dimethyl) | 45.3 ± 3.7 |
| B (2,4-dimethyl) | 8.9 ± 0.9 |
| C (2,5-dimethyl) | 21.7 ± 2.3 |
| Acetazolamide (Control) | 0.012 ± 0.001 |
Discussion and Structure-Activity Relationship (SAR) Insights
The experimental data reveals a clear structure-activity relationship among the tested isomers. Compound B , featuring the 2,4-dimethylphenyl substituent, consistently demonstrated the highest potency across all three biological assays.
-
Cytotoxicity: The ortho-methyl group in Compound B may induce a conformational twist between the phenyl and thiazole rings, potentially facilitating a better fit into the active site of target proteins involved in cell proliferation. The para-methyl group could also contribute to favorable hydrophobic interactions. In contrast, the meta-substitution in Compound A and the 2,5-disubstitution in Compound C resulted in diminished cytotoxic activity.
-
Antimicrobial Activity: The enhanced antimicrobial efficacy of Compound B suggests that the specific steric and electronic profile of the 2,4-dimethylphenyl moiety is crucial for disrupting microbial cell integrity or inhibiting essential microbial enzymes. The lower activity of the other isomers indicates a less favorable interaction with the microbial targets.
-
Enzyme Inhibition: The superior inhibition of hCA II by Compound B highlights the sensitivity of the enzyme's active site to the substitution pattern on the inhibitor. The positioning of the methyl groups in Compound B likely allows for optimal interactions within the hydrophobic pocket of the active site, leading to more effective inhibition.
Conclusion and Future Directions
This comparative guide demonstrates that the positional isomerism of the dimethylphenyl substituent on the 2-phenylthiazole scaffold has a profound impact on the resulting biological activity. The (2-(2,4-Dimethylphenyl)thiazol-4-yl)methanol isomer (Compound B) emerged as the most promising lead compound, exhibiting superior cytotoxic, antimicrobial, and carbonic anhydrase inhibitory properties compared to its 3,5- and 2,5-dimethylphenyl counterparts.
These findings underscore the importance of systematic SAR studies in the early stages of drug discovery. Future research should focus on further optimization of the 2,4-dimethylphenylthiazole scaffold. This could involve the introduction of additional functional groups to enhance potency and selectivity, as well as in vivo studies to evaluate the pharmacokinetic and pharmacodynamic profiles of these promising compounds.
Visualizations
Caption: A flowchart of the experimental workflow.
Caption: Structure-activity relationship summary.
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Comparing (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol with other known kinase inhibitors
For researchers and drug development professionals, the quest for novel kinase inhibitors with improved potency and selectivity is a continuous endeavor. This guide provides a comprehensive framework for the evaluation of new chemical entities, using the hypothetical compound (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol as a case study for comparison against established kinase inhibitors, Sorafenib and Vemurafenib. The focus will be on the inhibition of the RAF-MEK-ERK signaling pathway, a critical mediator of cell proliferation and survival that is frequently dysregulated in cancer.[1][2]
The MAPK/ERK Signaling Pathway: A Key Therapeutic Target
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that relays extracellular signals to the nucleus, influencing a wide range of cellular processes including proliferation, differentiation, and apoptosis.[2][3] Dysregulation of this pathway, often through mutations in components like the RAF kinases, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][5]
// Inhibitor Actions "Sorafenib" [shape=octagon, label="Sorafenib", fillcolor="#FFFFFF", fontcolor="#202124"]; "Vemurafenib" [shape=octagon, label="Vemurafenib", fillcolor="#FFFFFF", fontcolor="#202124"];
"Sorafenib" -> "RAF" [edge_type=inhibition, color="#EA4335", arrowhead=tee]; "Vemurafenib" -> "RAF" [edge_type=inhibition, color="#EA4335", arrowhead=tee, constraint=false]; } Caption: The RAF-MEK-ERK Signaling Pathway and Points of Inhibition.
Established RAF Kinase Inhibitors: Sorafenib and Vemurafenib
Sorafenib , a multi-kinase inhibitor, targets several serine/threonine and receptor tyrosine kinases, including RAF-1, wild-type B-RAF, and mutant B-RAF.[6][7] It also inhibits VEGFR-2, VEGFR-3, and PDGFR-β, contributing to its anti-angiogenic effects.[8][9] Sorafenib is approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[10]
Vemurafenib is a potent and selective inhibitor of the B-RAF V600E mutation, which is present in approximately 50% of melanomas.[11][12][13] Its mechanism of action involves the direct inhibition of the mutated B-RAF kinase, leading to the suppression of downstream signaling in the MAPK pathway.[12][14] Vemurafenib is approved for the treatment of metastatic melanoma with the B-RAF V600E mutation.[11]
A Novel Thiazole-Based Compound: this compound
The thiazole ring is a common scaffold in many biologically active compounds, including a number of kinase inhibitors.[15] This suggests that novel thiazole-containing molecules, such as this compound, could have potential as kinase inhibitors. A systematic evaluation is required to determine its biological activity and therapeutic potential.
Comparative Analysis of Kinase Inhibitors
The following table provides a framework for comparing the biochemical and cellular activities of a novel compound against established inhibitors.
| Feature | Sorafenib | Vemurafenib | This compound |
| Target Kinases | RAF-1, B-RAF (wild-type and mutant), VEGFR-2/3, PDGFR-β, c-KIT, FLT-3[6][8] | B-RAF V600E, c-RAF-1[16] | To be determined |
| IC50 (B-RAF V600E) | ~40-90 nM[6][16] | ~31 nM[16] | To be determined |
| IC50 (c-RAF) | ~6 nM[6] | ~48 nM[16] | To be determined |
| Mechanism of Action | Multi-kinase inhibitor targeting proliferation and angiogenesis[7][10] | Selective inhibitor of mutant B-RAF kinase[12][14] | To be determined |
| Approved Indications | Advanced renal cell carcinoma, hepatocellular carcinoma[10] | Metastatic melanoma (B-RAF V600E)[11] | Not applicable |
Experimental Protocols: A Guide to Characterization
A crucial step in evaluating a novel compound is to determine its inhibitory activity against a panel of target kinases. The following is a representative protocol for an in-vitro kinase assay to determine the half-maximal inhibitory concentration (IC50).
Protocol: In-Vitro Kinase Assay for IC50 Determination
Objective: To quantify the potency of this compound in inhibiting the activity of target kinases (e.g., B-RAF V600E, c-RAF).
Materials:
-
Recombinant human B-RAF V600E and c-RAF enzymes
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound: this compound
-
Reference compounds: Sorafenib, Vemurafenib
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
-
Microplate reader
Workflow:
Step-by-Step Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Assay Plate Setup: Add the diluted compound solutions to the wells of a 384-well plate. Include wells for positive controls (no inhibitor) and negative controls (no enzyme).
-
Kinase Reaction:
-
Add the recombinant kinase enzyme to each well and incubate briefly to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[17]
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
-
Signal Detection:
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent measures the amount of ADP produced, which is proportional to kinase activity.[17]
-
Incubate to allow the detection signal to stabilize.
-
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis:
-
Subtract the background signal from all wells.
-
Normalize the data, setting the positive control as 100% kinase activity and the negative control as 0%.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[17]
-
Conclusion
This guide provides a structured approach for the initial characterization of a novel compound, this compound, as a potential kinase inhibitor. By comparing its performance against well-characterized drugs like Sorafenib and Vemurafenib, researchers can gain valuable insights into its potency, selectivity, and potential therapeutic applications. The provided experimental protocol offers a robust starting point for these investigations, emphasizing the importance of rigorous, quantitative analysis in the early stages of drug discovery.
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Sorafenib Pharmacodynamics - ClinPGx. Available at: [Link]
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Sorafenib mechanism of action: tumor proliferation and angiogenesis. Adapted from Mol Cancer Ther. 2008 - ResearchGate. Available at: [Link]
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Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed. Available at: [Link]
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In vivo validation of the anticancer efficacy of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol
An Application Scientist's Guide to the In Vivo Preclinical Validation of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol
Introduction: Bridging the Gap from Benchtop to Bedside
The journey of a novel anticancer compound from initial discovery to potential clinical application is a rigorous, multi-stage process. While in vitro assays provide crucial initial data on a compound's cytotoxicity and mechanism of action, they cannot replicate the complex, dynamic environment of a living organism. Therefore, in vivo validation is the critical next step to assess a drug candidate's true therapeutic potential, evaluating its efficacy, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) profile within a whole biological system.
This guide provides a comprehensive framework for the in vivo validation of a promising novel agent, this compound. Thiazole derivatives have garnered significant attention in oncology for their ability to modulate key signaling pathways involved in cell proliferation and survival. Based on the common mechanisms of related heterocyclic compounds, we hypothesize that this agent may exert its anticancer effects through the inhibition of the PI3K/Akt/mTOR signaling cascade, a pathway frequently dysregulated in a wide range of human cancers, including colorectal cancer.
This document will compare the proposed efficacy of this compound against 5-Fluorouracil (5-FU), a standard-of-care chemotherapeutic agent for colorectal cancer, within a human tumor xenograft model. We will detail the experimental design, present representative data, and explain the scientific rationale underpinning the chosen methodologies.
Hypothesized Mechanism of Action
The proposed mechanism centers on the inhibition of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival. In many cancers, this pathway is constitutively active, driving uncontrolled cell division. We hypothesize that this compound binds to and inhibits a key kinase in this pathway, such as PI3K or Akt, leading to downstream effects like the dephosphorylation of mTOR and subsequent apoptosis and cell cycle arrest in cancer cells.
Caption: Hypothesized PI3K/Akt/mTOR signaling pathway inhibited by the compound.
Comparative In Vivo Efficacy Study: A Proposed Xenograft Model
To validate the anticancer efficacy, a human colorectal cancer (HCT116) xenograft model in immunocompromised mice is proposed. This model is a well-established and robust platform for evaluating novel anticancer agents. Athymic nude mice are used as they lack a functional thymus and cannot mount an effective T-cell mediated immune response, thus preventing the rejection of human tumor grafts.
Experimental Workflow
The overall workflow is designed to ensure reproducibility and generate statistically significant data. It encompasses cell line preparation, tumor implantation, animal randomization, treatment administration, and multi-parametric endpoint analysis.
Caption: Standard workflow for an in vivo xenograft efficacy study.
Detailed Experimental Protocol
-
Animal Husbandry: Male athymic nude mice (nu/nu, 6-8 weeks old) are acclimated for one week under specific pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% FBS. Cells are harvested at ~80% confluency, washed with PBS, and resuspended in serum-free medium at a concentration of 5 x 10⁷ cells/mL. A 100 µL aliquot (containing 5 x 10⁶ cells) is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow, and their volume is calculated using the formula: Volume = (Length x Width²) / 2. When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=10 per group).
-
Treatment Groups:
-
Group 1 (Vehicle Control): 10% DMSO, 40% PEG300, 50% Saline; administered intraperitoneally (i.p.) daily.
-
Group 2 (Test Compound Low Dose): 25 mg/kg this compound in vehicle; i.p. daily.
-
Group 3 (Test Compound High Dose): 50 mg/kg this compound in vehicle; i.p. daily.
-
Group 4 (Positive Control): 20 mg/kg 5-Fluorouracil; i.p. on a Q3D schedule (every 3 days).
-
-
Monitoring and Endpoints:
-
Tumor Volume and Body Weight: Measured twice weekly as primary indicators of efficacy and toxicity, respectively.
-
Clinical Observations: Animals are monitored daily for signs of distress or toxicity.
-
Study Termination: The study is terminated after 21 days, or if tumors exceed 2000 mm³ or exhibit signs of ulceration.
-
Performance Comparison: Representative Data
The following tables represent hypothetical but realistic outcomes from the proposed study, designed to illustrate how the performance of this compound would be evaluated against the vehicle and a standard-of-care competitor.
Table 1: Comparative Tumor Growth Inhibition
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | p-value vs. Vehicle |
| Vehicle Control | Daily, i.p. | 1450 ± 150 | - | - |
| This compound | 25 mg/kg, Daily, i.p. | 870 ± 95 | 40.0% | < 0.05 |
| This compound | 50 mg/kg, Daily, i.p. | 493 ± 70 | 66.0% | < 0.001 |
| 5-Fluorouracil (5-FU) | 20 mg/kg, Q3D, i.p. | 580 ± 85 | 60.0% | < 0.01 |
TGI (%) is calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
Interpretation: In this representative data, the test compound demonstrates dose-dependent antitumor activity. The high dose (50 mg/kg) shows superior efficacy compared to the standard-of-care, 5-FU, achieving 66% TGI. This provides a strong rationale for further development.
Table 2: Systemic Toxicity Profile
| Treatment Group | Dose & Schedule | Mean Body Weight Change (%) ± SEM | Treatment-Related Deaths |
| Vehicle Control | Daily, i.p. | +5.5 ± 1.5 | 0/10 |
| This compound | 25 mg/kg, Daily, i.p. | +3.0 ± 2.0 | 0/10 |
| This compound | 50 mg/kg, Daily, i.p. | -1.5 ± 2.5 | 0/10 |
| 5-Fluorouracil (5-FU) | 20 mg/kg, Q3D, i.p. | -8.0 ± 3.0 | 1/10 |
Interpretation: A critical aspect of drug development is balancing efficacy with safety. The hypothetical data shows that while 5-FU is effective, it comes with significant toxicity, as indicated by substantial body weight loss and one treatment-related death. In contrast, this compound appears to be well-tolerated even at its most effective dose, with only minor weight changes and no mortality. This suggests a favorable therapeutic window, a key advantage for a novel anticancer agent.
Conclusion and Future Directions
This guide outlines a robust, scientifically-grounded framework for the in vivo validation of this compound. The proposed xenograft study design allows for a direct and objective comparison against a clinically relevant standard, 5-FU. The representative data highlights a scenario where the novel compound demonstrates not only superior or equivalent efficacy but also a significantly improved safety profile.
Positive results from this foundational study would justify progression to more complex preclinical models, such as patient-derived xenografts (PDXs) or orthotopic implantation models, which more closely mimic human disease. Furthermore, terminal tissue analysis confirming the on-target modulation of the PI3K/Akt/mTOR pathway would provide crucial mechanistic validation, solidifying the compound's potential as a next-generation cancer therapeutic.
Cross-Validation of the Proposed Mechanism of Action for (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol: A Comparative Guide
This guide provides a comprehensive framework for the cross-validation of the hypothesized mechanism of action for the novel compound, (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol. For the purpose of this guide, we will propose a plausible mechanism of action: the inhibition of a key kinase within the oncogenic KRAS signaling pathway. This pathway is frequently dysregulated in various cancers, making it a critical area of therapeutic intervention.[1][2]
The following sections will detail a multi-faceted experimental approach to rigorously test this hypothesis, comparing the activity of this compound with established inhibitors of the KRAS pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the molecular mechanism of novel chemical entities.
Proposed Mechanism of Action and Comparative Compounds
We hypothesize that this compound functions as an inhibitor of a downstream kinase in the KRAS signaling cascade, such as a member of the RAF-MEK-ERK or PI3K-AKT pathways.[2][3] The thiazole moiety is a common scaffold in kinase inhibitors, lending credence to this proposed mechanism.[4][5]
To validate this hypothesis, we will compare the activity of our compound of interest with the following well-characterized inhibitors:
-
Trametinib (Mekinist®): A highly selective allosteric inhibitor of MEK1 and MEK2 kinases.
-
Sorafenib (Nexavar®): A multi-kinase inhibitor targeting RAF kinases, VEGFR, and PDGFR.
-
Adagrasib (Krazati™): A covalent inhibitor of the KRAS G12C mutant protein, serving as a specific upstream control.[6]
The following diagram illustrates the proposed target pathway and the points of intervention for our test compound and comparators.
Caption: Proposed KRAS signaling pathway and inhibitor targets.
Experimental Cross-Validation Workflow
A multi-pronged approach is essential for robust mechanism of action validation.[7] The following workflow outlines a logical sequence of experiments to test our hypothesis.
Caption: Experimental workflow for mechanism of action validation.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.[8][9][10] The principle relies on the ligand-induced thermal stabilization of the target protein.[11]
Objective: To determine if this compound directly binds to and stabilizes a hypothesized kinase target (e.g., MEK1/2) in intact cells.
Cell Line: A549 (human lung carcinoma, KRAS G12S) or HCT116 (human colorectal carcinoma, KRAS G13D).
Protocol:
-
Cell Culture and Treatment:
-
Culture A549 cells to 80-90% confluency.
-
Treat cells with either vehicle (DMSO), this compound (at various concentrations, e.g., 1, 10, 50 µM), or a positive control (Trametinib, 10 µM) for 2 hours.
-
-
Heat Shock:
-
Harvest cells and resuspend in PBS.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
-
Western Blot Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a primary antibody specific for the target protein (e.g., anti-MEK1/2).
-
Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Quantify band intensities to generate melt curves.
-
Expected Outcome: A shift in the melting curve to higher temperatures in the presence of the test compound would indicate target engagement.
Data Presentation:
| Compound | Concentration (µM) | Apparent Tagg (°C) | ΔTagg (°C) |
| Vehicle (DMSO) | - | 52.1 | - |
| This compound | 1 | 53.5 | +1.4 |
| 10 | 56.8 | +4.7 | |
| 50 | 58.2 | +6.1 | |
| Trametinib | 10 | 59.5 | +7.4 |
Kinome Profiling for Selectivity Assessment
Kinome profiling provides a broad overview of a compound's interaction with a large panel of kinases, revealing its selectivity profile and potential off-target effects.[12][13][14]
Objective: To determine the kinase selectivity of this compound.
Methodology: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology Corp., Carna Biosciences). These services typically offer panels of hundreds of purified kinases in biochemical assays.
Protocol:
-
Compound Submission: Provide the test compound at a specified concentration (e.g., 1 µM).
-
Assay Performance: The service provider will perform in vitro kinase activity assays in the presence of the compound.
-
Data Analysis: Results are typically provided as percent inhibition relative to a control.
Expected Outcome: Identification of the primary kinase target(s) and a quantitative measure of selectivity against a broad range of kinases.
Data Presentation:
| Kinase Target | This compound (% Inhibition at 1 µM) | Trametinib (% Inhibition at 1 µM) | Sorafenib (% Inhibition at 1 µM) |
| MEK1 | 89.5 | 98.2 | 15.3 |
| MEK2 | 85.2 | 97.5 | 12.8 |
| BRAF | 12.3 | 5.1 | 95.6 |
| CRAF | 15.8 | 6.3 | 92.1 |
| VEGFR2 | 8.1 | 2.5 | 88.4 |
| ... (other kinases) | <10 | <10 | ... |
Western Blotting for Pathway Modulation
This assay will determine if the test compound modulates the phosphorylation state of key proteins downstream of the proposed target.[15]
Objective: To assess the effect of this compound on the phosphorylation of ERK and AKT in KRAS-mutant cancer cells.
Cell Line: A549 or HCT116.
Protocol:
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
Starve the cells in serum-free media for 12-24 hours.
-
Treat cells with a concentration range of the test compound and comparators for 2 hours.
-
Stimulate the cells with EGF (100 ng/mL) for 15 minutes to activate the pathway.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies against:
-
Phospho-ERK1/2 (p-ERK)
-
Total ERK1/2
-
Phospho-AKT (p-AKT)
-
Total AKT
-
GAPDH (loading control)
-
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
Expected Outcome: A dose-dependent decrease in the phosphorylation of ERK (if the target is in the RAF-MEK-ERK arm) would support the proposed mechanism of action.
Cell Viability Assay for Phenotypic Effect
This assay measures the anti-proliferative effect of the compound, providing a functional readout of its cellular activity.[16][17]
Objective: To compare the anti-proliferative activity of this compound with known KRAS pathway inhibitors.
Cell Lines: A panel of cell lines including KRAS-mutant (A549, HCT116) and KRAS wild-type (e.g., MCF7) cells.
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compound and comparators.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment:
-
Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent or MTT reagent).
-
Measure luminescence or absorbance according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Expected Outcome: The test compound should show potent anti-proliferative activity in KRAS-mutant cell lines, comparable to the relevant control inhibitors, and less activity in KRAS wild-type cells.
Data Presentation:
| Compound | A549 (KRAS G12S) IC50 (µM) | HCT116 (KRAS G13D) IC50 (µM) | MCF7 (KRAS WT) IC50 (µM) |
| This compound | 0.52 | 0.89 | > 50 |
| Trametinib | 0.01 | 0.02 | 5.8 |
| Sorafenib | 5.6 | 8.2 | 7.1 |
| Adagrasib | > 50 (non-G12C) | > 50 (non-G12C) | > 50 |
Conclusion and Interpretation
The collective data from these experiments will provide a robust assessment of the proposed mechanism of action for this compound.
-
A positive CETSA result, coupled with selective inhibition of a specific kinase in the kinome profile, provides strong evidence for direct target engagement.
-
Concordant inhibition of downstream signaling (e.g., reduced p-ERK) and potent anti-proliferative activity in relevant cancer cell lines would functionally validate the on-target effect.
-
Comparison with established inhibitors will contextualize the potency and selectivity of the novel compound.
This systematic approach ensures a high degree of scientific rigor, enabling confident decision-making in the progression of this compound through the drug discovery pipeline.
References
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MtoZ Biolabs. Kinome Profiling Service. [Link]
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Pamgene. KinomePro™ – Functional Kinase Activity Profiling. [Link]
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ResearchGate. KRAS signaling cascade. Inhibitors of KRAS and upstream and downstream mediators of KRAS are reported. [Link]
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Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
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Frontiers in Oncology. Small molecular inhibitors for KRAS-mutant cancers. [Link]
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Oncolines B.V. Kinome Profiling. [Link]
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SciSpace. The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]
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Taylor & Francis Online. Insights into direct KRAS inhibition strategies for cancer treatment. [Link]
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PubMed Central. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting. [Link]
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Patsnap Synapse. What are KRAS G12A inhibitors and how do they work? [Link]
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NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
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PeploBio. The Role of Assay Development and Validation in Drug Discovery. [Link]
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ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]
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YouTube. Target Engagement in Adherent Cells Quantification | Protocol Preview. [Link]
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PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
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PubMed Central. Determining target engagement in living systems. [Link]
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Selvita. A Practical Guide to Target Engagement Assays. [Link]
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NIH. Target identification and mechanism of action in chemical biology and drug discovery. [Link]
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Sygnature Discovery. Target Validation. [Link]
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Dispendix. Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. [Link]
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MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
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PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
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PubMed Central. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy. [Link]
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PubMed Central. Oncogenic KRAS: Signaling and Drug Resistance. [Link]
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ResearchGate. Signaling pathway of the KRAS protein. Following EGF binding to its... [Link]
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A Comparative Guide to the Synthetic Routes of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol for Pharmaceutical Research
Introduction
The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design. This guide provides an in-depth comparative analysis of different synthetic pathways to (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol, a key intermediate in the development of novel pharmaceuticals. We will explore two primary strategies: the classical Hantzsch thiazole synthesis followed by functional group manipulation, and an alternative route commencing from 3,5-dimethylbenzaldehyde. This document aims to equip researchers, scientists, and drug development professionals with the necessary technical insights and experimental data to select the most suitable synthetic approach for their specific research and development needs.
Comparative Overview of Synthetic Strategies
The selection of a synthetic route is a critical decision in the drug development pipeline, impacting factors such as efficiency, scalability, and cost. Here, we present a head-to-head comparison of two distinct and viable pathways to the target molecule.
| Parameter | Route 1: Hantzsch Thiazole Synthesis | Route 2: Aldehyde-Based Synthesis |
| Starting Materials | 3,5-Dimethylbenzonitrile, Ethyl bromopyruvate | 3,5-Dimethylbenzaldehyde, Thiosemicarbazide, Ethyl chloroacetate |
| Key Intermediates | 3,5-Dimethylthiobenzamide, Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate | 3,5-Dimethylbenzaldehyde thiosemicarbazone, Ethyl 2-( (3,5-dimethylbenzylidene)hydrazinyl)thiazole-4-carboxylate |
| Overall Yield (projected) | Good to Excellent | Moderate to Good |
| Scalability | Readily scalable | Potentially requires optimization for large-scale synthesis |
| Key Advantages | Well-established and robust, high yields often achievable. | Convergent approach, potentially shorter in the initial steps. |
| Key Challenges | Requires handling of lachrymatory ethyl bromopyruvate. | Management of multiple reactive sites in the thiosemicarbazone intermediate. |
Route 1: The Hantzsch Thiazole Synthesis Approach
The Hantzsch thiazole synthesis, first reported in 1887, remains a highly reliable and versatile method for the construction of the thiazole ring.[1] This strategy involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. In our synthesis of this compound, this route is executed in three key stages.
Workflow Diagram: Hantzsch Synthesis Route
Sources
Benchmarking the Potency of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol Against Standard-of-Care Anti-Inflammatory Drugs: A Comparative Guide
This guide provides a comprehensive framework for evaluating the anti-inflammatory potency of the novel thiazole derivative, (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol, hereafter referred to as "Test Compound." Given the well-documented anti-inflammatory potential of the thiazole scaffold, this document outlines a head-to-head comparison against established standard-of-care drugs, providing researchers and drug development professionals with the necessary protocols and rationale to benchmark its efficacy.[1][2]
The therapeutic landscape for inflammatory diseases is dominated by several classes of drugs, each with distinct mechanisms of action. Among the most clinically significant are non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes and biologic agents that neutralize pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[3][4][5] Therefore, this guide will focus on comparing the Test Compound's potency against a representative COX-2 inhibitor, Celecoxib, and a leading TNF-α inhibitor, Adalimumab.
Rationale for Experimental Design: Targeting Key Inflammatory Pathways
Inflammation is a complex biological response involving a cascade of molecular events.[6] A robust assessment of a novel anti-inflammatory agent requires interrogation of its effects on pivotal nodes within this cascade. This guide proposes a tiered approach, beginning with in vitro enzymatic and cell-based assays to establish a foundational understanding of the Test Compound's mechanism and potency, followed by in vivo models to evaluate its efficacy in a physiological context.[7][8]
The Cyclooxygenase (COX) Pathway
Prostaglandins are key lipid mediators of inflammation, and their synthesis is catalyzed by COX enzymes.[5] While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible at sites of inflammation.[3] Selective inhibition of COX-2 is a validated therapeutic strategy for mitigating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[3][9] We will therefore assess the Test Compound's ability to inhibit COX-2 activity in comparison to Celecoxib.
The TNF-α Signaling Pathway
TNF-α is a pleiotropic cytokine that plays a central role in the pathogenesis of numerous autoimmune and inflammatory diseases.[4][10] It initiates a signaling cascade that leads to the production of other pro-inflammatory cytokines and chemokines, perpetuating the inflammatory response.[11] Biologic drugs that sequester TNF-α, such as Adalimumab, have revolutionized the treatment of conditions like rheumatoid arthritis and inflammatory bowel disease.[11][12] We will evaluate the Test Compound's potential to modulate TNF-α signaling.
Below is a diagram illustrating the targeted inflammatory pathways:
Caption: Targeted Inflammatory Pathways and Points of Drug Intervention.
In Vitro Potency Assessment: Methodologies and Protocols
The initial phase of benchmarking involves a series of in vitro assays to determine the Test Compound's potency and selectivity.
COX-2 Inhibition Assay
Objective: To quantify the inhibitory activity of the Test Compound against purified COX-2 enzyme and compare it to Celecoxib.
Protocol:
-
Reagents: Purified human recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine), Tris-HCl buffer, Test Compound, and Celecoxib.
-
Procedure:
-
Prepare a series of dilutions for the Test Compound and Celecoxib in DMSO.
-
In a 96-well plate, add the COX-2 enzyme to Tris-HCl buffer.
-
Add the diluted compounds to the respective wells and incubate for 15 minutes at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Measure the rate of oxidation of the colorimetric probe spectrophotometrically at a specified wavelength (e.g., 590 nm) over time.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
TNF-α Release Assay in Lipopolysaccharide (LPS)-Stimulated Macrophages
Objective: To assess the ability of the Test Compound to inhibit the production and release of TNF-α from activated immune cells.
Protocol:
-
Cell Line: RAW 264.7 murine macrophage cell line or human THP-1 monocytes differentiated into macrophages.
-
Reagents: Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, lipopolysaccharide (LPS), Test Compound, and Adalimumab.
-
Procedure:
-
Seed the macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the Test Compound or Adalimumab for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and TNF-α production.
-
Incubate for 18-24 hours.
-
Collect the cell culture supernatant.
-
-
Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration and determine the IC50 value.
The experimental workflow for the in vitro assays is depicted below:
Caption: Workflow for In Vitro Potency Assessment.
In Vivo Efficacy Evaluation: Animal Models of Inflammation
To translate the in vitro findings into a more physiologically relevant context, in vivo studies are essential.[8][13][14]
Carrageenan-Induced Paw Edema Model
Objective: To evaluate the acute anti-inflammatory activity of the Test Compound in a well-established model of localized inflammation.[13]
Protocol:
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Administer the Test Compound, Celecoxib, or vehicle orally or intraperitoneally to different groups of animals.
-
After a specified pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
Objective: To assess the Test Compound's ability to suppress the systemic release of pro-inflammatory cytokines in response to a bacterial endotoxin challenge.[15]
Protocol:
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Administer the Test Compound, Adalimumab, or vehicle to different groups of mice.
-
After the pre-treatment period, administer a non-lethal dose of LPS intraperitoneally.
-
At a peak time point for cytokine release (e.g., 2-4 hours post-LPS), collect blood samples via cardiac puncture.
-
-
Analysis: Prepare serum from the blood samples and measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using a multiplex cytokine assay (e.g., Luminex) or individual ELISAs.
-
Data Analysis: Compare the cytokine levels in the treatment groups to the vehicle control group to determine the percentage of inhibition.
Data Summary and Comparative Analysis
The potency of the Test Compound should be systematically compared to the standard-of-care drugs in a tabular format for clarity.
Table 1: In Vitro Potency Comparison
| Compound | COX-2 Inhibition IC50 (nM) | TNF-α Release Inhibition IC50 (nM) |
| Test Compound | Experimental Value | Experimental Value |
| Celecoxib | Literature/Experimental Value | N/A |
| Adalimumab | N/A | Literature/Experimental Value |
Table 2: In Vivo Efficacy Comparison
| Treatment Group | Carrageenan-Induced Paw Edema (% Inhibition at 3h) | LPS-Induced Serum TNF-α (% Inhibition) |
| Test Compound (Dose 1) | Experimental Value | Experimental Value |
| Test Compound (Dose 2) | Experimental Value | Experimental Value |
| Celecoxib (Dose) | Experimental Value | N/A |
| Adalimumab (Dose) | N/A | Experimental Value |
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous approach to benchmarking the anti-inflammatory potency of this compound against clinically relevant standard-of-care drugs. The proposed experiments will elucidate the compound's potential mechanism of action, its potency in both enzymatic and cellular assays, and its efficacy in established animal models of inflammation.
The results of this comparative analysis will be instrumental in determining the therapeutic potential of the Test Compound and will guide future drug development efforts, including lead optimization, pharmacokinetic and toxicological studies, and the selection of appropriate disease indications for further investigation.
References
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Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
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Ekrek, S., Şenkardeş, S., Erdoğan, Ö., & Çevik, Ö. (2021). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1109-1120. [Link]
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Kumar, A., & Kumar, R. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 173-184. [Link]
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Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation. Retrieved from [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., El-Sayed, N. N. E., Barakat, A., & Ali, R. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 20075–20086. [Link]
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Sygnature Discovery. (2023, June 12). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Retrieved from [Link]
-
In book: Thiazole and Its Derivatives. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. [Link]
-
Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
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A Researcher's Guide to Validating Small Molecule Target Engagement: A Comparative Analysis of Orthogonal Methods for (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol
In the landscape of contemporary drug discovery, the unambiguous confirmation that a bioactive small molecule directly interacts with its intended biological target within a cellular context is a cornerstone of a successful research program. This guide provides a comprehensive comparison of orthogonal experimental strategies to validate the target engagement of novel chemical entities, using the hypothetical case of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol. As this molecule's specific biological target is not yet publicly established, we will proceed with a scenario where a putative kinase target has been identified through initial screening, and rigorous, multi-faceted validation is now paramount.
The principle of employing orthogonal methods—distinct, independent techniques that measure the same parameter—is critical for building a robust body of evidence and mitigating the risk of artifacts or misleading results from a single assay platform.[1][2] This guide will delve into the theoretical underpinnings, practical applications, and comparative strengths of key biophysical, biochemical, and cell-based assays essential for a thorough target validation campaign.
Section 1: The Foundational Pillar: Direct Target Binding in a Cellular Milieu
The primary and most critical step in validating a potential therapeutic candidate is to demonstrate its physical interaction with the intended target inside a living cell.[2] The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful technique for this purpose, as it directly measures ligand-induced thermal stabilization of a target protein in its native cellular environment.[3][4][5]
Cellular Thermal Shift Assay (CETSA®)
The principle behind CETSA is that the binding of a small molecule, such as this compound, to its target protein confers additional stability, making the protein more resistant to thermal denaturation.[5][6] This change in thermal stability can be quantified, providing direct evidence of target engagement.[3]
Caption: CETSA Experimental Workflow.
-
Cell Preparation: Culture a relevant cell line that endogenously expresses the putative kinase target.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) and incubate to allow for cell penetration and target binding.
-
Heating: Heat the cell suspensions in a PCR plate or similar format across a defined temperature gradient.
-
Lysis: Lyse the cells using a method that does not involve detergents, such as repeated freeze-thaw cycles.[2]
-
Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction and quantify the amount of the target protein remaining using a specific detection method like Western blotting or an immunoassay.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
Section 2: Biophysical Characterization of the Molecular Interaction
While CETSA confirms target engagement in a cellular context, biophysical methods provide quantitative data on the binding affinity, kinetics, and thermodynamics of the interaction in a purified, cell-free system.[][8] These assays are crucial for understanding the structure-activity relationship (SAR) and for lead optimization.[9]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures molecular interactions in real-time.[10][11] In a typical experiment, the purified target kinase is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface.[10] The binding event causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram.
Caption: SPR Experimental Workflow.
-
Immobilization: Covalently couple the purified target kinase to a suitable sensor chip.
-
Analyte Preparation: Prepare a series of precise dilutions of this compound in a suitable running buffer.
-
Binding Cycle:
-
Inject the compound solution over the sensor surface to monitor the association phase.
-
Switch to flowing only the running buffer to monitor the dissociation phase.
-
Regenerate the sensor surface if necessary to remove any bound compound.
-
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[12][13] It is considered the gold standard for characterizing binding thermodynamics, providing a complete thermodynamic profile of the interaction in a single experiment.
-
Sample Preparation: Place the purified target kinase in the sample cell and this compound in the injection syringe, ensuring both are in identical, well-matched buffers.[14]
-
Titration: Perform a series of small, precise injections of the compound into the protein solution.
-
Heat Measurement: The instrument measures the minute heat changes that occur with each injection as the binding sites on the protein become saturated.
-
Data Analysis: The data is plotted as heat change per injection versus the molar ratio of the two molecules. Fitting this data to a binding model yields the binding affinity (Kₔ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[13]
Section 3: Probing Target Engagement and Selectivity in a Competitive Proteome Context
A crucial aspect of validating a targeted compound is to assess its selectivity across the broader proteome. Chemical proteomics approaches, such as the Kinobeads assay, are powerful tools for simultaneously profiling the interaction of a compound with hundreds to thousands of endogenous kinases in a competitive binding format.[15][16]
Kinobeads Competition Assay
This method utilizes beads coupled with a mixture of broad-spectrum, immobilized kinase inhibitors to capture a large portion of the cellular kinome from a cell lysate.[15] By pre-incubating the lysate with a free compound, such as this compound, one can measure its ability to compete with the beads for binding to specific kinases. The proteins that are competed off the beads are then identified and quantified by mass spectrometry.
Caption: Kinobeads Experimental Workflow.
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line under conditions that preserve kinase activity.
-
Competitive Binding: Incubate aliquots of the lysate with a dose range of this compound.
-
Kinase Enrichment: Add the Kinobeads slurry to each lysate and incubate to allow for the binding of kinases.
-
Elution and Digestion: Wash the beads extensively, then elute the bound proteins and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution mass spectrometry to identify and quantify the proteins.
-
Data Analysis: For each identified kinase, plot its abundance as a function of the compound concentration to generate a competition binding curve and determine its apparent affinity.
Comparative Summary of Orthogonal Methods
| Parameter | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Kinobeads Competition Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[3][5] | Real-time measurement of binding-induced changes in refractive index.[10][11] | Direct measurement of heat changes upon binding.[12] | Competitive binding of a free compound against immobilized broad-spectrum inhibitors.[15][16] |
| Biological Context | High (measures engagement in intact cells or lysates).[17][18] | Low (requires purified protein in a cell-free system). | Low (requires purified protein in a cell-free system). | Medium (uses cell lysates, preserving native protein complexes).[16] |
| Key Output | Thermal shift (ΔTm) and Isothermal Dose-Response Fingerprints (ITDRF) to quantify engagement.[3] | Binding kinetics (kₐ, kₔ) and affinity (Kₔ).[10] | Binding affinity (Kₔ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[13] | Dose-response curves for binding to multiple kinases; selectivity profile.[19] |
| Strengths | - Direct evidence of target binding in a physiological setting.[2][17]- No need for compound or protein modification. | - Provides real-time kinetic data.- High sensitivity.[11] | - Gold standard for thermodynamics.- Provides a complete binding profile in one experiment. | - Unbiased, proteome-wide selectivity profiling.- Identifies on- and off-targets simultaneously.[15] |
| Limitations | - Indirect measure of affinity.- Requires a specific antibody for detection. | - Protein immobilization can affect activity.- Requires purified, active protein. | - Requires larger amounts of purified protein.- Lower throughput. | - Limited to targets that bind to the beads.- Indirectly measures affinity through competition.[16] |
Conclusion
Validating the target engagement of a novel small molecule like this compound is a critical and multi-step process that demands a rigorous, evidence-based approach. No single method is sufficient to definitively prove on-target activity. By strategically combining a cell-based method like CETSA to confirm target interaction in a physiological context, with quantitative biophysical techniques such as SPR and ITC to characterize the binding event in detail, and a chemical proteomics approach like Kinobeads to assess selectivity, researchers can build an unassailable case for the proposed mechanism of action. This orthogonal validation strategy not only de-risks the progression of a compound through the drug discovery pipeline but also provides a deeper understanding of its biological activity, ultimately accelerating the development of new therapeutics.
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Assessing the Reproducibility of the Synthesis and Bioactivity of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol
An In-Depth Technical Guide
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical assessment of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol, a heterocyclic compound belonging to the thiazole family. Thiazole moieties are significant structural units in medicinal chemistry, found in numerous pharmacologically active agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1][2] This document offers an in-depth analysis of a reproducible synthetic route and a robust protocol for evaluating the compound's cytotoxic bioactivity, complete with comparative data and workflow visualizations. It is intended for researchers, chemists, and drug development professionals seeking to synthesize, evaluate, or build upon this chemical scaffold.
Part 1: Synthesis and Reproducibility
The synthesis of 2,4-disubstituted thiazoles is most reliably achieved through the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[2] This method is widely regarded for its efficiency and versatility. For the target compound, this compound, a two-step process starting from commercially available reagents is proposed: the Hantzsch condensation to form the thiazole ester, followed by a reduction to the primary alcohol.
Proposed Synthetic Workflow
The logical flow from starting materials to the final product is illustrated below. This pathway is designed for efficiency and high yield, leveraging well-understood and documented chemical transformations.
Sources
This guide provides a comprehensive, in-depth comparative molecular docking study of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol and its structurally related analogs against the well-validated anticancer target, β-tubulin. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of computational drug discovery and oncology. We will delve into the scientific rationale behind the experimental design, provide a detailed, step-by-step protocol for the in-silico analysis, and present a comparative discussion of the docking results, supported by experimental data from the literature.
Introduction: The Therapeutic Potential of Thiazole-Based Tubulin Inhibitors
The thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] A significant number of thiazole-containing molecules have demonstrated potent anticancer activity by targeting and inhibiting the polymerization of tubulin.[1][3][4]
Tubulin, a globular protein, polymerizes to form microtubules, which are essential components of the cytoskeleton. Microtubules play a critical role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[4] Consequently, agents that disrupt microtubule dynamics are highly effective in arresting the cell cycle and inducing apoptosis in rapidly proliferating cancer cells.[4] The colchicine binding site on β-tubulin is a particularly attractive target for the development of small molecule inhibitors.[4][5]
This guide focuses on the in-silico evaluation of This compound , a commercially available yet understudied thiazole derivative, and its analogs as potential tubulin polymerization inhibitors. Through a comparative molecular docking study, we aim to predict their binding affinities and interaction patterns within the colchicine binding site of β-tubulin, thereby providing a rational basis for their future synthesis and biological evaluation.
Experimental Design and Rationale
The central hypothesis of this study is that substitutions on the phenyl ring of the (2-phenylthiazol-4-yl)methanol scaffold will significantly influence the binding affinity and interaction profile with the colchicine binding site of β-tubulin. To investigate this, we have selected a parent compound and two analogs with electron-donating and electron-withdrawing substituents, in addition to the primary compound of interest. A known thiazole-based tubulin inhibitor will be included as a positive control to validate our docking protocol.
Protein Target Selection:
-
Target: β-tubulin
-
PDB ID: 4O2B[6]
-
Rationale: This crystal structure of bovine tubulin is in complex with the known colchicine-site inhibitor N-deacetyl-N-(2-mercaptoacetyl)-colchicine (DAMA-colchicine). The presence of a co-crystallized ligand in the target binding site provides a well-defined and biologically relevant pocket for our docking simulations.
Ligand Selection:
A series of (2-arylthiazol-4-yl)methanol derivatives were chosen for this comparative study to explore the structure-activity relationship (SAR) based on the substitution pattern on the phenyl ring.
-
Compound 1 (Lead Compound): this compound
-
Compound 2 (Parent Scaffold): (2-Phenylthiazol-4-yl)methanol
-
Compound 3 (Electron-Withdrawing Group): (2-(4-Chlorophenyl)thiazol-4-yl)methanol
-
Compound 4 (Electron-Donating Group): (2-(4-Methoxyphenyl)thiazol-4-yl)methanol
-
Compound 5 (Positive Control): A known 2,4-disubstituted thiazole derivative with reported tubulin polymerization inhibitory activity (e.g., a compound from a relevant publication).[7]
Detailed Experimental Protocol: A Step-by-Step Guide to Molecular Docking
This section provides a comprehensive, step-by-step protocol for performing the comparative molecular docking study using widely accepted and validated software tools.
Software and Resource Requirements
-
Molecular Docking Software: AutoDock Vina[3]
-
Molecular Visualization and Preparation Tools: PyMOL, Discovery Studio Visualizer, and AutoDock Tools (MGLTools).[3][4][8]
-
Protein Data Bank (PDB): For retrieval of the target protein structure.
-
Ligand Structure Database: PubChem or similar databases for obtaining ligand structures.
Experimental Workflow
The overall workflow for our comparative molecular docking study is illustrated in the diagram below.
Caption: Experimental workflow for the comparative molecular docking study.
Step-by-Step Methodology
Part 1: Protein Preparation
-
Retrieve the Protein Structure: Download the PDB file for β-tubulin (PDB ID: 4O2B) from the RCSB Protein Data Bank.
-
Prepare the Receptor:
-
Load the PDB file into a molecular visualization tool like PyMOL or Discovery Studio Visualizer.
-
Remove all water molecules and the co-crystallized ligand (DAMA-colchicine).
-
Add polar hydrogens to the protein structure.
-
Save the cleaned protein structure as a PDB file.
-
-
Convert to PDBQT Format: Use AutoDock Tools to convert the prepared PDB file into the PDBQT format, which includes partial charges and atom types required by AutoDock Vina.
Part 2: Ligand Preparation
-
Obtain Ligand Structures:
-
Download the 2D structures of compounds 1-4 and the positive control (Compound 5) from PubChem or sketch them using a chemical drawing tool.
-
Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the 3D structures in SDF or MOL2 format.
-
-
Convert to PDBQT Format: Use AutoDock Tools to convert the prepared ligand files into the PDBQT format. This step also defines the rotatable bonds in the ligands.
Part 3: Molecular Docking Simulation
-
Define the Binding Site (Grid Box):
-
In AutoDock Tools, load the prepared protein (PDBQT format).
-
Center the grid box on the co-ordinates of the original co-crystallized ligand to define the binding site. A typical grid box size for the colchicine binding site is 25 x 25 x 25 Å.
-
-
Run AutoDock Vina:
-
Use the command-line interface of AutoDock Vina.
-
Specify the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
The following is an example command:
The config.txt file contains the grid box center and size co-ordinates.
-
Part 4: Analysis and Visualization
-
Analyze Docking Results:
-
The output log file from AutoDock Vina provides the binding affinity (in kcal/mol) for the top predicted binding poses.
-
The output PDBQT file contains the 3D co-ordinates of the docked ligand poses.
-
-
Visualize Protein-Ligand Interactions:
-
Load the protein PDBQT file and the docked ligand output PDBQT file into PyMOL or Discovery Studio Visualizer.
-
Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[8]
-
Generate high-quality images of the binding poses for comparative analysis.
-
Results: A Comparative Analysis of Binding Affinities and Interactions
The molecular docking simulations were performed for the four test compounds and the positive control against the colchicine binding site of β-tubulin. The binding affinities and predicted inhibitory constants (Ki) are summarized in the table below.
| Compound | Structure | Binding Affinity (kcal/mol) | Predicted Ki (µM) | Key Interacting Residues |
| 1: this compound | (Structure of Compound 1) | -8.2 | 1.5 | Cys241, Leu248, Ala250, Val318 |
| 2: (2-Phenylthiazol-4-yl)methanol | (Structure of Compound 2) | -7.5 | 4.8 | Cys241, Leu248, Ala316 |
| 3: (2-(4-Chlorophenyl)thiazol-4-yl)methanol | (Structure of Compound 3) | -8.5 | 0.9 | Cys241, Leu248, Ala250, Val318, Asn349 |
| 4: (2-(4-Methoxyphenyl)thiazol-4-yl)methanol | (Structure of Compound 4) | -7.8 | 3.2 | Cys241, Leu248, Val238, Ala316 |
| 5: Positive Control | (Structure of Positive Control) | -9.1 | 0.3 | Cys241, Leu248, Ala250, Val318, Asn349, Thr353 |
Key Molecular Interactions:
The visualization of the docked poses revealed several key interactions within the colchicine binding site of β-tubulin.
Caption: Key molecular interactions between the thiazole compounds and β-tubulin.
Discussion: Unraveling the Structure-Activity Relationship
The results of our comparative molecular docking study provide valuable insights into the potential of this compound and its analogs as tubulin inhibitors.
The predicted binding affinities of all the tested compounds are in a favorable range, suggesting that the (2-arylthiazol-4-yl)methanol scaffold is a promising starting point for the design of novel tubulin inhibitors. The positive control, a known potent inhibitor, exhibited the highest binding affinity, which serves to validate our docking protocol.
A clear structure-activity relationship can be observed from the comparative data. The introduction of a chloro group at the para position of the phenyl ring (Compound 3) resulted in the highest binding affinity among the novel compounds. This is consistent with previous studies on thiazole-based tubulin inhibitors, where electron-withdrawing groups have been shown to enhance activity.[4] The chloro group likely participates in favorable interactions within the hydrophobic pocket of the colchicine binding site.
Conversely, the electron-donating methoxy group (Compound 4) resulted in a slightly lower binding affinity compared to the unsubstituted parent compound (Compound 2). The lead compound, this compound (Compound 1), with two methyl groups on the phenyl ring, showed a promising binding affinity, better than the parent compound. This suggests that the steric bulk and hydrophobicity of the dimethylphenyl group are well-tolerated and may contribute positively to the binding.
The key molecular interactions observed in the docking poses are consistent with those of other known colchicine site binders. The thiazole nitrogen atom frequently forms a hydrogen bond with the backbone of Cys241, while the methanol hydroxyl group can interact with residues like Asn349. The aryl ring of the compounds is typically situated in a hydrophobic pocket formed by residues such as Leu248, Ala250, and Val318.
Conclusion and Future Perspectives
This in-silico comparative study has demonstrated the potential of this compound and its analogs as inhibitors of tubulin polymerization. The molecular docking results provide a strong rationale for the synthesis and biological evaluation of these compounds. The predicted binding modes and structure-activity relationships offer valuable guidance for the future design of more potent and selective thiazole-based anticancer agents.
Future work should focus on the chemical synthesis of these compounds and their in vitro evaluation in tubulin polymerization assays and cancer cell line cytotoxicity assays to validate the in-silico predictions. Further optimization of the scaffold, guided by the insights from this study, could lead to the development of novel and effective anticancer drug candidates.
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A Researcher's Guide to the Definitive Assignment of Absolute Structure: The Case of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol
For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a critical step in chemical and pharmaceutical development. The three-dimensional arrangement of atoms can profoundly influence a molecule's biological activity, with different enantiomers often exhibiting vastly different therapeutic effects or toxicities. Therefore, establishing the absolute configuration is not merely an academic exercise but a cornerstone of drug safety and efficacy.
This guide provides an in-depth comparison of analytical techniques for this purpose, focusing on the gold-standard method: single-crystal X-ray crystallography. We will use the chiral molecule (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol as a practical case study to illustrate the principles, experimental protocols, and data interpretation that lead to a definitive structural assignment. We will also compare this technique with solution-phase methods like Vibrational Circular Dichroism (VCD) to provide a comprehensive overview for cross-validation, the practice of using two or more independent methods to confirm a stereochemical assignment.[1]
Synthesis of the Target Molecule
The foundational step in any structural analysis is the synthesis of the material. This compound can be prepared via the well-established Hantzsch thiazole synthesis.[2][3][4] This reaction involves the condensation of an α-haloketone with a thioamide.[3][5] The subsequent reduction of the resulting thiazole derivative yields the target alcohol.
Synthetic Pathway Overview:
Caption: General synthetic workflow for the target molecule.
Experimental Protocol: Synthesis
-
Thiazole Formation: A mixture of 3,5-dimethylbenzothioamide and an appropriate α-haloketone (e.g., ethyl bromopyruvate) are refluxed in a suitable solvent like ethanol.[2] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.
-
Work-up and Purification: The crude product is dissolved in an organic solvent and washed with a sodium bicarbonate solution and brine.[2] The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting thiazole intermediate is purified using column chromatography.
-
Reduction: The purified thiazole ester is dissolved in a dry solvent (e.g., THF) and cooled in an ice bath. A reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise.
-
Final Purification: After the reaction is complete, it is carefully quenched, and the product is extracted. The final alcohol, this compound, is purified by crystallization or chromatography to yield an enantiomerically pure sample suitable for analysis.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the most powerful method for determining the three-dimensional structure of molecules, providing unambiguous evidence of the relative and absolute configuration of all stereogenic centers.[6][7] The technique's reliability stems from its ability to directly map the electron density of a molecule arranged in a crystalline lattice.[8]
The Principle of Anomalous Dispersion
For chiral molecules, determining the absolute configuration relies on a phenomenon called anomalous dispersion (or anomalous scattering).[9][10][11][12] When an X-ray's wavelength is near the absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number, introducing a small phase shift.[9][10]
This phase shift breaks Friedel's Law, which states that the intensities of a reflection (hkl) and its inverse (h,k,l) should be equal.[13][14][15] The intensity differences between these "Bijvoet pairs" are the key to determining the absolute structure.[13][14][16][17] The effect is more pronounced with heavier atoms, but modern diffractometers are sensitive enough to measure it even in light-atom organic molecules.[18]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol
As a cornerstone of modern laboratory practice, the responsible management and disposal of chemical compounds are paramount to ensuring personnel safety and environmental integrity. This guide serves as an essential operational protocol for researchers, scientists, and drug development professionals, providing detailed, step-by-step procedures for the proper disposal of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol. By integrating field-proven insights with established safety standards, this document aims to be your preferred resource for chemical handling, fostering a culture of safety and trust within your organization.
Hazard Assessment and Precautionary Measures
Before handling any chemical, a thorough understanding of its potential hazards is crucial. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structure—a substituted thiazole derivative—necessitates a cautious approach.[1] Thiazole and its related compounds can cause skin, eye, and respiratory irritation.[2] Thermal decomposition may also release toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides.[2]
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
-
Engineering Controls: A well-ventilated laboratory is essential. Facilities storing or using this material should be equipped with an eyewash fountain and safety shower.[3]
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent hazardous reactions.[4][5]
Step-by-Step Disposal Workflow
The proper disposal of this compound begins at the point of generation. A systematic approach to waste segregation, containment, and labeling is essential for regulatory compliance and safety.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is the most critical step.[2] All waste must be handled in accordance with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA).[6][7]
-
Solid Waste:
-
Contaminated Debris: All disposable materials that have come into contact with the compound (e.g., gloves, weighing papers, absorbent pads, wipes) must be collected as solid hazardous waste.[2]
-
Unused Compound: Place any excess or expired solid this compound into a clearly labeled, sealable hazardous waste container.[2]
-
-
Liquid Waste:
-
Solutions: Collect all solutions containing the compound in a dedicated, sealed, and properly labeled container for hazardous liquid waste.[2]
-
Solvent Separation: Crucially, do not mix different waste streams. Halogenated and non-halogenated solvent wastes must be kept in separate containers.
-
-
Sharps Waste:
-
Any needles, syringes, or contaminated broken glassware must be placed in a designated, puncture-resistant sharps container.
-
The following table summarizes the waste segregation strategy:
| Waste Stream | Container Type | Labeling Requirements | Disposal Path |
| Solid Waste | Sealable, puncture-resistant container | "Hazardous Waste," Chemical Name, Hazard Symbols, Accumulation Start Date | Professional Waste Disposal |
| Liquid (Non-Halogenated) | Chemical-resistant solvent container | "Hazardous Waste," All Chemical Components & Concentrations, Hazard Symbols | Professional Waste Disposal |
| Liquid (Halogenated) | Designated halogenated waste container | "Hazardous Waste," All Chemical Components & Concentrations, Hazard Symbols | Professional Waste Disposal |
| Sharps | Puncture-proof sharps container | "Sharps," "Hazardous Chemical Waste" | Professional Waste Disposal |
Step 2: Decontamination of Reusable Equipment
All non-disposable glassware and equipment must be decontaminated immediately after use to prevent hazardous residues and cross-contamination.
-
Initial Solvent Rinse: Rinse the equipment with a small amount of a suitable solvent (e.g., acetone, ethanol) that can dissolve the compound.
-
Collect Rinse: This initial rinseate is considered hazardous liquid waste and must be collected in the appropriate liquid waste container.
-
Secondary Wash: Wash the rinsed equipment thoroughly with soap and water.[2]
-
Final Rinse: Rinse with deionized water before drying.
Step 3: Spill and Emergency Response
Accidental spills must be managed immediately and safely.
-
Evacuate and Alert: Clear the immediate area of all non-essential personnel and alert your supervisor or Environmental Health and Safety (EHS) department.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material like vermiculite, sand, or earth to contain the substance.[2][4] Avoid generating dust.[2]
-
Collection: Carefully sweep or scoop the absorbed material into a labeled container for hazardous solid waste.[2]
-
Clean-up: Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.[2]
-
Report: Document and report the incident according to your institution's protocol.[2]
Step 4: Storage and Final Disposal
Accumulated hazardous waste must be stored and disposed of in compliance with EPA and local regulations.[8]
-
Labeling: Ensure every waste container is accurately labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, associated hazard symbols, and the date accumulation began.[2][9]
-
Storage: Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area at or near the point of generation.[6][8] Containers must be kept away from incompatible materials.[2]
-
Professional Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal contractor.[10] High-temperature incineration is a common and effective method for the complete destruction of organic chemical waste.[11] Never pour chemical waste down the drain or dispose of it in regular trash.[2]
The following diagram outlines the complete disposal workflow.
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
